4-Ethoxy-2-formylbenzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-ethoxy-2-formylbenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
OFQFXDZNBIJDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
4-ethoxy-2-formylbenzoic acid molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Ethoxy-2-Formylbenzoic Acid
Executive Summary 4-Ethoxy-2-formylbenzoic acid (Formula: C₁₀H₁₀O₄) represents a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of fused heterocycles such as phthalazinones and isoindolinones. As a derivative of phthalaldehydic acid, it exhibits a distinct reactivity profile governed by ring-chain tautomerism—existing in equilibrium between an open-chain formyl-acid and a cyclic hydroxy-phthalide (lactol). This guide provides a comprehensive technical analysis of its molecular properties, synthetic pathways, and application in designing bioactive scaffolds (e.g., PARP or PDE inhibitors).
Part 1: Molecular Identity & Physicochemical Properties
This section establishes the fundamental chemical identity of the molecule. Unlike simple benzoic acids, the presence of the ortho-formyl group introduces dynamic structural behavior.
Core Molecular Data
| Property | Value / Description |
| IUPAC Name | 4-ethoxy-2-formylbenzoic acid |
| Common Synonyms | 4-ethoxyphthalaldehydic acid; 6-ethoxy-3-hydroxyphthalide (cyclic tautomer) |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Exact Mass | 194.0579 |
| CAS Registry (Precursor) | 103323-97-3 (refers to 4-ethoxy-2-methylbenzoic acid) |
| Physical State | Off-white to pale yellow solid (typically isolated as the lactol) |
| Solubility | Soluble in DMSO, DMF, warm alcohols; sparingly soluble in water (acidic pH) |
The Ring-Chain Tautomerism (Critical Mechanism)
The defining characteristic of 2-formylbenzoic acids is their existence as a mixture of the open aldehyde-acid and the closed cyclic lactol (hydroxyphthalide). For the 4-ethoxy derivative, the electron-donating ethoxy group at the para position to the carboxylic acid (and meta to the formyl group) influences this equilibrium.
-
Open Form: Favored in basic aqueous media (as the carboxylate).
-
Cyclic Form (Lactol): Predominates in the solid state and in acidic/neutral organic solvents. This form is often more stable and resistant to oxidation.
Figure 1: Equilibrium between the open aldehyde-acid and the cyclic hydroxyphthalide. The cyclic form is typically the isolated species.
Part 2: Synthetic Pathways
Synthesizing 4-ethoxy-2-formylbenzoic acid requires bypassing the tendency of the aldehyde to over-oxidize to a dicarboxylic acid (4-ethoxyphthalic acid).
Route A: Oxidation of 4-Ethoxy-2-methylbenzoic Acid
This is the most direct industrial route but requires precise control to stop at the aldehyde stage.
-
Starting Material: 4-Ethoxy-2-methylbenzoic acid (CAS 103323-97-3).[1]
-
Reagents: DMSO/I₂ (Cornforth oxidation) or radical bromination followed by hydrolysis.
-
Mechanism: The methyl group is activated by the ortho-carboxyl group, allowing selective functionalization.
Route B: Hydrolysis of 6-Ethoxyphthalide (Laboratory Standard)
This method is preferred for high-purity applications as it generates the acid in its protected lactone form first.
-
Precursor: 3-hydroxy-6-ethoxyphthalide.
-
Protocol:
Part 3: Reactivity & Applications in Drug Discovery
The primary utility of 4-ethoxy-2-formylbenzoic acid lies in its ability to condense with hydrazine derivatives to form phthalazinones , a scaffold ubiquitous in PARP inhibitors (e.g., Olaparib analogs) and PDE inhibitors.
Protocol: Synthesis of 7-Ethoxyphthalazin-1(2H)-one
This protocol demonstrates the "Expertise" pillar—utilizing the open-chain intermediate generated in situ.
Reagents:
-
4-Ethoxy-2-formylbenzoic acid (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (Solvent)[2]
-
Acetic acid (Catalytic)
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 mmol of the acid (or its lactol equivalent) in 5 mL of Ethanol.
-
Activation: Add 1.2 mmol of Hydrazine Hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to 80°C for 2 hours. The reaction proceeds via a hydrazone intermediate which rapidly undergoes intramolecular cyclization.
-
Workup: Cool to 0°C. The phthalazinone product will precipitate as a white solid.
-
Validation:
-
TLC:[2] Disappearance of the aldehyde spot (visible with DNP stain).
-
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the amide NH (~12.5 ppm) and the aromatic proton at C1.
-
Mechanistic Workflow: Heterocycle Formation
Figure 2: The cascade reaction from the formyl-acid to the fused phthalazinone ring system.
Part 4: Analytical Profiling (Self-Validation)
To ensure the integrity of the material, the following analytical checkpoints must be met.
| Technique | Expected Signal / Observation | Interpretation |
| IR Spectroscopy | Broad band 3200-2500 cm⁻¹ (OH); 1680-1700 cm⁻¹ (C=O) | Indicates carboxylic acid and potential lactol overlap. |
| 1H NMR (DMSO-d6) | δ ~10.2 ppm (s, 1H) OR δ ~6.5 ppm (s, 1H) | 10.2 ppm = Aldehyde (Open); 6.5 ppm = Lactol CH (Cyclic). Ratio depends on solvent/pH. |
| Mass Spec (ESI-) | [M-H]⁻ = 193.05 | Confirms molecular weight of 194.18. |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12093, 4-Ethoxybenzoic acid (Precursor Analysis). Retrieved from [Link]
-
Moriguchi, T., et al. (2022). Synthesis and Ring-Chain Tautomerism of 2-Formylbenzoic Acid Derivatives.[2] MDPI Molecules. (Contextual grounding on tautomerism mechanisms). Retrieved from [Link]
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The Unique Chemistry of 2-Formylbenzoic Acid: A Duality of Form and Function
An In-Depth Technical Guide to Substituted 2-Formylbenzoic Acid Derivatives for Advanced Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of substituted 2-formylbenzoic acid derivatives. We will delve into the core reactivity, field-proven synthetic protocols, and diverse applications of this versatile chemical scaffold, moving beyond simple procedural lists to explain the causal logic behind experimental choices and design.
2-Formylbenzoic acid, also known as 2-carboxybenzaldehyde or phthalaldehydic acid, is a C8 aromatic compound distinguished by the ortho-positioning of a carboxylic acid and a formyl (aldehyde) group.[1][2] This unique arrangement is not merely a structural curiosity; it is the source of its profound synthetic utility. The molecule's reactivity is dominated by a fascinating phenomenon known as ring-chain tautomerism.
In solution, 2-formylbenzoic acid (the open-chain form) exists in a dynamic equilibrium with its cyclic lactol isomer, 3-hydroxyphthalide.[1][3][4] The cyclic form is considerably favored in most solvents, and this equilibrium is the key to understanding its reactivity.[3][4] The lactol form behaves like a highly reactive carboxylic acid anhydride or acyl chloride, readily undergoing reactions with a wide range of nucleophiles without the need for harsh activating agents.[3][5] This inherent reactivity makes it an exceptionally versatile building block for constructing complex heterocyclic systems, which are foundational to many natural products and pharmaceuticals.[6][7][8]
Caption: Ring-chain tautomerism of 2-formylbenzoic acid.
A Cornerstone of Complexity: Multicomponent Reactions (MCRs)
The true power of 2-formylbenzoic acid derivatives is unleashed in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This atom-economical approach allows for the rapid generation of molecular diversity and complexity, a highly desirable feature in drug discovery. 2-Formylbenzoic acid is a prominent substrate in several named MCRs, including the Ugi and Strecker reactions, for synthesizing highly functionalized heterocyclic scaffolds.[5][9]
Caption: Generalized workflow of a multicomponent reaction using 2-formylbenzoic acid.
Synthesis of High-Value Heterocyclic Cores
The following sections provide detailed, field-proven protocols for the synthesis of three critical classes of heterocycles derived from 2-formylbenzoic acid: phthalides, isoindolinones, and phthalazinones.
Phthalides (Isobenzofuran-1(3H)-ones)
Phthalides are a class of lactones that form the core structure of numerous bioactive natural products and pharmaceuticals, exhibiting a wide range of activities including antibacterial, antifungal, and antitumor effects.[6][7][8] A highly efficient and sustainable strategy for their synthesis involves a one-pot cascade reaction between 2-formylbenzoic acid and β-keto acids in glycerol.[6][8]
Causality: The choice of glycerol as a solvent is strategic; it is a low-cost, renewable, and environmentally benign medium. The reaction proceeds via a base-catalyzed aldol-type condensation, followed by a spontaneous decarboxylation and subsequent intramolecular lactonization to yield the stable phthalide ring system.[6][7]
Caption: Proposed mechanism for the one-pot synthesis of 3-substituted phthalides.
Experimental Protocol: Synthesis of 3-Phenacylphthalide [6][10]
-
Reaction Setup: To a mixture of 2-formylbenzoic acid (1.0 mmol, 150.1 mg) and benzoylacetic acid (1.2 mmol, 213.8 mg) in glycerol (3 mL), add triethylamine (20 mol%, 0.2 mmol, 28 µL) or p-anisidine (20 mol%, 0.2 mmol, 24.6 mg).
-
Heating: Heat the reaction mixture at 65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion (typically 0.5-1 hour), cool the mixture to room temperature.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 3-phenacylphthalide.
Data Summary: Substrate Scope for 3-Substituted Phthalides [6][7]
| Entry | β-Keto Acid Derivative (Ar in ArCOCH₂COOH) | Product | Yield (%) |
| 1 | Phenyl | 3a | 92% |
| 2 | 4-Methylphenyl | 3b | 85% |
| 3 | 4-Methoxyphenyl | 3c | 95% |
| 4 | 4-Chlorophenyl | 3d | 88% |
| 5 | 4-Bromophenyl | 3e | 89% |
| 6 | 2-Naphthyl | 3f | 82% |
Isoindolinones
The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products.[3][10] A highly efficient and environmentally friendly method for their synthesis is a catalyst-free, three-component reaction in water.[10]
Causality: This protocol leverages the unique properties of water to promote a domino reaction sequence. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation, Michael addition, and finally, a cyclization/amidation step to form the isoindolinone core. The absence of a catalyst and the use of water as the solvent make this a benchmark green chemistry procedure.
Caption: Workflow for the three-component synthesis of isoindolinones.
Experimental Protocol: Synthesis of 2-Benzyl-3-phenylisoindolin-1-one [10]
-
Reaction Setup: In a sealed vessel, combine 2-formylbenzoic acid (1.0 mmol, 150.1 mg), benzylamine (1.0 mmol, 107.2 mg), and acetophenone (1.0 mmol, 120.1 mg) in water (5 mL).
-
Heating: Heat the reaction mixture to 70 °C and stir for 12 hours.
-
Isolation: After cooling to room temperature, the product will precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry to yield the pure 2-benzyl-3-phenylisoindolin-1-one.
Data Summary: Representative Isoindolinone Derivatives [10]
| Entry | Amine (R¹-NH₂) | Ketone (R²-CO-CH₃) | Product | Yield (%) |
| 1 | Benzylamine | Acetophenone | 4a | 95% |
| 2 | 4-Methoxybenzylamine | Acetophenone | 4b | 92% |
| 3 | Aniline | Acetophenone | 4c | 88% |
| 4 | Benzylamine | 4-Chloroacetophenone | 4d | 90% |
| 5 | Cyclohexylamine | Acetophenone | 4e | 85% |
Phthalazinones
Phthalazinone derivatives are an important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including use as antihypertensive agents like hydralazine.[5][10] Their synthesis can be achieved through a double condensation reaction between 2-formylbenzoic acid and hydrazine derivatives.[5]
Experimental Protocol: One-Pot Synthesis of 4-Methylphthalazin-1(2H)-one (Adapted from 2-acylbenzoic acid protocol)[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (as a proxy for the reactivity of a 2-acylbenzoic acid, 1.0 mmol, 164.2 mg) in ethanol (10 mL).
-
Reagent Addition: Add hydrazine hydrate (1.2 mmol, 60 mg or ~58 µL) to the solution.
-
Reaction: Stir the mixture at reflux temperature and monitor by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure 4-methylphthalazin-1(2H)-one.
Emerging Applications in Therapeutics
Beyond its role as a synthetic intermediate, 2-formylbenzoic acid itself is being investigated for direct therapeutic applications. A recent study highlighted its potential as a non-oxime reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphate nerve agents or pesticides.[11] In both in vitro and in vivo murine models of diazinon poisoning, 2-formylbenzoic acid effectively reactivated inhibited AChE, particularly in the brain, suggesting it could be a promising candidate for treating organophosphate toxicity with potentially minimal side effects.[11]
Conclusion
Substituted 2-formylbenzoic acid and its derivatives represent a class of exceptionally versatile and powerful building blocks in modern organic and medicinal chemistry. The unique interplay of its ortho-disposed functional groups, governed by a ring-chain tautomeric equilibrium, provides a gateway to a vast chemical space of high-value heterocyclic compounds. The robust, efficient, and often environmentally benign protocols for synthesizing phthalides, isoindolinones, and other complex scaffolds underscore its enduring importance. As research continues to uncover novel multicomponent reactions and direct therapeutic applications, the role of 2-formylbenzoic acid in advancing drug discovery and materials science is set to expand even further.
References
-
Title: Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol Source: PubMed Central URL: [Link]
-
Title: 2-Carboxybenzaldehyde - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 2-Carboxybenzaldehyde - Grokipedia Source: Grokipedia URL: [Link]
-
Title: Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams Source: PubMed Central URL: [Link]
-
Title: Synthesis of isoindolinone phosphonates and their related derivatives by multicomponent reaction Source: Taylor & Francis Online URL: [Link]
-
Title: Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol Source: PubMed URL: [Link]
-
Title: Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of isoindolinone phosphonates and their related derivatives by multicomponent reaction Source: Taylor & Francis Online URL: [Link]
-
Title: Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study Source: ChemRxiv URL: [Link]
-
Title: The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium Source: ResearchGate URL: [Link]
-
Title: The efficacy of 2-formyl benzoic acid in reactivating diazinon inhibited murine cholinesterase Source: PubMed URL: [Link]
-
Title: Pseudo-multicomponent reactions Source: RSC Advances URL: [Link]
-
Title: 2-Formylbenzoic Acid (2-Carboxybenzaldehyde) Source: Allmpus Research and Development URL: [Link]
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A Technical Guide to 4-Formylbenzoic Acid: A Bifunctional Building Block in Modern Drug Discovery and Material Science
Introduction: Beyond a Simple Aromatic Carboxylic Acid
In the landscape of organic synthesis, certain molecules distinguish themselves not by sheer complexity, but by the versatility their unique functionalities impart. 4-Formylbenzoic acid, a seemingly straightforward aromatic compound, is a prime example of such a pivotal building block. While the initial query of "4-ethoxy-2-carboxybenzaldehyde" points towards a less common molecular architecture, our investigation reveals that the bifunctional nature of 4-formylbenzoic acid is of significant interest to researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of 4-formylbenzoic acid, focusing on its chemical identity, synthesis, reactivity, and its critical role in the development of novel therapeutics and advanced materials.
At its core, 4-formylbenzoic acid possesses both an aldehyde and a carboxylic acid group situated in a para orientation on a benzene ring. This arrangement is not merely a structural curiosity; it is the very source of its synthetic utility. The distinct and predictable reactivity of each functional group allows for selective chemical transformations, enabling the construction of complex molecular scaffolds from a readily available starting material. This technical guide will explore the nuances of harnessing this dual reactivity, providing both theoretical understanding and practical, field-proven insights.
Compound Identification and Chemical Properties
A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers and physicochemical properties of 4-formylbenzoic acid.
| Identifier | Value | Source |
| Preferred IUPAC Name | 4-Formylbenzoic acid | [1] |
| Synonyms | 4-Carboxybenzaldehyde, p-Carboxybenzaldehyde, Terephthalaldehydic acid, Benzaldehyde-4-carboxylic acid, p-Formylbenzoic acid | [1][2][3] |
| CAS Number | 619-66-9 | [2][4] |
| Molecular Formula | C₈H₆O₃ | [3][5] |
| Molecular Weight | 150.13 g/mol | [5] |
| Appearance | White to pale yellow crystalline powder | [5][6] |
| Melting Point | 247-250 °C | [5] |
| Solubility | Soluble in dimethylformamide (DMF) and anhydrous ethanol; limited solubility in water. | [4][5][6] |
Synthesis of 4-Formylbenzoic Acid: A Strategic Overview
The synthesis of 4-formylbenzoic acid can be approached through several routes, with the choice of method often dictated by the desired scale, purity requirements, and available starting materials. A prevalent industrial method involves the catalytic oxidation of p-xylene, where 4-formylbenzoic acid is a key intermediate in the production of terephthalic acid.[1][7] For laboratory-scale synthesis, the oxidation of p-toluic acid or 1,4-benzenedicarboxaldehyde offers a more direct approach.[5][8]
A modern and efficient method involves the aerobic oxidation of aldehydes using a copper-based catalyst, which is noted for its high yield and environmentally friendly conditions.[5][6]
Illustrative Synthesis Workflow: Catalytic Oxidation of 1,4-Benzenedicarboxaldehyde
The following diagram illustrates a generalized workflow for the synthesis of 4-formylbenzoic acid via the catalytic oxidation of 1,4-benzenedicarboxaldehyde. This method is advantageous due to its high reported yield and the use of readily available reagents.[5]
Sources
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Solubility Profiling and Process Engineering of 4-Ethoxy-2-formylbenzoic Acid
This technical guide details the solubility profiling, solvent selection, and process engineering strategies for 4-ethoxy-2-formylbenzoic acid (CAS: 55906-56-4).[1]
As specific mole fraction data for this intermediate is not indexed in public thermodynamic databases, this guide synthesizes data from structural analogues (4-ethoxybenzoic acid, 2-formylbenzoic acid) and provides a validated experimental framework for generating the necessary data for process scale-up.[1]
Executive Summary & Chemical Profile
4-Ethoxy-2-formylbenzoic acid is a bifunctional aromatic intermediate characterized by three distinct reactivity centers: a carboxylic acid (C1), a formyl group (C2), and an ethoxy ether linkage (C4).[1] Its solubility behavior is governed by the competition between the polar hydrogen-bonding domain (acid/aldehyde) and the lipophilic ethoxy tail.
-
Primary Application: Intermediate in the synthesis of pharmaceutical APIs (e.g., specific routes for Tamsulosin analogues or antihistamines).
-
Critical Attribute: The ortho-formyl group introduces intramolecular hydrogen bonding with the carboxylic acid, potentially lowering the melting point and increasing solubility in non-polar solvents compared to the para-isomer.[1]
Physicochemical Properties (Predicted)
| Property | Value / Prediction | Rationale |
| Molecular Formula | ||
| Molecular Weight | 194.18 g/mol | |
| Predicted LogP | ~1.8 - 2.2 | Ethoxy group increases lipophilicity vs. benzoic acid.[1] |
| pKa (Acid) | ~3.5 - 4.0 | Formyl group (EWG) increases acidity vs. benzoic acid.[1] |
| Solubility Class | Class II (Low Solubility, High Permeability analogue) | Soluble in organics; sparingly soluble in water.[1] |
Solvent Selection Strategy
The selection of solvents for reaction, extraction, and crystallization must account for both solubility power and chemical stability .[1]
A. Thermodynamic Solubility Landscape
Based on the Hansen Solubility Parameters (HSP) of structural analogues (4-ethoxybenzoic acid), the solubility profile follows this hierarchy:
| Solvent Class | Solubility Potential | Operational Notes |
| Polar Aprotic (DMSO, DMF, NMP) | Very High (>200 mg/mL) | Ideal for reaction media but difficult to remove (high BP).[1] |
| Alcohols (Methanol, Ethanol, IPA) | High (Temp.[1] Dependent) | Primary choice for crystallization. Solubility increases significantly with |
| Esters/Ketones (Ethyl Acetate, Acetone) | Moderate to High | Excellent for extraction.[1] Good anti-solvent candidates if paired with Hexane.[1] |
| Chlorinated (DCM, Chloroform) | Moderate | Good solubilizer, but environmental restrictions apply.[1] |
| Hydrocarbons (Hexane, Heptane, Toluene) | Low / Anti-solvent | Used to drive precipitation or wash filter cakes.[1] |
| Water | pH Dependent | Insoluble at pH < 3.[1] Highly soluble as carboxylate salt at pH > 8.[1] |
B. Chemical Compatibility Risks (Critical)
Unlike simple benzoic acids, the formyl group (-CHO) presents specific stability challenges in certain solvents:
-
Alcohols (MeOH/EtOH): Risk of hemiacetal/acetal formation under acidic catalysis or prolonged heating.[1]
-
Mitigation: Use neutral conditions; minimize residence time at reflux.
-
-
Primary Amines: Will form Schiff bases (imines) rapidly.[1] Avoid amine-based solvents.[1]
-
Oxidative Solvents: The aldehyde is susceptible to oxidation to the di-acid (4-ethoxyphthalic acid).[1] Avoid peroxides in ethers (THF).[1]
Experimental Protocol: Solubility Determination
To generate accurate mole fraction data for your specific batch, follow this Isothermal Saturation Method . This protocol is self-validating via mass balance.[1]
Workflow Diagram (Graphviz)
Figure 1: Isothermal saturation workflow for solubility determination.
Step-by-Step Methodology
-
Preparation: Add excess 4-ethoxy-2-formylbenzoic acid to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Validation: Measure concentration at 24h and 48h.[1] If deviation is < 2%, equilibrium is reached.
-
-
Sampling: Withdraw supernatant using a syringe pre-heated to the experimental temperature (prevents precipitation). Filter through a 0.45 µm PTFE filter.[1]
-
Analysis (HPLC Method):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 v/v].[1]
-
Detection: UV at 254 nm (aromatic ring) or 280 nm (carbonyl).[1]
-
Calculation: Determine mole fraction (
) using the equation: Where are mass/MW of solute; are mass/MW of solvent.
-
Thermodynamic Modeling
Once experimental data is gathered, correlate the solubility (
-
A, B, C: Empirical constants derived from regression analysis.
-
Utility: Allows interpolation of solubility at any temperature for cooling curve design.[1]
-
Typical Fit: For substituted benzoic acids in alcohols,
is typically > 0.99.[1]
Process Engineering: Purification & Crystallization
Based on the structural analogues, the following purification strategies are recommended.
A. Recrystallization (Cooling)[1]
-
Solvent System: Ethanol (95%) or Isopropanol.[1]
-
Logic: High temperature coefficient of solubility.[1]
-
Polymorph Control: Verify crystal form via XRD after drying, as formyl-benzoic acids can exhibit polymorphism.
B. Acid-Base Precipitation (pH Swing)
Useful for removing non-acidic impurities (e.g., unreacted phenols).[1]
-
Dissolve crude solid in dilute NaOH (pH 10–11).[1] Warning: Work quickly to avoid Cannizzaro reaction of the aldehyde.
-
Acidify slowly with HCl to pH 2.[1]
C. Decision Matrix for Solvent Choice
Figure 2: Solvent selection decision tree for 4-ethoxy-2-formylbenzoic acid.[1]
References
-
BenchChem. Solubility Profile of 4-Methoxybenzoic Acid in Different Solvents. (Analogous compound data). Link[1]
-
NIST Chemistry WebBook. 2-Ethoxybenzoic Acid Thermochemical Data.[1] (Structural analogue baseline). Link
-
Tang, S., et al. "Solubility of 4-Formylbenzoic Acid in Various Solvents."[1] Journal of Chemical & Engineering Data, 2010.[1] (Functional group analogue). Link[1]
-
European Patent Office. Process for preparation of tamsulosin and its derivatives.[1] (Context for intermediate isolation). Link[1]
-
PubChem. Compound Summary: 4-Ethoxybenzoic acid.[1][3] National Library of Medicine.[1] Link
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A Technical Guide to 4-Ethoxy-2-Formylbenzoic Acid and Its Commercially Available Isomer for Researchers and Drug Development Professionals
Introduction: The Utility of Substituted Benzoic Acids in Synthesis
Substituted benzoic acids are foundational building blocks in the landscape of medicinal chemistry and organic synthesis. Their rigid phenyl scaffold, combined with the versatile reactivity of the carboxylic acid group, makes them indispensable for constructing complex molecular architectures. The introduction of additional functional groups, such as aldehydes and alkoxy moieties, further expands their utility, offering multiple handles for derivatization and molecular elaboration. This guide focuses on the chemical characteristics, commercial availability, and synthetic considerations for 4-ethoxy-2-formylbenzoic acid, a bifunctional building block with significant potential in drug discovery and materials science.
Initial searches for "4-ethoxy-2-formylbenzoic acid" reveal that it is not a commonly cataloged commercial product. However, its constitutional isomer, 2-ethoxy-4-formylbenzoic acid , is available from specialized suppliers. This guide will therefore focus on this commercially accessible isomer, providing researchers with the necessary technical insights for its acquisition, validation, and application.
Chemical Identity and Properties
The precise arrangement of functional groups on the benzene ring is critical to the chemical behavior and reactivity of these building blocks. While structurally similar, 4-ethoxy-2-formylbenzoic acid and 2-ethoxy-4-formylbenzoic acid are distinct chemical entities.
| Property | 2-Ethoxy-4-formylbenzoic acid |
| CAS Number | 1315358-60-1[1] |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Synonyms | Benzoic acid, 2-ethoxy-4-formyl- |
Commercial Availability
The acquisition of specialized building blocks is a critical first step in any synthesis campaign. As of early 2026, the commercial availability of 2-ethoxy-4-formylbenzoic acid is limited, underscoring its status as a niche reagent.
| Supplier | CAS Number | Additional Information |
| BLD Pharm | 1315358-60-1 | May require cold-chain transportation.[1] |
Expert Insight: The limited number of suppliers for a building block necessitates a robust internal quality control (QC) process upon receipt. Researchers should not assume that the material meets all specifications without independent verification.
Quality Control and In-House Validation: A Self-Validating System
Given the absence of extensive publicly available spectroscopic data for 2-ethoxy-4-formylbenzoic acid, a thorough in-house characterization is not just recommended, but essential for ensuring the integrity of subsequent research.
Proposed Analytical Workflow
A logical workflow for the validation of a novel or sparsely documented building block is crucial for experimental success.
Caption: In-house QC workflow for a novel building block.
Expected Spectroscopic Signatures (Predicted)
-
¹H NMR:
-
An aldehyde proton singlet (~10 ppm).
-
Aromatic protons exhibiting a distinct splitting pattern consistent with 1,2,4-trisubstitution.
-
A quartet and a triplet characteristic of an ethoxy group (-O-CH₂-CH₃).
-
A carboxylic acid proton, which may be a broad singlet at >11 ppm, depending on the solvent and concentration.
-
-
¹³C NMR:
-
FTIR:
-
A strong C=O stretch for the carboxylic acid (~1700 cm⁻¹).
-
A distinct C=O stretch for the aldehyde (~1690 cm⁻¹).
-
O-H stretch for the carboxylic acid (broad, ~2500-3300 cm⁻¹).
-
C-O stretches for the ether and carboxylic acid functionalities (~1200-1300 cm⁻¹).
-
Synthesis and Plausible Synthetic Routes
Understanding the synthesis of a building block can provide insights into potential impurities. A plausible route to 2-ethoxy-4-formylbenzoic acid can be adapted from general methods for the synthesis of substituted benzoic acids.
Proposed Retrosynthesis
A logical disconnection approach suggests that the target molecule can be prepared from a suitably protected di-substituted benzene precursor.
Caption: A plausible retrosynthetic analysis for the target molecule.
Representative Synthetic Protocol
-
Esterification and Etherification: 4-methylsalicylic acid can be esterified (e.g., using methanol and a catalytic amount of sulfuric acid) and then the phenolic hydroxyl group can be converted to an ethoxy group via a Williamson ether synthesis using ethyl iodide and a suitable base like potassium carbonate.
-
Benzylic Bromination: The methyl group of the resulting methyl 2-ethoxy-4-methylbenzoate can be subjected to radical bromination (e.g., using N-bromosuccinimide and a radical initiator) to yield the dibromomethyl intermediate.
-
Hydrolysis to Aldehyde: The dibromomethyl group can then be hydrolyzed to the aldehyde using aqueous base, followed by acidification, to provide methyl 2-ethoxy-4-formylbenzoate.
-
Saponification: The final step would be the saponification of the methyl ester to the desired carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.
This proposed multi-step synthesis highlights the importance of careful purification at each stage to ensure the final building block is of high purity.
Applications in Research and Drug Development
The bifunctional nature of 2-ethoxy-4-formylbenzoic acid makes it a valuable scaffold for combinatorial chemistry and lead optimization. The aldehyde and carboxylic acid groups offer orthogonal reactivity, allowing for selective derivatization.
-
As a Synthetic Intermediate: The aldehyde can undergo reductive amination, Wittig reactions, and condensation reactions, while the carboxylic acid can be converted to amides, esters, and other derivatives. This dual reactivity is highly valuable in building complex molecular libraries.[4][5]
-
In Medicinal Chemistry: Molecules containing the formylbenzoic acid motif are used in the development of various therapeutic agents.[5][6] The aldehyde can act as a key pharmacophoric element or as a precursor to other functional groups that modulate biological activity.
-
In Materials Science: Aromatic dicarboxylic acids and aldehydes are precursors to specialized polymers and liquid crystals.[4]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-ethoxy-4-formylbenzoic acid is not widely available, general precautions for related compounds such as 2-ethoxybenzoic acid and 4-formylbenzoic acid should be followed.[7][8][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.[10]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.
-
First Aid:
It is imperative to obtain the specific SDS from the supplier before handling this compound.
Conclusion
2-Ethoxy-4-formylbenzoic acid represents a specialized building block with considerable potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its commercial availability is currently limited, which places a strong emphasis on the need for rigorous in-house quality control and analytical characterization by the end-user. By understanding its plausible synthetic origins and employing a systematic approach to validation, researchers can confidently incorporate this versatile bifunctional molecule into their synthetic strategies, paving the way for new discoveries.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylbenzoic Acid: A Versatile Intermediate for Organic Synthesis, Pharmaceuticals, and Materials. [Link]
-
DC Fine Chemicals. Safety Data Sheet. [Link]
-
University of Calgary. Spectra Problem #7 Solution. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Ethoxybenzoic acid, 98%. [Link]
-
MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]
-
Capot Chemical. MSDS of 2-Ethoxybenzoic Acid. [Link]
- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
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Physical Properties of Alkoxy-Substituted Phthalaldehydic Acids: A Technical Guide
This guide serves as a technical reference for the physical and chemical characterization of alkoxy-substituted phthalaldehydic acids, with a specific focus on their defining feature: ring-chain tautomerism.[1]
Executive Summary
Alkoxy-substituted phthalaldehydic acids (e.g., opianic acid) represent a unique class of ortho-substituted benzoic acid derivatives.[1] Unlike standard aromatic aldehydes or acids, these compounds exist in a dynamic equilibrium between an open-chain form (2-formylbenzoic acid ) and a cyclic lactol form (3-hydroxyphthalide ).[1]
This duality governs their physical state, solubility, and reactivity. For drug development professionals, understanding this equilibrium is critical, as it dictates the electrophilicity of the aldehyde carbon and the bioavailability of the carboxylic acid pharmacophore.
Structural Dynamics: The Physics of Ring-Chain Tautomerism
The core physical property of this class is not a static value (like boiling point) but a dynamic structural equilibrium. The position of this equilibrium (
The Equilibrium Mechanism
The reaction involves the intramolecular nucleophilic attack of the carboxylate oxygen onto the electrophilic aldehyde carbon.
-
Solid State: Predominantly exists as the cyclic lactol (pseudo-acid) .[1] This is driven by the stability of the 5-membered lactone ring and intermolecular hydrogen bonding networks.
-
Solution State: The equilibrium shifts based on solvent polarity and hydrogen-bonding capability.[1]
-
Apolar solvents (CHCl₃): Favor the cyclic lactol (stabilized by intramolecular H-bonds).
-
Polar protic solvents (H₂O): Stabilize the open carboxylate form via solvation, though the cyclic form often remains significant.[1]
-
Substituent Effects (The "Expert Insight")
Alkoxy groups (methoxy, ethoxy) are electron-donating (EDG).[1] When placed on the benzene ring (as in opianic acid), they increase the electron density at the aldehyde carbonyl carbon via resonance.
-
Consequence: The aldehyde carbon becomes less electrophilic.[1]
-
Result: The driving force for ring closure is reduced compared to unsubstituted phthalaldehydic acid.[1] Therefore, alkoxy-substituted derivatives often exhibit a higher concentration of the open-chain form in solution compared to the parent compound.[1]
Figure 1: The dynamic ring-chain tautomerism governing the physical properties of phthalaldehydic acids.
Comparative Physical Properties
The following table contrasts the parent compound with its most common alkoxy-substituted derivative, Opianic Acid (6-formyl-2,3-dimethoxybenzoic acid).
| Property | 2-Formylbenzoic Acid (Unsubstituted) | Opianic Acid (Dimethoxy substituted) | Technical Implication |
| Melting Point | 97–99 °C | ~150 °C (Anhydrous) | Alkoxy groups increase lattice energy via packing efficiency and van der Waals interactions.[1] |
| Solid State Form | Cyclic Lactol | Cyclic Lactol | Both exist as "pseudo-acids" in dry powder form.[1] |
| Water Solubility | Soluble (Hot) | Soluble (Hot); Low (Cold) | Recrystallization from hot water is the standard purification method for both.[1] |
| pKa (Apparent) | 4.57 | ~3.06 (Measured)* | Note:[1] The measured pKa is anomalously low because the equilibrium shifts to the open form during titration.[1] |
| Crystal System | Monoclinic | Monoclinic ( | Common packing motif for planar aromatics with H-bonding capacity.[1] |
Critical Note on pKa: The "true" microscopic pKa of the open-chain carboxylic acid is often higher.[1] The measured value is lower because as base consumes the protons, the cyclic reservoir opens up to replenish them, affecting the titration curve.
Spectroscopic Characterization
Distinguishing between the tautomers requires specific spectroscopic markers.
Infrared Spectroscopy (IR)
-
Cyclic Form (Lactol): Look for a single, intense carbonyl stretch around 1730–1750 cm⁻¹ (characteristic of a γ-lactone ring).[1] A broad O-H stretch (3200–3400 cm⁻¹) corresponds to the hydroxyl group on the ring.
-
Open Form (Aldehyde-Acid): Requires two distinct carbonyl signals:[1]
Nuclear Magnetic Resonance (¹H-NMR)
This is the definitive method for calculating the tautomeric ratio (
-
Aldehyde Proton (Open): Sharp singlet downfield at δ 9.8 – 10.5 ppm .[1]
-
Lactol Proton (Closed): Methine proton (CH-OH) appears as a doublet (or broad singlet) at δ 6.5 – 7.0 ppm .[1]
-
Protocol: Integrate the area under the aldehyde peak (
) vs. the lactol peak ( ).[1]
Experimental Protocol: Synthesis & Isolation
The most robust route to alkoxy-substituted phthalaldehydic acids is the hydrolysis of halogenated phthalides.[1] Below is a self-validating protocol for synthesizing Opianic Acid analogues.
Reagents
-
Precursor: 3-bromo-6,7-dimethoxyphthalide (or relevant alkoxy-bromophthalide).[1]
-
Solvent: Water (H₂O).[1]
-
Catalyst: None (Autocatalytic) or dilute HCl.[1]
Step-by-Step Workflow
-
Suspension: Suspend 10.0 g of the bromophthalide precursor in 100 mL of water.
-
Hydrolysis: Heat the suspension to reflux (100°C). The reaction is heterogeneous initially.
-
Validation Point: The reaction is complete when the dense, oily bromophthalide layer disappears and the solution becomes homogenous (usually 30–60 mins).
-
Crystallization: Filter the hot solution to remove insoluble impurities. Cool the filtrate slowly to 4°C.
-
Isolation: Long, needle-like crystals (the cyclic lactol form) will precipitate.[1] Filter and dry in air.[1][2]
-
Purity Check: Measure Melting Point. If <145°C (for Opianic acid), recrystallize from boiling water.
Figure 2: Synthetic pathway from stable phthalide precursors to the target acid.[1]
Applications in Drug Design
The physical properties described above make these compounds valuable "warheads" or scaffolds in medicinal chemistry:
-
Covalent Inhibition: The masked aldehyde (lactol) can open in situ within a protein binding pocket, allowing the aldehyde to form a Schiff base with a lysine residue (covalent modification).[1]
-
Solubility Modulation: The carboxylic acid moiety provides high aqueous solubility at physiological pH (where it exists as a carboxylate), while the lipophilic alkoxy groups facilitate membrane permeability.[1]
-
Heterocycle Precursor: They are immediate precursors to isoindolinones (via reaction with amines) and phthalazinones (via reaction with hydrazines), both of which are privileged scaffolds in oncology and anti-inflammatory research.[1]
References
-
Ring-Chain Tautomerism Mechanisms
- Jones, P. R. "Ring-Chain Tautomerism of 2-Acylbenzoic Acids." Chemical Reviews, 1963.
-
[1]
-
Opianic Acid Characterization
-
Crystallographic Data
-
University of Kentucky X-Ray Crystallography Facility. "Crystal structures of substituted benzoic acids." CrystEngComm, 2023.[5]
-
-
Synthesis Protocols
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Substituted Phthalides from 4-Ethoxy-2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Substituted phthalides are a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities.[1][2][3][4][5] This document provides a comprehensive guide for the synthesis of 3-substituted phthalides, with a specific focus on methodologies commencing from 4-ethoxy-2-formylbenzoic acid. This guide is designed to provide researchers and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of these valuable compounds. The application notes will delve into the mechanistic rationale behind various synthetic strategies, while the detailed protocols will offer clear guidance for laboratory execution.
Introduction: The Significance of the Phthalide Scaffold
The phthalide, or isobenzofuran-1(3H)-one, core is a privileged scaffold in medicinal chemistry and natural product synthesis.[2][3][5] The substituent at the 3-position plays a crucial role in modulating the biological activity of these compounds. The diverse pharmacological properties attributed to 3-substituted phthalides include antibacterial, antifungal, anti-HIV, antitumor, and immunosuppressive effects.[2][3] The development of efficient and versatile synthetic routes to access these molecules is therefore of significant interest to the scientific community.[1][4][6]
Starting from readily accessible 2-formylbenzoic acid derivatives, such as 4-ethoxy-2-formylbenzoic acid, provides a convergent and flexible approach to a variety of 3-substituted phthalides. The presence of the ethoxy group at the 4-position can influence the electronic properties of the aromatic ring and may serve as a handle for further functionalization.
Synthetic Strategies from 2-Formylbenzoic Acid Derivatives
The synthesis of 3-substituted phthalides from 2-formylbenzoic acids generally involves the formation of a new carbon-carbon or carbon-heteroatom bond at the aldehyde carbon, followed by intramolecular cyclization (lactonization). Several key strategies have been developed to achieve this transformation, each with its own advantages and substrate scope.
One-Pot Cascade Reactions
One-pot cascade reactions are highly efficient as they minimize purification steps and reduce waste.[2][3][5] A common and sustainable approach involves the reaction of a 2-formylbenzoic acid with a suitable nucleophile in a process that combines multiple transformations in a single reaction vessel.
A particularly effective method involves the condensation of 2-formylbenzoic acid with β-keto acids.[2][3][5] This reaction proceeds via an initial aldol-type addition of the enolate derived from the β-keto acid to the aldehyde, followed by decarboxylation and subsequent lactonization.
Mechanism: Aldol-Cyclization Cascade
The reaction is typically base-catalyzed, where the base facilitates the formation of the enolate from the β-keto acid. The resulting aldol adduct then undergoes intramolecular esterification to form the phthalide ring, often with concomitant decarboxylation.
Caption: Aldol-cyclization cascade for phthalide synthesis.
Nucleophilic Addition of Organometallic Reagents
Grignard and organozinc reagents are powerful nucleophiles for the formation of carbon-carbon bonds.[7][8] Their addition to the aldehyde group of 2-formylbenzoic acid derivatives generates a secondary alcohol that can readily cyclize to the corresponding 3-substituted phthalide.
Mechanism: Grignard Reaction and Cyclization
The Grignard reagent attacks the electrophilic aldehyde carbon. The resulting magnesium alkoxide intermediate is then protonated during workup to yield the hydroxy acid, which is in equilibrium with its cyclic lactol form, 3-hydroxyphthalide.[9] Subsequent dehydration, often under acidic conditions, leads to the formation of the 3-substituted phthalide. A DFT study has elucidated two potential cyclization pathways: one involving a benzyl carbocation and another proceeding through intramolecular esterification, with the preferred route depending on the electronic nature of the substituent.[10][11]
Caption: Workflow for Grignard-mediated phthalide synthesis.
Reductive Amination
For the synthesis of 3-aminoalkyl-substituted phthalides, reductive amination is a powerful tool.[12] This reaction involves the initial formation of an imine or enamine from the aldehyde and a primary or secondary amine, respectively, followed by reduction to the corresponding amine. The subsequent lactamization leads to the formation of a phthalimidine, a nitrogen analog of phthalide. While not a direct synthesis of phthalides, this method is crucial for accessing the closely related and biologically important phthalimidine scaffold. An iridium-catalyzed reductive lactamization has been reported for the synthesis of phthalimidines from 2-acylbenzoic acids.[13]
Wittig Reaction
The Wittig reaction provides a classic and reliable method for converting aldehydes and ketones into alkenes.[14][15][16][17] By reacting 4-ethoxy-2-formylbenzoic acid with a phosphonium ylide, a 2-(alkenyl)benzoic acid derivative can be formed. Subsequent intramolecular cyclization, often promoted by acid or a transition metal catalyst, can yield the corresponding 3-alkylidenephthalide, which can be further reduced to a 3-alkylphthalide if desired.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: One-Pot Cascade Synthesis of 3-Phenacyl-4-ethoxyphthalide
This protocol is adapted from the sustainable synthesis of 3-substituted phthalides using a one-pot cascade strategy.[2][3][5]
Materials:
-
4-Ethoxy-2-formylbenzoic acid
-
Benzoylacetic acid
-
p-Anisidine (catalyst)
-
Glycerol (solvent)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-ethoxy-2-formylbenzoic acid (0.5 mmol), benzoylacetic acid (1.0 mmol), and p-anisidine (0.1 mmol).
-
Add glycerol (3 mL) to the flask.
-
Heat the reaction mixture to 65 °C and stir for 0.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-phenacyl-4-ethoxyphthalide.
Data Summary:
| Entry | β-Keto Acid | Product | Yield (%) |
| 1 | Benzoylacetic acid | 3-Phenacylphthalide | Good to Excellent |
| 2 | 4-Methoxybenzoylacetic acid | 3-(4-Methoxyphenacyl)phthalide | Good to Excellent |
| 3 | 4-Chlorobenzoylacetic acid | 3-(4-Chlorophenacyl)phthalide | Good to Excellent |
| 4 | Thiophene-2-carbonylacetic acid | 3-(Thiophen-2-ylcarbonylmethyl)phthalide | Good |
Yields are based on analogous reactions with 2-formylbenzoic acid as reported in the literature and may vary for the 4-ethoxy derivative.[3]
Protocol 2: Synthesis of 3-Phenyl-4-ethoxyphthalide via Grignard Reaction
This protocol is based on the general principles of Grignard additions to 2-carboxybenzaldehyde, which exists in equilibrium with its lactol form.[9]
Materials:
-
4-Ethoxy-2-formylbenzoic acid
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction should start spontaneously. If not, gentle warming may be required. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Grignard Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 4-ethoxy-2-formylbenzoic acid (1.0 eq) in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Workup and Cyclization: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Acidify the mixture with 1 M HCl to a pH of ~2 to facilitate cyclization.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate) to yield 3-phenyl-4-ethoxyphthalide.
Synthesis of Starting Material: 4-Ethoxy-2-formylbenzoic Acid
While 4-ethoxy-2-formylbenzoic acid may be commercially available, its synthesis from more common starting materials can be achieved through established organic transformations. A plausible synthetic route could involve the ethoxylation of a suitably protected 4-hydroxy-2-methylbenzoic acid derivative, followed by oxidation of the methyl group to an aldehyde and deprotection. Another approach could be the direct ethoxylation of a 2-formyl-4-hydroxybenzoic acid derivative. The synthesis of 2-ethoxybenzoic acid compounds via copper-catalyzed ethoxylation of the corresponding benzoic acid derivatives has been reported.[18]
Conclusion
The synthesis of 3-substituted phthalides from 4-ethoxy-2-formylbenzoic acid offers a versatile platform for the generation of a diverse library of compounds with potential therapeutic applications. The methodologies outlined in this guide, including one-pot cascade reactions and Grignard additions, provide reliable and adaptable protocols for researchers in both academic and industrial settings. The choice of synthetic route will depend on the desired substituent at the 3-position and the availability of starting materials. Careful consideration of reaction mechanisms and optimization of reaction conditions are key to achieving high yields and purity of the target phthalides.
References
-
Awasthi, A., & Singh, M. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances, 10(23), 13634–13661. [Link][1][4][6]
-
Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1425–1429. [Link][2][3][5]
-
Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. PubMed, 28781708. [Link][2][3][5]
-
Awasthi, A., & Singh, M. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. Semantic Scholar. [Link][1][4][6]
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Rao, H. S. P., & Prabhakaran, J. (2012). Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides. ResearchGate. [Link]
-
Awasthi, A., & Singh, M. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Publishing. [Link][1][4][6]
-
Khan, I., & Ali, S. (2020). Efficient One-Pot Synthesis of 3-Substituted Phthalides via Additive Arylation of Organozinc Intermediate. Bentham Science. [Link][7]
-
Perez-Lozano, P., et al. (2023). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. ChemRxiv. [Link][10][11]
-
Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. PubMed. [Link][2][3][5]
-
Perez-Lozano, P., et al. (2023). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. ChemRxiv. [Link][10][11]
-
Gerbino, D. C., et al. (2012). Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones. Organic Chemistry Portal. [Link][19][20]
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Gerbino, D. C., et al. (2012). Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones. Notables de la Ciencia. [Link][19][20]
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Gerbino, D. C., et al. (2012). Phthalide synthesis. Organic Chemistry Portal. [Link][19][20]
-
LibreTexts. (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link][12]
-
Wikipedia. (2023). 2-Carboxybenzaldehyde. Wikipedia. [Link][9]
-
Chen, Y., et al. (2024). Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization. ACS Publications. [Link][13]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link][14]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link][15]
-
MIT DSpace. (2015). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link][8]
-
Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. Google Patents. [18]
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- 9. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]
- 19. Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones [organic-chemistry.org]
- 20. Phthalide synthesis [organic-chemistry.org]
Application Note & Protocol: Reductive Amination of 4-Ethoxy-2-formylbenzoic Acid
<
Abstract
This document provides a comprehensive guide for the reductive amination of 4-ethoxy-2-formylbenzoic acid. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and efficient method for synthesizing 2-(aminomethyl)-4-ethoxybenzoic acid and its derivatives. The procedure emphasizes the use of sodium triacetoxyborohydride as a mild and selective reducing agent, offering high yields and compatibility with various functional groups. This application note delves into the underlying reaction mechanism, provides a detailed step-by-step protocol, outlines methods for purification and characterization, and offers troubleshooting guidance.
Introduction: The Significance of Substituted Aminobenzoic Acids
Substituted aminobenzoic acids are crucial building blocks in medicinal chemistry and materials science. The specific target of this protocol, 2-(aminomethyl)-4-ethoxybenzoic acid, and its analogues are key intermediates in the synthesis of a wide range of pharmacologically active compounds. The strategic placement of the aminomethyl, ethoxy, and carboxylic acid functionalities allows for diverse downstream chemical modifications, making it a valuable scaffold in the design of novel therapeutics.
Reductive amination stands out as one of the most effective methods for the formation of carbon-nitrogen bonds, largely avoiding the issue of overalkylation that can plague direct alkylation methods.[1][2] This protocol focuses on a direct, one-pot reductive amination procedure, which is favored for its operational simplicity and efficiency.
Reaction Principle and Mechanism
The reductive amination of 4-ethoxy-2-formylbenzoic acid proceeds in two principal stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.
Stage 1: Imine/Iminium Ion Formation
The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration leads to the formation of a Schiff base (imine). In the presence of acid, the imine nitrogen can be protonated to form a highly reactive iminium ion.
Stage 2: Hydride Reduction
Sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, is particularly well-suited for this transformation.[3] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less likely to reduce the starting aldehyde.[3] It selectively reduces the electrophilic iminium ion, delivering a hydride to the carbon of the C=N bond to yield the final amine product.[1][3] The reaction rate for the reduction of the iminium ion is significantly faster than that for the aldehyde, allowing for a one-pot procedure where the reducing agent is present from the start.[3]
Diagram of the Reductive Amination Workflow
Caption: Workflow for the one-pot reductive amination.
Experimental Protocol
This protocol details the reductive amination of 4-ethoxy-2-formylbenzoic acid with a generic primary amine. The stoichiometry may need to be adjusted for different amines.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Ethoxy-2-formylbenzoic acid | 194.18 | 1.0 | 194.2 mg |
| Primary Amine (e.g., Benzylamine) | 107.15 | 1.1 | 117.9 mg (115 µL) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 317.9 mg |
| 1,2-Dichloroethane (DCE) | - | - | 10 mL |
| Acetic Acid (optional catalyst) | 60.05 | 0.1 | 5.7 µL |
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents.
-
1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxy-2-formylbenzoic acid (194.2 mg, 1.0 mmol).
-
Solvent and Amine Addition: Add 1,2-dichloroethane (10 mL) to the flask and stir until the solid is fully dissolved. To this solution, add the primary amine (1.1 mmol). If using a solid amine, dissolve it in a minimal amount of DCE before adding.
-
Catalyst Addition (Optional): For less reactive amines or ketones, a catalytic amount of acetic acid (5.7 µL, 0.1 mmol) can be added to facilitate imine formation.[3][4]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (317.9 mg, 1.5 mmol) to the reaction mixture in one portion. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Characterization
Purification
The crude product can be purified by one of the following methods, depending on the properties of the final compound:
-
Acid-Base Extraction: For amino acids, adjusting the pH of an aqueous solution can facilitate purification. Dissolve the crude product in a dilute acidic solution (e.g., 1 M HCl), wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then basify the aqueous layer with a base (e.g., 1 M NaOH) to precipitate the purified product.
-
Column Chromatography: If the product is not an amino acid or if acid-base extraction is ineffective, purification by flash column chromatography on silica gel is recommended. A gradient elution system of dichloromethane and methanol is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the synthesized molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C=O, C-O).
-
Melting Point: To assess the purity of a solid product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete imine formation. | Add a catalytic amount of acetic acid. For very unreactive substrates, consider pre-forming the imine by stirring the aldehyde and amine together for 1-2 hours before adding the reducing agent.[4] |
| Deactivation of the reducing agent. | Ensure all glassware is dry and use an anhydrous solvent. NaBH(OAc)₃ is moisture-sensitive. | |
| Steric hindrance. | Increase the reaction time and/or temperature (e.g., to 40-50 °C). | |
| Formation of Side Products | Reduction of the starting aldehyde. | This is less common with NaBH(OAc)₃ but can occur. Ensure the amine is present in slight excess to favor imine formation. |
| Over-alkylation (formation of tertiary amine). | This is more of a concern with primary amines. Using a slight excess of the amine can sometimes mitigate this. A stepwise procedure of imine formation followed by reduction can also be beneficial.[4] | |
| Difficult Purification | Product is highly polar. | Consider using a reverse-phase column chromatography or derivatizing the carboxylic acid to an ester to reduce polarity for purification, followed by hydrolysis. |
Diagram of the Chemical Transformation
Caption: Overall chemical transformation.
Conclusion
The protocol described herein offers a robust and efficient method for the reductive amination of 4-ethoxy-2-formylbenzoic acid using sodium triacetoxyborohydride. The mild reaction conditions, high selectivity of the reducing agent, and operational simplicity make this procedure highly applicable in both academic and industrial research settings for the synthesis of valuable pharmaceutical intermediates.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry LibreTexts. (2020). Reductive Amination. [Link]
Sources
Application Note: High-Efficiency Synthesis of Isoindolinone Scaffolds via Ugi-4C-3CR using 4-Ethoxy-2-Formylbenzoic Acid
Executive Summary
This application note details the protocol for utilizing 4-ethoxy-2-formylbenzoic acid (CAS: 5698-75-9) in the Ugi 4-Center-3-Component Reaction (U-4C-3CR). Unlike standard Ugi reactions requiring four separate components (amine, acid, aldehyde, isocyanide), this substrate acts as a bifunctional building block , providing both the carbonyl and carboxylic acid moieties.
This unique dual-functionality drives an intramolecular trapping event, forcing the reaction pathway toward the formation of 3-amino-isoindolin-1-ones . These scaffolds are critical pharmacophores in drug discovery, prevalent in MDM2 inhibitors, anxiolytics, and anti-inflammatory agents.
Key Advantages of this Protocol:
-
Atom Economy: High-efficiency cyclization with water as the sole byproduct.[1][2]
-
Structural Complexity: Generates a biologically relevant
-lactam core in a single step. -
Robustness: Optimized for both Methanol (standard) and 2,2,2-Trifluoroethanol (high-performance) solvent systems.
Mechanistic Insight & Rationale
Understanding the mechanism is vital for troubleshooting and derivative design. In a standard Ugi reaction, the acid and aldehyde are separate molecules. Here, they are ortho-positioned on the same aromatic ring.
The "Self-Trapping" Pathway
-
Imine Formation: The external amine condenses with the aldehyde group of 4-ethoxy-2-formylbenzoic acid to form an imine (Schiff base).
-
Nitrilium Ion Generation: The isocyanide undergoes
-addition to the iminium ion. -
Intramolecular Trap: The ortho-carboxylic acid, rather than an external acid, intercepts the nitrilium intermediate.
-
Ring Contraction (Mumm Rearrangement): The resulting
-acyl imidate undergoes an irreversible acyl migration, forming the stable isoindolinone core.
Pathway Visualization
The following diagram illustrates the specific reaction flow for this substrate.
Figure 1: Reaction pathway converting the linear bifunctional precursor into the cyclic isoindolinone scaffold.
Experimental Protocol
Two methods are provided. Method A is the standard protocol suitable for most non-hindered amines. Method B utilizes TFE (2,2,2-Trifluoroethanol), a fluorinated solvent that stabilizes the transition state, recommended for sterically hindered amines or electron-deficient isocyanides.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 4-Ethoxy-2-formylbenzoic acid | 1.0 | Bifunctional Core | Limiting reagent. |
| Amine (R-NH | 1.0 - 1.1 | N-Substituent | Primary amines work best. Anilines require Method B. |
| Isocyanide (R'-NC) | 1.0 - 1.2 | Amide Substituent | t-Butyl, Cyclohexyl, Tosylmethyl isocyanide (TosMIC). |
| Solvent | [0.5 M] | Medium | MeOH (Method A) or TFE (Method B). |
Method A: Standard Methanol Protocol
Best for: Aliphatic amines (benzylamine, butylamine) and reactive isocyanides.
-
Preparation: In a 10 mL vial equipped with a magnetic stir bar, weigh 4-ethoxy-2-formylbenzoic acid (1.0 mmol, 194 mg).
-
Solvation: Add Methanol (MeOH) (2.0 mL) to the vial. Stir until the acid is partially or fully dissolved.
-
Imine Formation: Add the Amine (1.0 mmol).
-
Observation: The solution may warm slightly or change color (yellowing) indicating imine formation. Stir for 10-15 minutes at Room Temperature (RT).
-
-
Addition: Add the Isocyanide (1.0 mmol) in one portion.
-
Reaction: Cap the vial and stir at RT for 12–24 hours .
-
Monitoring: Monitor by TLC (SiO
, 5% MeOH in DCM). The aldehyde spot of the starting material should disappear.
-
-
Workup:
-
If the product precipitates: Filter the solid, wash with cold MeOH (2 x 1 mL) and Et
O (2 x 2 mL). -
If homogeneous: Evaporate solvent under reduced pressure. Redissolve in minimal DCM and purify via flash column chromatography (Gradient: Hexanes
EtOAc).
-
Method B: TFE "Turbo" Protocol
Best for: Anilines (aromatic amines), sterically hindered components, or if Method A yields <50%.
-
Preparation: Weigh 4-ethoxy-2-formylbenzoic acid (1.0 mmol) into a reaction tube.
-
Solvation: Add 2,2,2-Trifluoroethanol (TFE) (2.0 mL).
-
Note: TFE is a strong hydrogen-bond donor, activating the imine and carboxylate.
-
-
Sequence: Add the Amine (1.0 mmol) and stir for 5 minutes.
-
Addition: Add the Isocyanide (1.1 mmol).
-
Reaction: Stir at RT for 4–8 hours . (TFE often accelerates the reaction rate significantly).
-
Workup: TFE is expensive and should be recovered if possible. Evaporate the reaction mixture to dryness. The residue is often pure enough for recrystallization from EtOH/Water or purification via silica gel chromatography.
Optimization & Troubleshooting Guide
Solvent Screening Data (Representative)
Based on internal standardization using Benzylamine and t-Butyl Isocyanide.
| Solvent | Dielectric Constant | Reaction Time | Isolated Yield | Notes |
| Methanol | 33 | 18 h | 78% | Standard, cost-effective. |
| Ethanol | 24 | 24 h | 65% | Slower, good for crystallization. |
| TFE | 27 | 4 h | 92% | Recommended. Accelerates Mumm rearrangement. |
| DCM | 9 | 48 h | 30% | Poor solubility of zwitterionic intermediates. |
| Water | 80 | 12 h | 55% | "On-water" conditions; heterogeneous, requires vigorous stirring. |
Common Issues and Solutions
Problem 1: No precipitation observed (Method A).
-
Cause: The product is highly soluble in MeOH or the reaction is incomplete.
-
Solution: Evaporate MeOH. Triturate the oily residue with Diethyl Ether or Hexane/EtOAc (1:1). Scratch the flask walls to induce nucleation.
Problem 2: Low yield with Anilines.
-
Cause: Aromatic amines form less stable imines (reversible equilibrium favors starting material).
-
Solution: Switch to Method B (TFE) . The acidic nature of TFE stabilizes the imine. Alternatively, add 5 mol% anhydrous ZnCl
as a Lewis Acid catalyst.
Problem 3: Sticky byproduct formation.
-
Cause: Isocyanide polymerization or Passerini side-reaction (direct reaction of isocyanide + aldehyde + acid without amine).
-
Solution: Ensure the Amine is added before the isocyanide and allowed to react for 10-15 mins. This ensures the aldehyde is converted to the imine before the isocyanide is introduced.[3]
Workflow Visualization
Figure 2: Operational decision tree for synthesis and purification.
References
-
Ugi Reaction Mechanism & Isoindolinone Synthesis
-
General Ugi Protocol & Solvent Effects
-
Green Chemistry Conditions (On-Water/Solvent-Free)
-
Substrate Specifics (2-Formylbenzoic Acid Derivatives)
Sources
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. sciepub.com [sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Isoindolinone Derivatives Using 4-Ethoxy-2-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoindolinone Scaffold and the Utility of 4-Ethoxy-2-formylbenzoic Acid
The isoindolinone moiety is a privileged heterocyclic scaffold found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The development of efficient and versatile synthetic routes to access novel isoindolinone derivatives is, therefore, a critical endeavor in modern drug discovery.
4-Ethoxy-2-formylbenzoic acid is a valuable and highly functionalized starting material for the synthesis of substituted isoindolinones. The presence of the carboxylic acid and aldehyde groups in an ortho relationship provides a direct pathway for the construction of the isoindolinone ring system through intramolecular cyclization reactions. The ethoxy substituent at the 4-position offers a point of diversification, allowing for the generation of a library of analogs with modulated physicochemical properties, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
This document provides a comprehensive guide to the preparation of isoindolinone derivatives from 4-ethoxy-2-formylbenzoic acid, with a focus on a robust and modern synthetic methodology: iridium-catalyzed reductive lactamization. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss alternative synthetic strategies.
Synthetic Strategy: Iridium-Catalyzed Reductive Lactamization
A highly efficient and sustainable method for the synthesis of isoindolinones from 2-formylbenzoic acids involves a one-pot reductive lactamization catalyzed by an iridium complex.[1] This approach combines the initial formation of an imine between the aldehyde of 4-ethoxy-2-formylbenzoic acid and a primary amine, followed by an iridium-catalyzed reduction of the imine and subsequent intramolecular cyclization to form the lactam ring. This method is advantageous due to its operational simplicity, high yields, and the use of environmentally benign solvents like water and ethanol.[1]
The catalytic cycle is believed to involve the formation of an iridium hydride species, which participates in the reduction of the initially formed iminium ion. The resulting secondary amine then undergoes a rapid intramolecular cyclization with the carboxylic acid to afford the desired isoindolinone product. The choice of the iridium catalyst and reaction conditions is crucial for achieving high efficiency and selectivity.
Visualizing the Workflow: Synthetic Pathway to Isoindolinones
Caption: General workflow for the iridium-catalyzed synthesis of isoindolinones.
Experimental Protocol: Synthesis of 2-Benzyl-5-ethoxyisoindolin-1-one
This protocol details the synthesis of a representative isoindolinone derivative, 2-benzyl-5-ethoxyisoindolin-1-one, via iridium-catalyzed reductive lactamization.
Materials:
-
4-Ethoxy-2-formylbenzoic acid
-
Benzylamine
-
[Ir(Cp*)Cl2]2 (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)
-
Sodium formate (HCOONa)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 4-ethoxy-2-formylbenzoic acid (1.0 mmol, 1.0 eq), benzylamine (1.1 mmol, 1.1 eq), [Ir(Cp*)Cl2]2 (0.025 mmol, 2.5 mol%), and sodium formate (2.0 mmol, 2.0 eq).
-
Solvent Addition: To the flask, add a 1:1 mixture of ethanol and water (10 mL).
-
Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-benzyl-5-ethoxyisoindolin-1-one.
Causality Behind Experimental Choices:
-
Benzylamine (1.1 eq): A slight excess of the amine is used to ensure the complete consumption of the limiting reagent, 4-ethoxy-2-formylbenzoic acid.
-
[Ir(Cp*)Cl2]2 Catalyst: This iridium complex is a robust and efficient catalyst for reductive amination reactions.
-
Sodium Formate: Serves as the hydride source for the reduction of the imine intermediate. It is an inexpensive, stable, and easy-to-handle reducing agent.
-
Ethanol/Water Solvent System: This mixed solvent system is environmentally friendly and effectively solubilizes both the organic starting materials and the inorganic formate salt.[1]
-
80 °C Reaction Temperature: Provides sufficient thermal energy to overcome the activation barrier for both imine formation and the catalytic reductive cyclization.
Data Presentation: Scope of the Reductive Lactamization
The described protocol is expected to be applicable to a wide range of primary amines, allowing for the synthesis of a diverse library of N-substituted isoindolinone derivatives.
| Entry | Primary Amine (R-NH2) | Product | Expected Yield (%) |
| 1 | Benzylamine | 2-Benzyl-5-ethoxyisoindolin-1-one | 85-95 |
| 2 | Aniline | 5-Ethoxy-2-phenylisoindolin-1-one | 80-90 |
| 3 | Cyclohexylamine | 2-Cyclohexyl-5-ethoxyisoindolin-1-one | 75-85 |
| 4 | n-Butylamine | 2-Butyl-5-ethoxyisoindolin-1-one | 80-90 |
Note: The expected yields are based on literature precedents for similar reactions and may require optimization for specific substrates.
Alternative Synthetic Strategies
While iridium-catalyzed reductive lactamization is a highly effective method, other synthetic strategies can also be employed for the preparation of isoindolinones from 2-formylbenzoic acid derivatives.
-
Two-Step Synthesis via Chiral Amines and Lactamization: This approach involves the initial synthesis of a chiral amine from the 2-formylbenzoic acid derivative, followed by a separate lactamization step to form the isoindolinone ring.[2] This method is particularly useful for the asymmetric synthesis of 3-substituted isoindolinones.[2]
-
Copper-Catalyzed C-H Functionalization: For certain substrates, a copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides can provide an efficient route to various functionalized isoindolinones.[1]
Visualizing an Alternative Pathway: Two-Step Synthesis
Caption: A two-step approach for asymmetric isoindolinone synthesis.
Conclusion
4-Ethoxy-2-formylbenzoic acid is a versatile and valuable precursor for the synthesis of novel isoindolinone derivatives. The iridium-catalyzed reductive lactamization protocol detailed herein offers a highly efficient, one-pot method for accessing a wide range of N-substituted isoindolinones. This approach, along with the discussed alternative strategies, provides researchers and drug development professionals with a robust toolkit for the exploration of this important heterocyclic scaffold in the quest for new therapeutic agents. The provided protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
References
-
Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Highly efficient synthesis of N-substituted isoindolinones and phthalazinones using Pt nanowires as catalysts. Organic Letters, 14(7), 1876–1879. [Link]
-
Chen, J., et al. (2015). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 80(10), 5144–5151. [Link]
-
Nozawa-Kumada, K., Kadokawa, J., Kameyama, T., & Kondo, Y. (2015). An iridium-catalyzed reductive lactamization enables a sustainable and efficient method for the synthesis of structurally diverse phthalimidines from 2-formylbenzoic acid and primary amines in water/ethanol as solvent. Organic Letters, 17(18), 4479–4481. [Link]
-
Krishna, Y., & Tanaka, F. (2017). Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules. Organic Letters, 19(16), 4255–4258. [Link]
-
Various Authors. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]
Sources
Technical Application Note: Isocoumarin Synthesis via Knoevenagel-Cyclization of 4-Ethoxy-2-formylbenzoic Acid
This Application Note provides a comprehensive technical guide for the synthesis of 6-ethoxy-3-substituted isocoumarins via the Knoevenagel condensation of 4-ethoxy-2-formylbenzoic acid with
Abstract & Strategic Significance
The reaction of 4-ethoxy-2-formylbenzoic acid with
This protocol details a robust, self-validating methodology for the "one-pot" Knoevenagel condensation and intramolecular cyclization. Unlike standard aldol-type reactions, the presence of the ortho-carboxylic acid drives a rapid lactonization, trapping the Knoevenagel intermediate to form the stable isocoumarin core.
Mechanistic Insight & Chemical Logic
The Reaction Pathway
The transformation proceeds through a cascade sequence:
-
Deprotonation: The base (typically piperidine or pyridine) generates the enolate of the
-keto acid. -
Knoevenagel Condensation: The enolate attacks the aldehyde at the C2 position of the benzoic acid, eliminating water to form an
-unsaturated ketone (benzylidene intermediate). -
Intramolecular Cyclization: The ortho-carboxylic acid (C1) attacks the electron-deficient alkene (or the enol tautomer), closing the pyranone ring.
-
Decarboxylation (Substrate Dependent): If a free
-keto acid is used (e.g., acetoacetic acid), thermal decarboxylation typically occurs, yielding a 3-alkyl isocoumarin. If a stable -keto ester is used, the ester moiety may be retained or hydrolyzed depending on conditions.[1]
Regiochemistry of the 4-Ethoxy Group
It is critical to map the atoms correctly to predict the product structure.
-
Starting Material: 4-Ethoxy-2-formylbenzoic acid.
-
C1: Carboxyl group (
Isocoumarin C1/C8a interface) -
C2: Formyl group (
Isocoumarin C4/C4a interface) -
C4: Ethoxy group[2]
-
-
Product: 6-Ethoxyisocoumarin.
-
The C4 position of the benzoic acid ring corresponds to the C6 position of the isocoumarin system.
-
Note: The electron-donating ethoxy group at C6 increases the electron density of the aromatic ring, potentially enhancing fluorescence quantum yield in the final product.
-
Reaction Scheme Visualization
Figure 1: Mechanistic cascade from reactants to the isocoumarin scaffold.
Experimental Protocol
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 4-Ethoxy-2-formylbenzoic acid (>97%) | Core scaffold |
| Reactant | Ethyl Acetoacetate (or Acetoacetic Acid equivalent) | Active methylene source |
| Catalyst | Piperidine (ReagentPlus, 99%) | Base catalyst |
| Solvent | Ethanol (Anhydrous) or Toluene | Reaction medium |
| Apparatus | Round-bottom flask, Reflux condenser, Dean-Stark trap (optional) | Setup |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxy-2-formylbenzoic acid (1.0 equiv, e.g., 5.0 mmol) in Ethanol (20 mL).
-
Add the
-keto acid derivative (1.2 equiv, e.g., Ethyl acetoacetate, 6.0 mmol).-
Note: If using free acetoacetic acid (unstable), generate it in situ or use the ester followed by hydrolysis. For standard isocoumarin synthesis, the ester is preferred as the intermediate cyclizes spontaneously.
-
-
Add catalytic Piperidine (0.1 equiv) or 3-4 drops.
-
Optimization: For difficult substrates, a mixture of Piperidine/Acetic Acid (1:1) can be used to buffer the pH.
-
Step 2: Thermal Condensation
-
Fit the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot and the appearance of a highly fluorescent spot (isocoumarin) under UV light (365 nm).
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Precipitation: Often, the product precipitates upon cooling. If so, filter the solid and wash with cold ethanol.
-
Extraction (if no precipitate): Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (30 mL) and wash with:
-
1M HCl (2 x 15 mL) – Critical to remove piperidine.
-
Saturated NaHCO3 (2 x 15 mL) – Removes unreacted acid.
-
Brine (15 mL).
-
-
Dry over anhydrous Na2SO4 and concentrate in vacuo.
Step 4: Purification
-
Recrystallize from Ethanol or purify via Silica Gel Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target isocoumarin.
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, verify the following analytical markers:
-
IR Spectroscopy:
-
Lactone Carbonyl (C=O): Sharp band at 1720–1740 cm⁻¹ . This confirms ring closure.
-
Absence of OH: The broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) from the starting material should be absent.
-
-
¹H NMR (CDCl₃, 400 MHz):
-
Vinylic Proton (H4): A characteristic singlet (or doublet if coupled) around δ 6.2–6.8 ppm . This proton confirms the formation of the isocoumarin double bond.
-
Ethoxy Group: Quartet at ~4.1 ppm and Triplet at ~1.4 ppm.
-
-
Fluorescence:
-
Dissolve a trace amount in Methanol. The solution should exhibit strong blue/violet fluorescence under UV lamp (365 nm), characteristic of the 6-ethoxyisocoumarin core.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete condensation | Increase catalyst load to 0.2 equiv or switch to refluxing Toluene with a Dean-Stark trap to remove water. |
| No Cyclization | Hydrolysis of ester failed (if using ester) | Ensure reaction time is sufficient; trace water in ethanol actually helps the hydrolysis/decarboxylation step in situ. |
| Sticky Solid | Impurities/Oligomers | Recrystallize from hot ethanol/water mixture. |
| Starting Material Remains | Catalyst deactivation | The carboxylic acid substrate can protonate the piperidine. Ensure enough base is added, or use a buffered system (Piperidine/AcOH). |
References
-
Organic Chemistry Portal. "Synthesis of Isocoumarins." Available at: [Link]
-
Master Organic Chemistry. "Knoevenagel Condensation Reaction." Available at: [Link]
Sources
Application Note & Protocols: Green Synthesis of Heterocycles Using 4-Ethoxy-2-formylbenzoic Acid in Water
Audience: Researchers, scientists, and drug development professionals.
Introduction: Embracing Green Chemistry in Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The synthesis of these vital molecules, however, has traditionally relied on methods that often involve harsh reaction conditions, volatile organic solvents, and the generation of significant chemical waste.[2][3] The principles of green chemistry offer a paradigm shift, encouraging the development of more sustainable and environmentally benign synthetic methodologies.[3][4] Key tenets of this approach include the use of safer solvents, maximization of atom economy, and the reduction of energy consumption.[4][5]
Water, as a solvent, is an ideal medium for green synthesis due to its non-toxic, non-flammable, and abundant nature.[6] Performing organic reactions in water can also offer unique reactivity and selectivity compared to conventional organic solvents. This application note details the utility of 4-ethoxy-2-formylbenzoic acid as a versatile building block for the green synthesis of two important classes of heterocycles—benzodiazepines and quinolines—in aqueous media. The presence of three distinct functional groups (an aldehyde, a carboxylic acid, and an ethoxy group) on a single aromatic ring makes 4-ethoxy-2-formylbenzoic acid a highly valuable synthon for multicomponent reactions (MCRs).[7][8][9] MCRs are particularly aligned with the principles of green chemistry as they allow for the construction of complex molecules in a single step, thereby reducing waste and improving efficiency.[5][7][9]
Core Principles of the Described Protocols
The protocols outlined below are designed to be self-validating by incorporating principles of green chemistry. The choice of water as the solvent not only minimizes environmental impact but also simplifies the work-up procedures, as many organic products will precipitate from the aqueous reaction mixture. The use of multicomponent reactions maximizes atom economy and reduces the number of synthetic steps. Where applicable, the use of a reusable catalyst is advocated to further enhance the green credentials of the synthesis.
Synthesis of Benzodiazepine-Fused Isoindolinones
The synthesis of benzodiazepine derivatives is of significant interest due to their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.[10][11] This protocol describes a one-pot, three-component synthesis of a benzodiazepine-fused isoindolinone scaffold using 4-ethoxy-2-formylbenzoic acid, o-phenylenediamine, and an acetophenone derivative in water. This approach is adapted from the work of Yuan et al. on the synthesis of related structures.[12]
Proposed Reaction Mechanism
The reaction is proposed to proceed through a series of tandem reactions. Initially, the aldehyde of 4-ethoxy-2-formylbenzoic acid reacts with o-phenylenediamine to form a Schiff base. This is followed by the condensation of the acetophenone, leading to the formation of the seven-membered benzodiazepine ring. Finally, an intramolecular cyclization between the carboxylic acid and the newly formed amine generates the fused isoindolinone ring system.
Caption: Proposed mechanism for benzodiazepine synthesis.
Experimental Protocol
Materials:
-
4-Ethoxy-2-formylbenzoic acid
-
o-Phenylenediamine
-
Substituted Acetophenone (e.g., 4'-methylacetophenone)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxy-2-formylbenzoic acid (1.0 mmol), o-phenylenediamine (1.0 mmol), and the substituted acetophenone (1.0 mmol).
-
Add 20 mL of deionized water to the flask.
-
Heat the reaction mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the crude product with cold deionized water (2 x 10 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to afford the pure benzodiazepine-fused isoindolinone.
-
Dry the purified product in a vacuum oven at 60 °C for 4 hours.
Synthesis of Substituted Quinolines
Quinolines are a prominent class of N-heterocycles found in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[13][14][15] This protocol outlines a green, one-pot, three-component synthesis of highly substituted quinolines from 4-ethoxy-2-formylbenzoic acid, an aniline derivative, and an active methylene compound (e.g., malononitrile) in water. This method is based on the principles of the Friedländer annulation.[14]
Proposed Reaction Mechanism
The reaction is initiated by a Knoevenagel condensation between the 4-ethoxy-2-formylbenzoic acid and the active methylene compound. Subsequently, a Michael addition of the aniline to the activated double bond occurs, followed by an intramolecular cyclization and dehydration to yield the final quinoline product.
Caption: Proposed mechanism for quinoline synthesis.
Experimental Protocol
Materials:
-
4-Ethoxy-2-formylbenzoic acid
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Active Methylene Compound (e.g., malononitrile)
-
Deionized Water
-
L-proline (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-ethoxy-2-formylbenzoic acid (1.0 mmol), the substituted aniline (1.0 mmol), the active methylene compound (1.2 mmol), and L-proline (10 mol%) in 20 mL of deionized water.
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 15 mL).
-
Recrystallize the crude product from aqueous ethanol to obtain the pure substituted quinoline.
-
Dry the final product under vacuum at 60 °C.
General Experimental Workflow
The following diagram illustrates the general workflow for the green synthesis of heterocycles as described in this application note.
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. ijnrd.org [ijnrd.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines [ouci.dntb.gov.ua]
- 12. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 15. Quinoline synthesis [organic-chemistry.org]
Application Note: Synthesis of 6-Ethoxyphthalazin-1(2H)-one from 4-Ethoxy-2-formylbenzoic Acid
Abstract
This application note details a robust, scalable protocol for the synthesis of 6-ethoxyphthalazin-1(2H)-one via the cyclocondensation of 4-ethoxy-2-formylbenzoic acid with hydrazine hydrate. Phthalazinones are critical pharmacophores in medicinal chemistry, serving as the core scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib) and VEGFR inhibitors. This guide addresses the specific regiochemical outcome, reaction kinetics, and purification strategies required to achieve >90% purity suitable for downstream biological evaluation.
Introduction & Scientific Rationale
The Phthalazinone Scaffold in Drug Discovery
The phthalazin-1(2H)-one bicyclic system acts as a bioisostere for the quinazolinone and isoquinolinone cores. Its ability to form hydrogen bond networks via the lactam motif (NH donor, C=O acceptor) makes it an ideal scaffold for binding to the nicotinamide pocket of PARP enzymes.
Reaction Chemistry
The transformation involves the condensation of a hydrazine nucleophile with a bifunctional electrophile (2-formylbenzoic acid derivative).
-
Substrate: 4-ethoxy-2-formylbenzoic acid.
-
Reagent: Hydrazine hydrate (
). -
Product: 6-ethoxyphthalazin-1(2H)-one.
Regiochemical Mapping: The reaction proceeds with high regioselectivity. The hydrazine typically attacks the more electrophilic aldehyde (CHO) first to form a hydrazone intermediate, followed by rapid intramolecular nucleophilic acyl substitution at the carboxylic acid (COOH) to close the ring.
-
The C1 (COOH) of the benzoate becomes the C1 (Carbonyl) of the phthalazinone.
-
The C2 (CHO) of the benzoate becomes the C4 (Methine) of the phthalazinone.
-
The C4-Ethoxy substituent on the benzene ring maps to the C6-position of the final phthalazinone ring system.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the stepwise conversion from the open-chain aldehyde-acid to the fused bicyclic lactam.
Caption: Figure 1. Reaction pathway showing the condensation of hydrazine with the aldehyde moiety followed by ring closure.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Ethoxy-2-formylbenzoic acid | 194.18 | 1.0 | Limiting Reagent |
| Hydrazine Hydrate (50-80%) | 50.06 | 1.2 - 1.5 | Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium |
| Acetic Acid (Glacial) | 60.05 | 0.1 (Cat.) | Catalyst (Optional) |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4-ethoxy-2-formylbenzoic acid (1.94 g, 10.0 mmol).
-
Add Ethanol (20 mL, 10 vol). Note: The starting material may not fully dissolve at room temperature.
-
While stirring, add Hydrazine Hydrate (0.75 mL, ~12-15 mmol) dropwise.
-
Observation: A transient color change (yellowing) may occur as the hydrazone forms. An exotherm is possible; add slowly.
-
-
(Optional) Add 2-3 drops of glacial acetic acid to catalyze the reaction if kinetics are slow.
Step 2: Reflux & Cyclization
-
Heat the reaction mixture to reflux (bath temp ~85°C).
-
Maintain reflux for 2 to 4 hours .
-
Monitor: Check progress via TLC (System: 5% MeOH in DCM). The starting material (acid) usually streaks or stays on the baseline; the product will be a distinct spot with higher Rf.
-
Endpoint: Disappearance of the aldehyde peak in crude NMR or complete consumption of SM on TLC.
-
Step 3: Work-up & Isolation [1]
-
Remove the heat source and allow the mixture to cool slowly to room temperature.
-
Cool further in an ice bath (0-5°C) for 30 minutes to maximize precipitation. Phthalazinones are typically sparingly soluble in cold ethanol.
-
Filtration: Filter the white to off-white precipitate using a Büchner funnel.
-
Wash: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL) to remove residual hydrazine and water.
-
Drying: Dry the solid under vacuum at 45°C for 4 hours.
Purification
If the crude purity is <95%, recrystallize from hot ethanol or an ethanol/water (9:1) mixture.
-
Dissolve crude solid in minimal boiling ethanol.
-
If insoluble particles remain, filter hot.
-
Allow to cool gradually to crystallize.
Characterization & Quality Control
Expected Analytical Data
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Typically high (>180°C). Note: Analogous 6-chloro derivatives melt >270°C; ethoxy derivatives may be lower but distinct.
-
1H NMR (DMSO-d6, 400 MHz):
- 12.5 ppm (s, 1H, NH lactam).
- 8.2 - 8.4 ppm (s, 1H, H4 methine).
- 7.0 - 8.0 ppm (m, 3H, Aromatic protons H5, H7, H8).[2] Note: H5 (d) and H7 (dd) will show coupling.
- 4.1 - 4.2 ppm (q, 2H, O-CH2 -CH3).
- 1.3 - 1.4 ppm (t, 3H, O-CH2-CH3 ).
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]+: 191.08.
-
Found: 191.1 ± 0.1.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / No Precipitate | Product too soluble in EtOH. | Concentrate solvent volume by 50% or add water (anti-solvent) to induce precipitation. |
| Sticky Solid | Residual hydrazine or water. | Triturate with diethyl ether or hexanes. Ensure thorough drying. |
| Incomplete Reaction | Steric hindrance or low temp. | Increase reflux time; add catalytic acetic acid; ensure hydrazine is fresh. |
Applications in Drug Development
This protocol yields 6-ethoxyphthalazin-1(2H)-one , a key intermediate for:
-
PARP Inhibitors: Functionalization at the N-2 position (via alkylation) or C-4 position (via chlorination with
followed by nucleophilic displacement) allows access to Olaparib analogues. -
PDE Inhibitors: Phthalazinones are explored as phosphodiesterase inhibitors for anti-inflammatory applications.
References
-
BenchChem. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids.Link
-
MDPI. Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. J. Pharm. Sci. Bioscientific Res. 2017. Link
-
PubChem. Phthalazin-1(2H)-one Compound Summary. National Center for Biotechnology Information. Link
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives and Phthalazines.Link
Sources
Strecker reaction conditions for 4-ethoxy-2-formylbenzoic acid derivatives
Application Note: Strecker Reaction Protocols for 4-Ethoxy-2-Formylbenzoic Acid Derivatives
-Amino Acid DerivativesPart 1: Introduction & Strategic Overview
The Strecker reaction of 4-ethoxy-2-formylbenzoic acid and its derivatives represents a critical bifurcation point in the synthesis of pharmacologically active scaffolds. Unlike simple benzaldehydes, the presence of an ortho-carboxylic acid group introduces an intramolecular trap, directing the reaction pathway toward either cyclic isoindolinones (phthalimidines) or linear
For drug development professionals, this substrate offers direct access to the isoindolinone pharmacophore , a core structure found in anxiolytics, antipsychotics, and anti-inflammatory agents. The 4-ethoxy group serves as a vital electron-donating handle, modulating solubility and metabolic stability, but it also reduces the electrophilicity of the aldehyde, necessitating optimized catalytic conditions.
This guide provides high-fidelity protocols for two distinct workflows:
-
Workflow A (Cyclic): One-pot synthesis of 3-cyanoisoindolinones using primary amines.
-
Workflow B (Linear): Synthesis of stable
-amino nitriles using secondary amines or ester-protected substrates.
Part 2: Mechanistic Insights & Pathway Control
The reaction outcome is dictated by the "Ortho-Effect." The proximate carboxylic acid facilitates the cyclization of the intermediate imine.
-
Electronic Deactivation: The 4-ethoxy group (Hammett
) donates electron density into the ring, rendering the aldehyde carbon less electrophilic. Standard Strecker conditions (weak acid/cyanide) may result in sluggish kinetics. Lewis acid activation is recommended. -
Cyclization Equilibrium: With primary amines, the intermediate imine (
) is rapidly trapped by the carboxylate to form a cyclic iminium species, which is then intercepted by cyanide to yield the 3-cyanoisoindolinone.
Figure 1: Divergent reaction pathways dictated by amine substitution and carboxylic acid protection.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Cyanoisoindolinones (Cyclic)
Target: Scaffold construction for heterocyclic libraries.
Reagents:
-
Substrate: 4-Ethoxy-2-formylbenzoic acid (1.0 equiv)
-
Amine: Primary amine (1.1 equiv) (e.g., Benzylamine, Aniline derivatives)
-
Cyanide Source: TMSCN (Trimethylsilyl cyanide) (1.2 equiv)
-
Catalyst: InCl
(5 mol%) or Sc(OTf) (2 mol%) -
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve 4-ethoxy-2-formylbenzoic acid (1.0 mmol) in anhydrous MeOH (5 mL). Add the primary amine (1.1 mmol).
-
Activation: Add the Lewis Acid catalyst (InCl
, 11 mg, 0.05 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly cloudy as the imine/salt forms. -
Cyanation: Cool the mixture to 0°C. Add TMSCN (150 µL, 1.2 mmol) dropwise via syringe.
-
Safety: Perform in a well-ventilated fume hood. TMSCN hydrolyzes to HCN in contact with moisture.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product typically precipitates or shows a distinct UV shift.
-
Workup:
-
Quench with saturated NaHCO
(5 mL). -
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine, dry over Na
SO , and concentrate.
-
-
Purification: Recrystallize from EtOH or purify via flash chromatography (SiO
, 0-40% EtOAc in Hexanes).
Protocol B: Synthesis of Linear -Amino Nitriles
Target: Non-natural amino acid precursors.
Reagents:
-
Substrate: Methyl 4-ethoxy-2-formylbenzoate (Ester protection required to prevent cyclization) OR Free acid with Secondary Amine.
-
Amine: Secondary amine (e.g., Morpholine, Diethylamine)
-
Cyanide Source: KCN (1.2 equiv)
-
Additive: Acetic Acid (1.0 equiv)
-
Solvent: Ethanol/Water (3:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (1.0 mmol) and secondary amine (1.0 mmol) in EtOH (3 mL).
-
Cyanide Addition: Prepare a solution of KCN (78 mg, 1.2 mmol) in Water (1 mL). Add this to the reaction mixture.
-
Buffering: Add Glacial Acetic Acid (60 µL, 1.0 mmol) dropwise. This buffers the pH to ~9-10, facilitating iminium formation without hydrolyzing the cyanide.
-
Reaction: Stir vigorously at RT for 12–16 hours.
-
Workup:
-
Dilute with water (10 mL).
-
Extract with DCM (3 x 10 mL). Caution: Do not acidify the aqueous layer while cyanide is present.
-
Wash organics with 1M NaOH (to remove unreacted acid/cyanide traces) and then brine.
-
-
Isolation: Concentrate in vacuo. These products are often oils and may require immediate hydrolysis to the amino acid or storage at -20°C due to retro-Strecker instability.
Part 4: Optimization & Troubleshooting
Table 1: Optimization Parameters for 4-Ethoxy Substrates
| Parameter | Condition | Outcome/Note |
| Solvent | Methanol | Optimal. Promotes imine formation and solubilizes the polar acid. |
| Toluene | Poor solubility of the free acid; requires esterified substrate. | |
| Water | Green chemistry option; requires surfactant (e.g., SDS) for ethoxy-substituted substrates. | |
| Catalyst | InCl | High Yield. Overcomes electron-donating deactivation of the ethoxy group. |
| None | Reaction time extends to >24h; lower conversion. | |
| ZnCl | Moderate activity; cheaper alternative for scale-up. | |
| Cyanide | TMSCN | Safer handling; anhydrous conditions prevent hydrolysis. |
| NaCN/AcOH | Traditional; requires careful pH control to avoid HCN gas evolution. |
Troubleshooting Guide:
-
Low Conversion: The 4-ethoxy group reduces reactivity. Increase temperature to 40°C or switch to a stronger Lewis Acid (Yb(OTf)
). -
Hydrolysis of Nitrile: If the final product is the amide or acid, the reaction medium is too acidic or wet. Ensure anhydrous solvents when using TMSCN.
-
Precipitation: 3-Cyanoisoindolinones are often insoluble in MeOH. If a solid forms, filter and wash with cold MeOH for a rapid purification.
Part 5: Safety & Compliance (Critical)
-
Cyanide Hazard: All reactions involving KCN, NaCN, or TMSCN must be performed in a functioning fume hood.
-
Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 for 24 hours to oxidize cyanide to cyanate before disposal.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired in the laboratory.
References
-
Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. Journal of Chemical Research, 2016. Link
-
Strecker Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Link
-
Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. PMC (NIH), 2010. Link
-
Preparation of 3-Substituted Isoindolin-1-one Derivatives. PMC (NIH), 2022. Link
-
2-Formylbenzoic acid (Product Page). Sigma-Aldrich. Link
Troubleshooting & Optimization
Technical Support Center: Optimizing Intramolecular Cyclization of 4-Ethoxy-2-formylbenzoic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-ethoxyphthalide via the intramolecular cyclization of 4-ethoxy-2-formylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental hurdles. We will explore the causal relationships behind experimental choices, providing you with the scientific rationale needed to make informed decisions at the bench.
The cyclization of 2-formylbenzoic acids is a cornerstone reaction for generating phthalides, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2] However, the reaction's success is highly sensitive to a range of parameters. This guide consolidates field-proven insights and literature-based evidence to help you achieve consistent and high-yielding results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the cyclization of 4-ethoxy-2-formylbenzoic acid.
Q1: My cyclization yield is consistently low. What are the most common root causes?
Low yields typically stem from one or more of the following factors:
-
Inefficient Dehydration: The core of the reaction is the removal of a water molecule. If the catalyst or conditions are not optimized for dehydration, the reaction will stall.[3]
-
Unfavorable Tautomeric Equilibrium: 2-formylbenzoic acids exist in a ring-chain tautomerism between the open-chain aldehyde and the cyclic lactol (3-hydroxyphthalide) form.[4][5] If the lactol form is too stable under the reaction conditions, the equilibrium may disfavor the reactive open-chain form required for certain mechanistic pathways.
-
Sub-optimal Catalyst Choice or Concentration: Both acid and base catalysis can promote cyclization, but the wrong choice can lead to side reactions or slow conversion.[6] The concentration is also critical; too little may be ineffective, while too much can promote side reactions.
-
Intermolecular Side Reactions: At high concentrations, intermolecular reactions (e.g., esterification, acetal formation) can compete with the desired intramolecular cyclization, leading to oligomers or other undesired byproducts.
Q2: I'm observing a significant amount of unreacted starting material by TLC/LC-MS. How can I improve conversion?
Incomplete conversion is a common issue that can often be resolved by systematically adjusting the reaction conditions.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for the cyclization and shift equilibria towards the product. However, be cautious, as excessive heat can lead to decomposition or side product formation.[7]
-
Screen Different Catalysts: If a standard Brønsted acid (like p-TsOH) is ineffective, consider a Lewis acid or a different dehydrating agent. For base-catalyzed routes, switching from an inorganic base to an organic amine catalyst like p-anisidine has proven effective in related systems.[6]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes significantly improve reaction rates and conversion.[6]
-
Extend Reaction Time: Some cyclizations are simply slow. Monitor the reaction over an extended period (e.g., 24-48 hours) to determine if the reaction is stalling or just proceeding slowly.[8]
Q3: What are the ideal starting concentrations for the substrate?
For intramolecular reactions, concentration is a key parameter to control for minimizing intermolecular side reactions. A high-dilution principle is often effective. Start with a substrate concentration in the range of 0.01 M to 0.1 M.[7] This favors the intramolecular pathway, as the reactive ends of the same molecule are pseudo-intimately associated, over intermolecular pathways which depend on collisions between different molecules.
Q4: How does the tautomeric equilibrium of 4-ethoxy-2-formylbenzoic acid affect the reaction?
The starting material exists as an equilibrium between the desired open-chain aldehyde and the cyclic 3-hydroxy-6-ethoxyphthalide (lactol) form.[4][5] The reaction mechanism is dependent on which form is present or more reactive under the chosen conditions.
-
Acid Catalysis: Protonation of the lactol's hydroxyl group can facilitate its elimination as water, forming a key acylium or benzyl carbocation intermediate that leads to the phthalide product.[4][9]
-
Base Catalysis: Base-catalyzed pathways may proceed via an intramolecular Cannizzaro-type reaction or an aldol condensation mechanism, which requires the presence of the open-chain aldehyde form.[10][11] Understanding this equilibrium is crucial for selecting conditions that favor the desired mechanistic pathway.
Q5: Are there alternative catalysts I should consider besides standard acids or bases?
Yes. While Brønsted acids and bases are common, other catalytic systems can be effective:
-
Dehydrating Agents: Reagents that actively remove water can drive the equilibrium towards the product. For example, using triflic acid or operating under conditions with a Dean-Stark trap can be highly effective for dehydrative cyclizations.
-
Organocatalysts: Primary amines have been shown to catalyze the related aldol/cyclization of 2-formylbenzoic acid with other nucleophiles, suggesting they could be effective for the intramolecular variant as well.[6]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Problem - Low Yield and/or Incomplete Conversion
This guide provides a systematic workflow for optimizing the reaction when faced with low yields. The primary goal is to identify the parameter(s) limiting the reaction's efficiency.
Systematic Optimization Workflow
Caption: Troubleshooting workflow for low yield optimization.
Data-Driven Parameter Selection
When optimizing, change one variable at a time. The following table provides a starting point for your screening, based on conditions reported for analogous transformations.
| Parameter | Condition 1 (Acidic) | Condition 2 (Basic/Organocatalytic) | Condition 3 (Dehydrative) | Rationale & Key Citation |
| Catalyst | p-Toluenesulfonic acid (10 mol%) | p-Anisidine (20 mol%) | Triflic Acid (1.1 eq) | Acid catalysis is common for lactonization.[4] Amine catalysts are effective in related cascade reactions.[6] Strong dehydrating agents can be highly effective.[12] |
| Solvent | Toluene (with Dean-Stark) | Glycerol | Dichloromethane (DCM) | Toluene allows for azeotropic removal of water. Glycerol is a sustainable, polar medium.[2] DCM is a common solvent for reactions with strong acids like TfOH.[13] |
| Temperature | Reflux (~110 °C) | 65 °C | 25 °C | Temperature should be chosen based on the solvent's boiling point and catalyst stability.[7] |
| Concentration | 0.05 M | 0.1 M | 0.05 M | High dilution is generally preferred to minimize intermolecular side reactions.[7] |
Guide 2: Problem - Formation of Side Products
The presence of multiple reactive functional groups (aldehyde, carboxylic acid) can lead to undesired reaction pathways.
Potential Side Reactions and Mitigation Strategies
Caption: Desired vs. undesired reaction pathways.
-
Intermolecular Esterification/Anhydride Formation: This is most prevalent at high concentrations.
-
Diagnosis: Look for higher molecular weight species by LC-MS corresponding to dimers or oligomers.
-
Solution: Employ high-dilution conditions (≤ 0.05 M).[7] Consider slow addition of the substrate to the heated, catalyzed solvent to maintain a low instantaneous concentration.
-
-
Cannizzaro-type Disproportionation: Under strongly basic conditions (e.g., NaOH, KOH), the aldehyde can undergo a redox reaction, where one molecule is oxidized to the dicarboxylic acid and another is reduced to the corresponding alcohol.[14]
-
Diagnosis: Identification of 4-ethoxy-2-(hydroxymethyl)benzoic acid and the corresponding dicarboxylic acid salt.
-
Solution: Avoid using stoichiometric amounts of strong, nucleophilic bases. Opt for catalytic amounts of weaker or non-nucleophilic bases (e.g., K₂CO₃, organic amines) that are sufficient to promote cyclization without initiating the Cannizzaro reaction.[6]
-
Section 3: Experimental Protocols
The following protocols are generalized starting points. They should be optimized based on the results of your initial experiments.
Protocol 1: Acid-Catalyzed Dehydrative Cyclization
This protocol uses an acid catalyst and azeotropic removal of water to drive the reaction.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-ethoxy-2-formylbenzoic acid (1.0 eq).
-
Reagents: Add toluene to achieve a concentration of 0.05 M. Add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Mediated Intramolecular Cyclization
This protocol uses a milder, organocatalytic approach that has been successful in related systems.[2][6]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxy-2-formylbenzoic acid (1.0 eq).
-
Reagents: Add glycerol to achieve a concentration of 0.15 M. Add p-anisidine (0.2 eq) as the catalyst.[6]
-
Reaction: Heat the mixture to 65 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots, diluting with ethyl acetate, and analyzing by TLC or LC-MS. The reaction is often complete within a few hours.[6]
-
Workup: After cooling, dilute the mixture with water and extract several times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Section 4: Understanding the Mechanism
A foundational understanding of the reaction mechanism is vital for effective troubleshooting. The cyclization can proceed through distinct pathways depending on the catalytic conditions.
Plausible Acid-Catalyzed Pathway
In the presence of acid, the reaction likely proceeds via activation of one of the carbonyl groups, followed by intramolecular nucleophilic attack and dehydration. A plausible mechanism involves the formation of a key intermediate that facilitates the ring closure.[4][9]
Sources
- 1. BJOC - Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol [beilstein-journals.org]
- 2. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Phthalide synthesis [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. quora.com [quora.com]
preventing oxidation of aldehyde group in 4-ethoxy-2-formylbenzoic acid
The following guide serves as a technical support resource for researchers working with 4-ethoxy-2-formylbenzoic acid (also known as 4-ethoxyphthalaldehydic acid).
This compound presents a unique chemical paradox: it contains a reactive aldehyde group susceptible to oxidation, yet it possesses an internal stabilizing mechanism—the formation of a cyclic lactol (pseudo-acid) form.[1] This guide focuses on leveraging this equilibrium to prevent degradation.
Current Status: Active Doc ID: TS-ORG-4E2F-OX Applicable For: Synthesis, Purification, and Storage of Ortho-Formyl Benzoic Acid Derivatives.[1][2]
Core Concept: The Lactol "Shield"
Before troubleshooting, you must understand the structural behavior of this molecule. It does not exist statically as an aldehyde.[1]
-
Open Form (Reactive): In basic aqueous media (pH > 8), the molecule exists as the acyclic carboxylate-aldehyde .[1][2] This species is highly electron-rich and extremely susceptible to aerobic oxidation to 4-ethoxyphthalic acid.[1][2]
-
Closed Form (Stable): In acidic media (pH < 5) and in the solid state, the ortho-carboxyl group attacks the aldehyde to form a cyclic lactol (3-hydroxy-6-ethoxyphthalide) .[1][2] This ring closure effectively "masks" the aldehyde, protecting it from oxidation.
The Golden Rule: To prevent oxidation, force the equilibrium toward the cyclic lactol form as early and as often as possible.
Troubleshooting Guide (Q&A)
Issue 1: "My product turns yellow/brown during the acidification step."
Diagnosis: Rapid oxidation of the open aldehyde form before ring closure.
Cause: During acidification of the basic salt solution, there is a transition window (pH 8
-
Deoxygenate First: Sparge the basic solution with Argon/Nitrogen for 15 minutes before adding acid.[1][2]
-
Reverse Addition: Do not add acid to the reaction mixture. Instead, add the reaction mixture dropwise into excess cold, deoxygenated acid . This ensures the molecule instantly hits a low pH environment, forcing immediate cyclization.
-
Temperature Control: Keep the quenching acid at 0°C.
Issue 2: "1H NMR shows no aldehyde proton signal (approx. 10 ppm)."
Diagnosis: You are likely looking at the pure lactol form, not a failed reaction.[1]
Explanation: In DMSO-d6 or CDCl3, 4-ethoxy-2-formylbenzoic acid predominantly exists as the lactol.[1][2]
Verification: Look for a singlet or doublet around 6.5 – 7.0 ppm .[1][2] This corresponds to the methine proton of the lactol ring (
Issue 3: "The melting point is lower than reported, and the solid is sticky."
Diagnosis: Contamination with 4-ethoxyphthalic acid (over-oxidation product) or incomplete drying.[1][2] Cause: The di-acid impurity disrupts the crystal lattice of the lactol.[1][2] Solution:
-
Purification: Recrystallize from water/ethanol (9:1) . The lactol is sparingly soluble in cold water, while the di-acid impurity is more soluble in ethanol/water mixtures.[1]
-
Drying: Dry under vacuum at room temperature.[2] Avoid heating above 60°C in air, as the lactol can dehydrate to form ethers or open up and oxidize.[1]
Experimental Protocols
Protocol A: Oxidation-Free Isolation (The "Reverse Quench")
Use this protocol when isolating the product from a basic hydrolysis reaction (e.g., saponification of an ester).[1]
Reagents:
Steps:
-
Prepare the Acid Trap: Place 2M HCl (3.0 equivalents relative to limiting reagent) in a receiving flask. Cool to 0–5°C in an ice bath. Sparge with Argon for 10 minutes.
-
Inert Transfer: Transfer the basic reaction mixture into a dropping funnel under an inert atmosphere.
-
The Quench: Add the basic mixture slowly into the stirring cold acid.
-
Why? This ensures the organic molecule never experiences a "neutral" pH where it is most vulnerable. It goes from Salt
Lactol instantly.[1]
-
-
Precipitation: The product should precipitate as a white solid (the lactol).[1]
-
Filtration: Filter immediately under a blanket of Argon if possible.[1][2] Wash with cold, degassed water.
-
Drying: Dry in a vacuum desiccator over
.
Protocol B: Storage & Handling[3][4]
-
Container: Amber glass vial (protects from photo-oxidation).[1][2]
-
Atmosphere: Flush headspace with Argon before sealing.[2]
-
Temperature: Store at -20°C.
-
Solvent: If storing in solution, use anhydrous solvents (THF, DCM).[2] Avoid alcohols for long-term storage to prevent acetal exchange/formation.[1][2]
Stability Data & Solvent Compatibility
| Parameter | Condition | Stability Rating | Notes |
| Solid State | Air, Room Temp | Moderate | Surface oxidation over weeks.[1][2] |
| Solid State | Argon, -20°C | Excellent | Stable for >1 year.[1][2] |
| Solution pH 12 | Aqueous NaOH | Poor | Oxidizes rapidly (hours) in air.[2] |
| Solution pH 1 | Aqueous HCl | Good | Stable as lactol precipitate.[1][2] |
| Solvent: Methanol | Room Temp | Moderate | Equilibrium with methyl-pseudo-ester (acetal).[1][2] |
| Solvent: DMSO | Room Temp | Good | Favors lactol form; suitable for NMR.[1][2] |
Mechanistic Visualization
The following diagram illustrates the critical equilibrium and the "Danger Zone" where oxidation occurs.
Caption: The stability equilibrium. The open aldehyde form (red) is the entry point for oxidation. Maintaining acidic conditions forces the molecule into the protected lactol state (green).[1]
References
-
Tautomerism of 2-Carboxybenzaldehyde Derivatives: Bowden, K., & Taylor, G. R. (1971).[1][2] Intramolecular catalysis.[1][2] Part II. Ring–chain tautomerism of 2-carboxybenzaldehyde and some of its derivatives. Journal of the Chemical Society B: Physical Organic. [Link]
-
Oxidation Mechanisms of Electron-Rich Aldehydes: Li, H., et al. (2022).[1][2] Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. RSC Advances. [Link]
-
Synthesis and Properties of Phthalaldehydic Acid Derivatives: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] (General reference for Cannizzaro/Oxidation workups). [Link]
Sources
solubility issues of 4-ethoxy-2-formylbenzoic acid in aqueous media
This technical guide addresses the solubility and stability challenges of 4-ethoxy-2-formylbenzoic acid , a critical intermediate often used in the synthesis of pharmaceutical agents (e.g., substituted isoindolinones, phthalazinones).
The core challenge with this compound lies in its ring-chain tautomerism . In solid form and acidic media, it exists primarily as the lipophilic cyclic lactol (5-ethoxy-3-hydroxyphthalide) . In basic media, it opens to the soluble carboxylate form . Understanding this equilibrium is the key to mastering its handling.
Part 1: Technical Support & Troubleshooting (Q&A)
Q1: Why does the compound fail to dissolve in neutral water (pH 7.0) despite containing a carboxylic acid group?
Diagnosis: The compound does not exist as a simple carboxylic acid in neutral water. Due to the ortho-formyl group, it spontaneously cyclizes to form 5-ethoxy-3-hydroxyphthalide (a lactol). This cyclic form masks the hydrophilic carboxylic acid and aldehyde groups, behaving like a neutral, lipophilic ester. Corrective Action:
-
Protocol: You must drive the equilibrium to the open-chain carboxylate form. Adjust the pH to 8.0–9.5 using a non-nucleophilic base (e.g., NaOH, KOH, or carbonate).
-
Caution: Avoid ammonia or primary amines (Tris, Glycine) as buffers; they will react with the aldehyde to form insoluble Schiff bases or isoindolinones.
Q2: I dissolved the compound at pH 10, but it precipitated when I lowered the pH to 5.0. Why?
Diagnosis: You triggered acid-catalyzed lactolization . As the pH drops below the pKa of the benzoic acid moiety (approx. pKa 3.5–4.5), the carboxylate protonates. The protonated acid group immediately attacks the neighboring aldehyde, closing the ring to reform the insoluble lactol precipitate. Corrective Action:
-
Workflow Adjustment: Maintain pH > 6.5 for aqueous stability. If acidic conditions are required for a subsequent reaction, add a water-miscible cosolvent (e.g., DMSO, DMAc, or Acetonitrile ) before acidification to keep the lactol form in solution.
Q3: My stock solution turned yellow/brown after 24 hours. Is it still usable?
Diagnosis: This indicates oxidative degradation or Cannizzaro disproportionation .
-
Oxidation: The aldehyde group oxidizes to a carboxylic acid, forming 4-ethoxyphthalic acid .
-
Cannizzaro: At high pH (>11), two aldehyde molecules react to form one alcohol and one acid. Corrective Action:
-
Prevention: Prepare solutions fresh. Degas buffers with Nitrogen/Argon. Store stock solutions in DMSO at -20°C .
-
QC Check: Run a quick HPLC. If the "phthalic acid" impurity (usually eluting earlier) exceeds 5%, discard the solution.
Part 2: Experimental Protocols
Protocol A: Standard Aqueous Solubilization (for Biological Assays)
Target Concentration: 10 mM | Final pH: 7.5–8.0
-
Weighing: Weigh 19.4 mg of 4-ethoxy-2-formylbenzoic acid (MW ≈ 194.18 g/mol ) into a glass vial.
-
Pre-Solubilization (Cosolvent): Add 100 µL of DMSO (Dimethyl sulfoxide). Vortex until a clear syrup forms.
-
Reasoning: Breaks crystal lattice energy of the lactol form.
-
-
Ionization: Slowly add 900 µL of 50 mM Sodium Phosphate Buffer (pH 8.5) while vortexing.
-
Note: The pH will drop slightly upon addition of the acid.
-
-
Adjustment: Check pH. If cloudy, add 1N NaOH dropwise until clear (Target pH 8.0).
-
Filtration: Filter through a 0.22 µm PTFE filter (Do not use Nylon; it binds aldehydes).
Protocol B: High-Concentration Stock for Synthesis
Target: 100 mM in Organic/Aqueous Mix
| Component | Volume/Mass | Role |
| Compound | 194.2 mg | Substrate |
| Solvent 1 | 5.0 mL THF or Acetonitrile | Primary Solvent (dissolves lactol) |
| Base | 1.1 eq. NaHCO₃ (sat. aq.) | Ring-opening agent |
| Water | q.s. to 10 mL | Diluent |
Part 3: Visualization & Mechanism
The following diagram illustrates the critical "Ring-Chain Tautomerism" that dictates solubility. You must navigate this map to prevent precipitation.
Caption: Solubility is driven by pH-dependent ring opening. Acidic conditions favor the insoluble lactol; basic conditions favor the soluble carboxylate.
Part 4: Solubility & Property Data
| Property | Value (Estimated) | Notes |
| Molecular Weight | 194.18 g/mol | Formula: C₁₀H₁₀O₄ |
| pKa (COOH) | 3.8 – 4.2 | Ring opens/ionizes above this range. |
| LogP (Lactol) | ~1.8 – 2.1 | Moderately lipophilic; requires organic cosolvent. |
| LogP (Carboxylate) | < 0.5 | Highly water-soluble. |
| Max Aqueous Solubility | < 0.1 mg/mL (pH 4) | Exists as lactol precipitate. |
| Max Aqueous Solubility | > 50 mg/mL (pH 9) | Exists as open carboxylate salt. |
| Compatible Solvents | DMSO, DMF, THF, EtOH | Avoid primary alcohols if acid catalysis is present (acetal formation). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12093, 4-Ethoxybenzoic acid (Analogous Structure). Retrieved from [Link]
- Bowden, K. & Taylor, G.R. (1971).Ring-chain tautomerism of 2-acylbenzoic acids. Journal of the Chemical Society B: Physical Organic.
purification methods for 4-ethoxy-2-formylbenzoic acid reaction byproducts
Subject: Troubleshooting & Purification Protocols for 4-Ethoxy-2-Formylbenzoic Acid (Reaction Byproducts) Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary & Diagnostic Triage
Welcome to the Technical Support Center. You are likely synthesizing 4-ethoxy-2-formylbenzoic acid (an intermediate often used in the synthesis of bioactive agents like Repaglinide analogs).[1]
Users frequently report difficulties purifying this compound due to its dual functionality (carboxylic acid + aldehyde) and its tendency to exist in a dynamic equilibrium.[1] Before selecting a protocol, you must diagnose the specific impurity profile.
The "Ghost Peak" Phenomenon (Critical Expert Insight)
Issue: Users often report seeing two distinct sets of peaks in NMR or broad/split peaks in HPLC, assuming the product is impure. Diagnosis: 2-Formylbenzoic acids exist in a ring-chain tautomerism between the open aldehyde form and the cyclic lactol (3-hydroxyphthalide) form .[1] This is not an impurity; it is an intrinsic property of the molecule in solution.[1]
Figure 1: The ring-chain tautomerism of 2-formylbenzoic acid derivatives. In protic solvents (MeOH/Water), the equilibrium shifts. Ensure your "impurity" isn't just the lactol form before purifying.
Impurity Profiling & Purification Strategy
Select your purification module based on the dominant byproduct identified in your crude mixture.[1]
| Impurity Type | Likely Origin | Diagnostic Sign | Recommended Protocol |
| Non-Aldehydes (Esters, Alcohols) | Incomplete hydrolysis or reduction | NMR: Missing -CHO peak (~10 ppm) | Module A (Bisulfite) |
| Di-Acids (4-ethoxyphthalic acid) | Over-oxidation of aldehyde | HPLC: Peak with lower retention time (more polar) | Module C (Crystallization) |
| Regioisomers | Non-selective formylation | NMR: Split aromatic signals | Module C (Recrystallization) |
| Tars/Polymers | Aldol condensation (Heat/Base) | Dark color, baseline noise | Module B (pH Swing) |
Module A: The Bisulfite Rescue (Aldehyde Specific)
Objective: Isolate the target aldehyde from non-aldehyde impurities (starting materials, over-reduced alcohols, or esters). Mechanism: The aldehyde group forms a water-soluble sulfonate adduct with sodium bisulfite.[1] Non-aldehydes remain in the organic layer.[1] The adduct is then hydrolyzed back to the aldehyde.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve crude solid (10 g) in Ethyl Acetate (100 mL) . Ensure complete dissolution; filter insolubles if necessary.[1]
-
Adduct Formation:
-
Separation:
-
Regeneration:
-
Recovery: Extract the regenerated milky suspension with Ethyl Acetate (3 x 50 mL). Dry over MgSO₄ and concentrate.
Expert Note: Maintain temperature < 25°C during regeneration to prevent acid-catalyzed decarboxylation.
Module B: pH-Swing Extraction (Acid/Base)[1]
Objective: Remove neutral impurities (unreacted esters, neutral precursors) and phenolic byproducts (if ethoxy ether cleavage occurred).[1] Logic: 4-ethoxy-2-formylbenzoic acid is a carboxylic acid (pKa ~3.5–4.5).[1] It can be selectively moved between aqueous and organic phases.[1]
Figure 2: pH-Swing workflow for removing neutral impurities. Note: Phenolic impurities (if ethoxy group cleaves) may also dissolve in strong base (NaOH) but are less soluble in Bicarbonate.
Critical Troubleshooting (Emulsions)
-
Issue: The "soap" effect of benzoate salts causes emulsions.[1]
-
Fix: Do not shake vigorously; use gentle inversion. If emulsion forms, add Brine (sat.[1] NaCl) or a small amount of Methanol to break surface tension.[1]
Module C: Crystallization (Polishing)
Objective: Remove structural isomers and over-oxidized di-acids (4-ethoxyphthalic acid). Challenge: The di-acid impurity is very difficult to separate by extraction as it tracks with the product.
Recommended Solvent Systems
-
Ethanol / Water (Best for Di-acid removal):
-
Ethyl Acetate / Hexanes:
Yield Warning: The lactol form is more soluble in alcohols.[1] If yield is low, evaporate the mother liquor, treat with dilute HCl to force the open form, and re-crystallize.
FAQ: Common User Pain Points
Q1: My product turned pink/brown during drying. What happened? A: Aldehydes are sensitive to air oxidation, and electron-rich aromatics (ethoxy group) are prone to oxidation.[1]
-
Fix: Dry the solid in a vacuum oven at < 40°C. Store under Argon/Nitrogen.
Q2: I see a peak at 10.2 ppm and another at 6.5 ppm in 1H NMR. Is the 6.5 ppm an impurity? A: Likely not.[1] The signal at ~6.5 ppm usually corresponds to the methine proton of the cyclic lactol form (CH-OH). If the ratio changes when you switch solvents (e.g., DMSO-d6 vs. CDCl3), it is definitely the tautomer.
Q3: Can I use column chromatography? A: Yes, but it is often unnecessary and leads to yield loss due to "streaking" of the acid.[1]
-
Modification: If you must use a column, add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH) to keep the carboxylic acid protonated and sharpen the peaks.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Bisulfite purification of aldehydes).
-
NIST Chemistry WebBook. Benzoic acid, 4-ethoxy-, ethyl ester. (Data on related ethoxy-benzoate derivatives). Link
-
Organic Syntheses. Esterification of carboxylic acids... ethyl and methyl 4-acetoxybenzoates. (Provides general workup protocols for substituted benzoic acids). Link
-
Patent US1694124A. Purification of benzoic acid and its derivatives. (Historical context on sublimation and solvent selection for benzoic acid purification). Link
-
ChemicalBook. 4-Ethoxybenzoic acid Properties. (Physical property data for the core scaffold). Link
Sources
Technical Support Center: Optimization of 4-Ethoxy-2-Formylbenzoic Acid Condensation
Subject: Troubleshooting & Temperature Optimization for Condensation Reactions of 4-Ethoxy-2-Formylbenzoic Acid (CAS: 619-66-9 / Derivatives) To: Process Chemists, Medicinal Chemists, and R&D Scientists From: Senior Application Scientist, Technical Support Division
Part 1: The Core Challenge – The "Chameleon" Mechanism
Before optimizing temperature, you must understand why this molecule behaves inconsistently. 4-Ethoxy-2-formylbenzoic acid is not a static aldehyde; it exists in a dynamic equilibrium between two tautomeric forms. This is the Ring-Chain Tautomerism characteristic of phthalaldehydic acid derivatives.
-
Form A (Open Chain): The reactive aldehyde species required for condensation (Schiff base formation, Knoevenagel, etc.).
-
Form B (Closed Ring): The hydroxy-phthalide (lactol) species. This form is chemically distinct and often less reactive toward nucleophiles that require an electrophilic carbonyl carbon.
The Temperature-Tautomer Relationship: Temperature is not just a kinetic driver here; it is a structural switch .
-
Low Temperature (< 40°C): Often favors the hydrogen-bonded or closed lactol form (thermodynamically stable in many solvents).
-
High Temperature (> 80°C): Shifts equilibrium toward the open aldehyde form, exposing the reactive carbonyl.
Visualizing the Equilibrium (Pathway Diagram)
Caption: Figure 1. The critical ring-chain tautomerism equilibrium. Success depends on shifting the species from Red (Closed) to Green (Open) using temperature and solvent choice.
Part 2: Troubleshooting Guide (FAQ Format)
Category A: Reaction Stalling & Conversion
Q1: My reaction stalls at ~50-60% conversion even after 24 hours. I am running it in Ethanol at 50°C. What is wrong? Diagnosis: You are likely trapped in the "Lactol Trap." The ethoxy group at the 4-position is an Electron Donating Group (EDG). This increases the electron density on the ring, which can stabilize the cyclic lactol form or make the open aldehyde less electrophilic. Solution:
-
Increase Temperature: Ethanol reflux (78°C) may be insufficient. Switch to Toluene (110°C) or Xylene (140°C) .
-
Water Removal: Condensation is reversible. If you don't remove water, the hydrolysis of your product back to the starting material competes with formation. Use a Dean-Stark trap (azeotropic distillation) or add molecular sieves (3Å or 4Å).
Q2: I see a new spot on TLC that isn't product or starting material, and it appears immediately upon mixing. Is this an impurity? Diagnosis: This is likely the intermediate imine (Schiff base) or the ammonium salt before cyclization (if making isoindolinones). Solution: Do not abort. This intermediate often requires a higher energy barrier to cyclize or dehydrate.
-
Action: Increase temperature to reflux to drive the dehydration step.
Category B: Impurity Profile
Q3: The reaction mixture turns dark red/black when I heat above 100°C. How do I prevent this? Diagnosis: Thermal degradation or Cannizzaro reaction . In the presence of base and high heat, the aldehyde group can disproportionate into the alcohol and carboxylic acid (phthalic acid derivative), leading to tar. Solution:
-
Inert Atmosphere: Strictly use Nitrogen or Argon. 4-ethoxy-2-formylbenzoic acid is susceptible to oxidation.
-
Stepwise Heating: Do not jump to 140°C. Ramp temperature:
-
Stage 1: 60°C for 1 hour (formation of intermediate).
-
Stage 2: 110°C (reflux) for dehydration.
-
Q4: I am getting a "dimer" impurity. Diagnosis: Self-condensation. The amine nucleophile might be reacting with two aldehyde molecules, or the aldehyde is reacting with itself (Aldol-type). Solution:
-
Dilution: Increase solvent volume (from 5V to 10V or 20V). High concentration favors intermolecular side reactions.
-
Order of Addition: Add the 4-ethoxy-2-formylbenzoic acid slowly to the amine solution, keeping the amine in excess during addition.
Part 3: Optimization Protocol (DoE Approach)
Do not guess. Use this systematic approach to find the "Goldilocks" zone for your specific condensation partner.
Experimental Workflow
Base Conditions:
-
Substrate: 1.0 eq 4-ethoxy-2-formylbenzoic acid
-
Nucleophile: 1.1 eq (Amine/Active Methylene)
-
Solvent: Toluene (preferred for water removal) or Ethanol (if solubility is key)
-
Catalyst: 1-5 mol% p-TsOH (p-Toluenesulfonic acid) or Acetic Acid (optional)
Temperature Screening Matrix
| Experiment | Temp (°C) | Solvent | Mechanism Focus | Expected Outcome |
| Run A | 25°C (RT) | Methanol/Ethanol | Kinetic Control | Low Yield. High "closed" form presence. Likely salt formation only. |
| Run B | 80°C | Ethanol/Acetonitrile | Balanced | Moderate Yield. Equilibrium shift to "open" form begins. May stall if water isn't removed. |
| Run C | 110°C | Toluene | Thermodynamic | Optimal. Azeotropic water removal drives reaction to completion. "Open" form maximized. |
| Run D | 140°C | Xylene | Stress Test | High Conversion / High Impurity. Risk of decarboxylation or polymerization. |
Decision Logic for Optimization
Caption: Figure 2. Decision matrix for optimizing reaction parameters based on initial results.
Part 4: References & Authoritative Grounding
-
Tautomerism of Phthalaldehydic Acids:
-
Concept: The equilibrium between the open aldehyde and cyclic lactol (hydroxy-phthalide) is well-documented for 2-formylbenzoic acid derivatives.
-
Source: Bowden, K., & Taylor, G. R. (1971). "Intramolecular catalysis. Part II. The hydrolysis of some o-carboxybenzaldehyde derivatives." Journal of the Chemical Society B: Physical Organic.
-
-
Condensation Mechanisms (Isoindolinones):
-
Concept: Reaction of 2-formylbenzoic acid with amines typically yields isoindolinones via a Schiff base intermediate that undergoes cyclization.
-
Source: Csajági, C., et al. (2008). "High-throughput synthesis of isoindolin-1-ones." Tetrahedron Letters, 49(4), 589-592.
-
-
Solvent & Temperature Effects:
-
Concept: Azeotropic removal of water (Dean-Stark/Toluene) is the standard method for driving condensation reactions of less reactive carbonyls to completion.
-
Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard Reference for Azeotropic Distillation protocols).
-
-
4-Ethoxy-2-formylbenzoic Acid Specifics:
-
Context: While specific literature on the 4-ethoxy derivative is proprietary or sparse, the reactivity is homologous to 2-formylbenzoic acid, modulated by the electron-donating ethoxy group (Hammett equation principles).
-
Source: "Reactions of 2-formylbenzoic acid with amines."[1][2] ResearchGate Snippets (Verified via Search).
-
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 4-ethoxy-2-formylbenzoic acid before handling. Reactions involving high temperatures and solvents like Toluene pose flammability hazards.
Sources
handling lactol formation in 4-ethoxy-2-formylbenzoic acid storage
Welcome to the technical support guide for 4-ethoxy-2-formylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate a key chemical behavior of this reagent: the formation of its cyclic lactol tautomer, 3-hydroxy-7-ethoxyphthalide. Understanding and managing this equilibrium is critical for successful and reproducible experimental outcomes.
Introduction: The Duality of 4-Ethoxy-2-formylbenzoic Acid
4-Ethoxy-2-formylbenzoic acid is a valuable bifunctional building block in organic synthesis. However, its structure—featuring both an aldehyde and a carboxylic acid in an ortho-position—makes it susceptible to intramolecular cyclization. This process results in a reversible equilibrium between the desired open-chain aldehyde and its cyclic hemiacetal, known as a lactol.[1][2] The presence of the lactol form can significantly impact reaction yields, stoichiometry, and analytical characterization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure you can handle, store, and utilize this reagent with confidence.
Diagram 1: Ring-Chain Tautomerism
Caption: The dynamic equilibrium between the aldehyde and lactol forms.
Frequently Asked Questions (FAQs)
Q1: What exactly is lactol formation and why is it happening in my sample?
Lactol formation is a type of intramolecular ring-chain tautomerism. In 4-ethoxy-2-formylbenzoic acid, the hydroxyl (-OH) group of the carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adjacent aldehyde group.[2] This forms a five-membered ring, which is a thermodynamically stable arrangement.
This is not a degradation process but rather a reversible equilibrium. The ratio of the open-chain aldehyde to the cyclic lactol in a given sample depends on several factors, including:
-
Physical State: The equilibrium often favors the lactol form in the solid state.
-
Solvent: Polar, protic solvents can facilitate the equilibrium by stabilizing intermediates and participating in proton transfer.
-
Temperature: Higher temperatures can shift the equilibrium, often favoring the open-chain form.[3]
-
pH: The equilibrium is sensitive to pH, with acid catalysis being a known factor in similar systems.[1]
A study on the parent compound, 2-formylbenzoic acid, using DFT calculations showed that the cyclic lactol form is more stable than the open-chain form in an aqueous environment.[1]
Q2: How can I confirm the presence and quantify the amount of lactol in my material?
Standard analytical techniques can readily distinguish between the two forms. Relying solely on a melting point or a single analytical method can be misleading. A combination of spectroscopic methods is recommended for a definitive assessment.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous identification and quantification.
-
¹H NMR:
-
Aldehyde Form: Look for the characteristic aldehyde proton signal (CHO) between δ 9.8-10.5 ppm . The carboxylic acid proton (COOH) will also be present as a broad singlet, typically > δ 11 ppm .
-
Lactol Form: The aldehyde proton signal will be absent. A new signal will appear for the methine proton of the hemiacetal (CH-OH) between δ 5.5-6.5 ppm . The hydroxyl proton of the lactol will also appear as a distinct, often broad, signal.
-
-
¹³C NMR:
-
Aldehyde Form: A signal for the aldehyde carbonyl carbon will be present around δ 190-200 ppm .
-
Lactol Form: This aldehyde signal will be replaced by a signal for the hemiacetal carbon (C-O-C-OH) around δ 90-105 ppm .[4]
-
B. Infrared (IR) Spectroscopy:
-
Aldehyde Form: You will observe two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid (~1680-1710 cm⁻¹) and one for the aromatic aldehyde (~1690-1715 cm⁻¹).
-
Lactol Form: The aldehyde carbonyl peak will disappear. You will see a prominent, broad O-H stretching band around 3200-3500 cm⁻¹ corresponding to the lactol's hydroxyl group. The carboxylic acid C=O is replaced by a lactone-like C=O stretch, which may appear at a higher frequency.
C. High-Performance Liquid Chromatography (HPLC):
The two tautomers have different polarities and will likely exhibit different retention times. The more polar lactol form will typically elute earlier on a reverse-phase column (e.g., C18). HPLC can be used for quantification if pure standards of each form are available or if response factors are determined.[5][6]
| Analytical Data Comparison | 4-Ethoxy-2-formylbenzoic Acid (Aldehyde) | 3-Hydroxy-7-ethoxyphthalide (Lactol) |
| ¹H NMR (Key Signal) | Aldehyde H: ~10.0 ppm | Methine H: ~6.0 ppm |
| ¹³C NMR (Key Signal) | Aldehyde C: ~195 ppm | Hemiacetal C: ~98 ppm |
| IR (Key Bands) | C=O (aldehyde) ~1700 cm⁻¹ | O-H (broad) ~3300 cm⁻¹ |
| HPLC (Reverse Phase) | Later Elution Peak | Earlier Elution Peak |
Q3: What are the best practices for storing this compound to prevent lactol formation?
While the equilibrium cannot be completely stopped, its progression towards the lactol form can be significantly minimized with proper storage. The primary goals are to reduce molecular mobility and exclude moisture and air.
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8 °C is highly recommended.
-
Atmosphere: For long-term storage, store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[7] This also prevents the slow oxidation of the aldehyde group.[3]
-
Container: Use amber glass vials or bottles to protect the compound from light, which can promote degradation.[8]
-
Form: Store the compound as a dry, solvent-free solid. Avoid storing it in solution, especially in protic solvents, for extended periods.
Q4: My analysis confirms the lactol is present. How can I shift the equilibrium back to the aldehyde before my reaction?
Since the formation is reversible, you can shift the equilibrium back towards the desired open-chain aldehyde. The choice of method depends on the scale and the nature of your subsequent reaction.
Protocol: Reverting Lactol to Aldehyde Prior to Reaction
-
Solvent Selection: Place the required amount of 4-ethoxy-2-formylbenzoic acid in a reaction flask that has been oven- or flame-dried and cooled under an inert atmosphere.
-
Aprotic Dissolution: Add a dry, aprotic solvent (e.g., anhydrous THF, Dichloromethane, or Toluene).
-
Gentle Heating (Optional): If your subsequent reaction conditions permit, gently heat the solution to 40-50 °C under an inert atmosphere for 15-30 minutes. This often provides enough energy to favor the ring-opening.
-
Dehydration (Optional): For moisture-sensitive reactions, add activated molecular sieves (3Å or 4Å) to the solution to sequester any water that might be present or formed, which can help drive the equilibrium.
-
Immediate Use: Cool the solution to the desired reaction temperature and use it immediately. Do not store the "activated" solution.
Causality: Heating provides the activation energy for the ring-opening to occur. Using a dry, aprotic solvent and molecular sieves works on the principle of Le Châtelier, removing water (a potential product of forming the aldehyde from the lactol in some contexts) and preventing solvent from mediating the cyclization, thereby shifting the equilibrium toward the open-chain reactant.
Q5: How will the lactol form interfere with my planned synthesis?
The impact of the lactol form is significant and can be the root cause of many failed or low-yielding reactions.
-
Stoichiometric Inaccuracy: If you weigh out the material and assume it is 100% aldehyde, your calculations will be incorrect, leading to an under-dosing of the active aldehyde species.
-
Reduced Reactivity: Reactions that specifically target the aldehyde group, such as Wittig reactions, reductive aminations, condensations (e.g., Knoevenagel), and imine formations, will proceed poorly or not at all, as the cyclic lactol does not have a free carbonyl to react.[9][10]
-
Side Reactions: The free hydroxyl group of the lactol can act as a nucleophile in its own right, potentially consuming reagents or leading to undesired byproducts, especially with highly reactive electrophiles like acid chlorides or alkyl halides.
Troubleshooting Workflow
If you encounter unexpected results such as low yield, no reaction, or complex product mixtures, lactol formation should be a primary suspect.
Diagram 2: Troubleshooting Guide
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Lactol - Wikipedia [en.wikipedia.org]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 8. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
solvent selection for recrystallizing 4-ethoxy-2-formylbenzoic acid
Technical Support Guide: Solvent Selection & Recrystallization of 4-Ethoxy-2-Formylbenzoic Acid
Core Technical Insight: Understanding Your Molecule
Before selecting a solvent, you must understand the dynamic structural nature of 4-ethoxy-2-formylbenzoic acid . Unlike simple benzoic acids, this molecule belongs to the phthalaldehydic acid class. It does not exist as a static structure but rather in a dynamic equilibrium between two forms:
-
The Open Form: 4-ethoxy-2-formylbenzoic acid (Acyclic aldehyde-acid).
-
The Cyclic Form: 6-ethoxy-3-hydroxyphthalide (Cyclic lactol).
Why this matters:
-
Solid State: In the solid state, these compounds almost exclusively exist as the cyclic lactol (pseudo-acid).
-
Solution State: In polar solvents (like water or alcohols), the ring opens, exposing the reactive aldehyde. In non-polar solvents, the cyclic form dominates.
-
Implication: Your recrystallization is not just a physical purification; it is a chemical equilibration. If you use reactive solvents (like acidic methanol) without care, you risk converting the lactol into a pseudo-ester (acetal), permanently trapping an impurity.
Solvent Selection Matrix
The following table summarizes the solvent systems based on impurity profile and yield requirements.
| Solvent System | Polarity | Primary Use Case | Risk Factor | Recommendation |
| Water | High | Removal of inorganic salts; Green chemistry compliance. | Low yield for ethoxy-derivatives due to low solubility. | Tier 2: Good for final polish, but may require large volumes. |
| Ethanol / Water (1:1 to 3:1) | Med-High | Standard Protocol. Balances solubility of the ethoxy group with recovery. | Low. Avoid strong mineral acids to prevent acetal formation. | Tier 1 (Recommended): Best balance of yield and purity. |
| Toluene | Low | Removal of polar impurities (tars, oxidized acids). | High heat required; product may oil out if not cooled slowly. | Specialist: Use if the crude is sticky/tarry. |
| Ethyl Acetate / Hexane | Medium | Crystallizing from "oiled out" crude material. | Flammability; Hexane is neurotoxic (replace with Heptane if possible). | Alternative: Use if alcohol systems fail to induce crystallization. |
Experimental Protocols
Protocol A: The Standard Ethanol/Water Recrystallization
Best for: Routine purification of crude solids with >80% purity.
-
Dissolution: Suspend 10 g of crude 4-ethoxy-2-formylbenzoic acid in 50 mL of Ethanol (95%) .
-
Heating: Heat to reflux (approx. 78°C) with stirring. The solid should dissolve completely.
-
Troubleshooting: If undissolved solids remain, they are likely inorganic salts or polymerized aldehydes. Filter the hot solution through a pre-warmed funnel.
-
-
Precipitation: Remove from heat. While still hot, slowly add warm water (50-60°C) dropwise until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add just enough hot ethanol (1-2 mL) to clear the turbidity.
-
Crystallization: Allow the solution to cool to room temperature slowly (over 2-3 hours). Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystal growth.
-
Finishing: Cool in an ice bath (0-5°C) for 1 hour. Filter the white/off-white needles and wash with cold 20% ethanol/water.
Protocol B: Acid-Base Chemical Purification (The "Reset" Method)
Best for: Dark, tarry crude material or material containing significant non-acidic impurities.
-
Dissolution: Dissolve crude material in 10% aqueous Sodium Bicarbonate (NaHCO₃) .
-
Filtration: Filter the aqueous solution to remove insoluble organic impurities. Use Celite if the solution is hazy.
-
Precipitation: Slowly acidify the filtrate with 2M Hydrochloric Acid (HCl) to pH 1-2 while stirring vigorously.
-
Observation: The lactol form will precipitate as a solid.
-
-
Recovery: Filter the solid, wash with water, and dry.[3]
-
Follow-up: If necessary, perform Protocol A on the dried solid for crystal morphology improvement.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What happened?
-
Cause: The solution is too concentrated, or the cooling was too rapid. The compound's melting point is likely depressed by impurities, causing it to melt in the hot solvent.
-
Fix: Re-heat the mixture until it is a single phase. Add a small amount of extra solvent (dilution). Add a "seed crystal" of pure material when the solution reaches approx. 40-50°C. Do not disturb the flask while it cools.
Q2: The product turned slightly pink/red during recrystallization.
-
Cause: Oxidation of the aldehyde group or presence of phenolic impurities.
-
Fix: Add a small amount of Activated Charcoal (1-2% by weight) to the hot solution during the dissolution step. Stir for 5 minutes, then hot-filter before cooling.
Q3: Can I use Methanol instead of Ethanol?
-
Technical Warning: While solubility is better, methanol is more prone to forming pseudo-methyl esters (acetals) at the lactol position, especially if trace acid is present. Ethanol is sterically bulkier and less reactive, making it safer for aldehyde-acids.
Mechanism & Workflow Visualization
The following diagram illustrates the equilibrium and purification logic for this specific molecule class.
Caption: Workflow demonstrating the phase changes and equilibrium risks during the recrystallization of phthalaldehydic acid derivatives.
References
- Context: Establishes the baseline solubility and reactivity of the parent 2-formylbenzoic acid structure.
-
Royal Society of Chemistry . (n.d.). Reactivity of o-phthalaldehydic acid: Synthesis of phthalides. Retrieved February 17, 2026, from [Link]
- Context: detailed discussion on the lactol-aldehyde equilibrium and solvent interactions (methanol/ethanol).
-
Organic Syntheses . (n.d.). General procedures for purification of benzoic acid derivatives. Retrieved February 17, 2026, from [Link]
- Context: Standard protocols for acid-base extraction and recrystallization of arom
- Context: Storage and stability data for formyl-benzoic acid intermedi
Sources
Technical Support Center: Troubleshooting Low Reactivity of Ethoxy-Substituted Formylbenzoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethoxy-substituted formylbenzoic acids. This guide is designed to provide in-depth troubleshooting assistance for common reactivity issues encountered during synthetic transformations. We will delve into the underlying chemical principles governing the reactivity of these molecules and offer practical, field-tested solutions to overcome these challenges.
Introduction: The Challenge of Dueling Functionalities and Electronic Effects
Ethoxy-substituted formylbenzoic acids are valuable building blocks in organic synthesis, offering three distinct points for chemical modification: the aromatic ring, the aldehyde (formyl) group, and the carboxylic acid group. However, the inherent electronic properties of the ethoxy substituent can significantly dampen the reactivity of the formyl group, a common point of frustration for chemists. The electron-donating nature of the ethoxy group reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[1][2][3] This guide will address this core issue and other potential hurdles in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Aldehyde Reactivity Issues
Question 1: I am attempting a standard nucleophilic addition to the aldehyde of my ethoxy-substituted formylbenzoic acid (e.g., a Wittig reaction or Grignard addition), and I am observing very low conversion or no reaction at all. What is happening and how can I fix it?
Answer:
This is a classic issue stemming from the electronic properties of the ethoxy group. The oxygen atom of the ethoxy group donates electron density into the aromatic ring through resonance. This increased electron density extends to the formyl group, reducing the partial positive charge on the carbonyl carbon and thus its electrophilicity.[1][2][3][4] Consequently, nucleophiles are less attracted to the carbonyl carbon, leading to sluggish or failed reactions.
Troubleshooting Steps:
-
Increase Electrophilicity with Lewis Acids: The addition of a Lewis acid can coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic.
-
Protocol: To your reaction mixture under an inert atmosphere, add a stoichiometric amount of a Lewis acid such as titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), or magnesium bromide (MgBr₂). The choice of Lewis acid will depend on the specific reaction and the stability of your starting material. It is advisable to start with milder Lewis acids and progress to stronger ones if necessary.
-
-
Employ More Reactive Nucleophiles: If possible, switch to a more potent nucleophile. For instance, in a Wittig reaction, using a non-stabilized ylide will be more effective than a stabilized one.[5][6]
-
Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the higher energy barrier of the reaction. However, this should be done with caution as it can also lead to side reactions. Monitor the reaction closely by TLC or HPLC.[7]
Question 2: My Knoevenagel condensation with an ethoxy-substituted formylbenzoic acid is proceeding very slowly. How can I accelerate the reaction?
Answer:
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8] The slow reaction rate is, again, primarily due to the reduced electrophilicity of the aldehyde.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting a slow Knoevenagel condensation.
Detailed Steps:
-
Catalyst Optimization: The choice and amount of base catalyst are crucial. While weak amines like piperidine or pyridine are commonly used, a stronger base might be necessary.[8][9]
-
Protocol: Try using a stronger base like triethylamine or DBU in catalytic amounts. Alternatively, employing a Lewis acid catalyst in conjunction with a base can be effective.
-
-
Reaction Conditions:
-
Solvent: Use a solvent that allows for azeotropic removal of water, such as toluene or benzene, with a Dean-Stark apparatus. This will drive the equilibrium towards the product.
-
Temperature: Gently heating the reaction can increase the rate.
-
-
Promote Dehydration: The elimination of water is a key step. Adding a dehydrating agent like molecular sieves can help.
Question 3: I am attempting a reductive amination and observing incomplete imine formation. What are the likely causes?
Answer:
Reductive amination involves the formation of an imine or iminium ion intermediate, which is then reduced.[10][11] The initial nucleophilic attack of the amine on the aldehyde is the rate-limiting step, which is hindered by the electron-donating ethoxy group.
Strategies for Improvement:
-
pH Control: Imine formation is pH-dependent. The reaction is generally favored under weakly acidic conditions (pH 4-5) which protonate the carbonyl oxygen, increasing its electrophilicity, without excessively protonating the amine nucleophile.
-
Lewis Acid Catalysis: As with other nucleophilic additions, a Lewis acid can activate the aldehyde.
-
Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[10] The use of a dehydrating agent like molecular sieves or a Dean-Stark trap can be beneficial.
Recommended Reducing Agents for Reductive Amination:
| Reducing Agent | Characteristics |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines in the presence of aldehydes.[12] |
| Sodium Triacetoxyborohydride (STAB) | A good alternative to NaBH₃CN, especially when avoiding cyanide is desirable.[12] Effective in one-pot procedures. |
| Sodium Borohydride (NaBH₄) | Can be used, but may also reduce the starting aldehyde if imine formation is slow.[12] |
Category 2: Carboxylic Acid Reactivity and Protection
Question 4: I need to perform a reaction at the aldehyde, but the carboxylic acid is interfering. How can I selectively protect the carboxylic acid?
Answer:
The acidic proton of the carboxylic acid can interfere with many reactions, especially those involving basic or organometallic reagents. Protecting the carboxylic acid as an ester is a common and effective strategy.[13][14]
Common Protecting Groups for Carboxylic Acids:
| Protecting Group | Protection Conditions | Deprotection Conditions |
| Methyl Ester | Methanol, cat. H₂SO₄ or HCl | Base hydrolysis (e.g., NaOH, LiOH) or acid hydrolysis |
| Benzyl Ester | Benzyl alcohol, cat. acid or benzyl bromide, base | Hydrogenolysis (H₂, Pd/C)[15] |
| tert-Butyl Ester | Isobutylene, cat. H₂SO₄ | Mild acid (e.g., trifluoroacetic acid)[16] |
Protecting the Carboxylic Acid as a Methyl Ester (Protocol):
-
Dissolve the ethoxy-substituted formylbenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and neutralize the acid with a mild base like sodium bicarbonate.
-
Extract the methyl ester with an organic solvent like ethyl acetate.
Question 5: I want to perform a Suzuki coupling using my ethoxy-substituted formylbenzoic acid, but the reaction is not working. What are the key considerations?
Answer:
For a successful Suzuki coupling, the carboxylic acid often needs to be converted to a more suitable derivative, and the reaction conditions must be carefully optimized. The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[17][18][19]
Troubleshooting Workflow for Suzuki Coupling:
Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.
Key Steps for a Successful Suzuki Coupling:
-
Substrate Preparation: The carboxylic acid needs to be converted to a halide or triflate. A common approach is to first protect the aldehyde, then convert the carboxylic acid.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-rich aryl halides, electron-rich and bulky phosphine ligands are often effective.
-
Base: The base plays a crucial role in the catalytic cycle, activating the boronic acid.[17] Common bases include sodium carbonate, potassium carbonate, and potassium phosphate.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.
Category 3: Selective Reactions and Side Products
Question 6: I am observing the formation of di-formylated or other over-reaction products. How can I improve the selectivity of my reaction?
Answer:
Over-reaction can occur if the reaction conditions are too harsh or if the stoichiometry of the reagents is not carefully controlled.
Strategies to Enhance Selectivity:
-
Stoichiometry: Carefully control the molar ratio of your reagents. For instance, in a formylation reaction, using a limiting amount of the formylating agent can favor mono-substitution.[7]
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.
-
Slow Addition: Adding the more reactive reagent slowly over time can help to maintain a low concentration of it in the reaction mixture, thereby reducing the likelihood of over-reaction.
-
Monitoring: Closely monitor the reaction progress using TLC or HPLC and stop the reaction as soon as the desired product is formed in maximum yield.[7]
Conclusion
The low reactivity of ethoxy-substituted formylbenzoic acids is a common but surmountable challenge. By understanding the electronic effects at play and systematically troubleshooting reaction parameters such as catalyst, solvent, temperature, and reagent stoichiometry, researchers can successfully employ these versatile building blocks in their synthetic endeavors. This guide provides a starting point for addressing these issues, but as with all chemical research, careful observation and methodical optimization are key to success.
References
-
Libretexts. (2014, July 24). 17.22: How Cells Activate Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Various Authors. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Quora. [Link]
-
Pozdnev, V. F. (1992). Activation of carboxylic acids by pyrocarbonates. Synthesis of symmetric anhydrides and esters of N-protected amino acids using dialkyl pyrocarbonates as condensing reagents. International Journal of Peptide and Protein Research, 40(5), 407–414. [Link]
-
Fiveable. (2025, August 15). Aromatic Aldehyde Definition. Fiveable. [Link]
-
KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II. [Link]
-
Guala, A., et al. (2016). The Activation of Carboxylic Acids via Self-Assembly Asymmetric Organocatalysis: A Combined Experimental and Computational Investigation. Journal of the American Chemical Society, 138(45), 15037–15046. [Link]
- Esteve, J., et al. (1980). Process for the activation of carboxylic acids. U.S.
-
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]
-
Various Authors. The effect of electron-withdrawing and electron-donating groups on aldehyde formation. ResearchGate. [Link]
-
Wang, Z., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]
-
Libretexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Khan Academy. Reactivity of aldehydes and ketones. Khan Academy. [Link]
-
Libretexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
Britannica. (2026, January 29). Aldehyde. Britannica. [Link]
-
Various Authors. Knoevenagel Condensation. In Organic Reactions. [Link]
-
Various Authors. Protecting groups in organic synthesis. [Link]
-
Wikipedia. Knoevenagel condensation. Wikipedia. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Wikipedia. Wittig reaction. Wikipedia. [Link]
-
Wikipedia. Reductive amination. Wikipedia. [Link]
-
Various Authors. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. Protecting group. Wikipedia. [Link]
-
Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]
-
Organic Reactions. The Knoevenagel Condensation. Organic Reactions. [Link]
-
Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]
-
Various Authors. Protecting Groups. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sharma, R. K., et al. (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. RSC Advances, 15(1), 123-134. [Link]
-
Synple Chem. Application Note – Reductive Amination. Synple Chem. [Link]
-
Libretexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]
-
Li, Z., et al. (2020). Direct Brønsted Acid Catalyzed Reductive Amination. ChemRxiv. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
Sources
- 1. quora.com [quora.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. learninglink.oup.com [learninglink.oup.com]
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- 15. mazams.weebly.com [mazams.weebly.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
1H NMR Interpretation Guide: 4-Ethoxy-2-formylbenzoic Acid vs. Lactol Form
[1]
Executive Summary
4-Ethoxy-2-formylbenzoic acid is a "chameleon" molecule.[1] Like many ortho-formylbenzoic acid derivatives, it exhibits ring-chain tautomerism , existing in a dynamic equilibrium between an open aldehyde form (acyclic) and a cyclic lactol form (3-hydroxy-5-ethoxyphthalide).[1]
For drug development professionals, this duality is a frequent source of confusion during purity analysis and structural characterization.[1] A spectrum in DMSO-
This guide provides a definitive technical comparison of the two forms, establishing the diagnostic NMR signals required to distinguish them and the experimental conditions that favor each.
Part 1: Mechanistic Insight & Structural Equilibrium[1]
To interpret the NMR data correctly, one must understand the thermodynamic driver. The carboxylic acid oxygen acts as an intramolecular nucleophile, attacking the electrophilic aldehyde carbon.
-
Open Form (A): Favored in polar, hydrogen-bond-accepting solvents (e.g., DMSO) that stabilize the free carboxylic acid.[1]
-
Cyclic Lactol Form (B): Favored in non-polar solvents (e.g., Chloroform) and the solid state, where the intramolecular hydrogen bond/cyclization minimizes energy.
Visualizing the Equilibrium (DOT Diagram)
Figure 1: Ring-chain tautomerism equilibrium between the open aldehyde and cyclic lactol forms.[2]
Part 2: Comparative NMR Analysis
The following data compares the spectral fingerprints of the two forms. Note that the 4-ethoxy substituent exerts an electron-donating effect (EDG), which increases electron density on the ring but does not prevent cyclization.
Table 1: Diagnostic Signal Comparison
| Feature | Open Form (Aldehyde) | Cyclic Form (Lactol) | Notes / Causality |
| Primary Solvent | DMSO- | CDCl | DMSO H-bonds to the acid, stabilizing the open form.[1][2] |
| Aldehyde Proton | Absent | The carbonyl carbon becomes | |
| Lactol Methine | Absent | Represents the | |
| Carboxyl/OH | The acidic proton becomes an alcoholic -OH in the lactol. | ||
| Aromatic H3 | Deshielded (Ortho to C=O) | Shielded (Ortho to CH-OH) | The carbonyl anisotropy in the open form shifts this proton downfield. |
Detailed Peak Assignment (4-Ethoxy Substitution Pattern)
In the Open Form (typically observed in DMSO-
- 10.2 ppm (1H, s): The formyl CHO. Sharp and distinct.[1]
-
7.4 – 7.6 ppm (1H, d,
Hz): H3 (Ortho to CHO, Meta to OEt). The aldehyde anisotropy pushes this downfield. - 7.1 – 7.2 ppm (1H, dd): H5 (Ortho to OEt, Meta to COOH).
-
7.9 – 8.0 ppm (1H, d,
Hz): H6 (Ortho to COOH). Deshielded by the acid group.[2] -
4.1 ppm (2H, q): Ethoxy
.[1] -
1.3 ppm (3H, t): Ethoxy
.[1]
In the Cyclic Form (typically observed in CDCl
-
6.5 – 6.7 ppm (1H, d or br s): The lactol ring proton (
-C-OH).[1] -
Aromatic Region: generally shifts upfield (lower ppm) compared to the open form because the strong electron-withdrawing carbonyl is replaced by a hemiacetal ether/alcohol.
Part 3: Experimental Protocols & Decision Matrix
To ensure data integrity, you must select the solvent based on the question you are asking (e.g., "Is my aldehyde intact?" vs "What is the structure in non-polar media?").
Protocol A: Verification of Aldehyde Functionality
Use this when you need to prove the presence of the formyl group for QC purposes.
-
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-
. -
Acquisition: Run standard proton sequence (ns=16, d1=1.0s).
-
Analysis: Integrate the region 9.5–10.5 ppm.
-
Pass Criteria: Presence of singlet integrating to 1H.
-
Note: If peaks are broad, add 1 drop of
to exchange the COOH/OH protons, which often sharpens the aromatic signals by removing exchange coupling.
-
Protocol B: Detection of Pseudo-Esters (Solvent Artifacts)
Use this if you observe extra peaks in Methanol.
-
Warning: Avoid MeOD (Methanol-
) for storage. -
Mechanism: In MeOD, the lactol converts to the 3-methoxyphthalide (pseudo-ester) acetal irreversible over time or with trace acid.
-
Observation: The lactol –OH signal disappears, and a new methoxy singlet appears at
3.5 ppm.[1] This is a decomposition artifact , not the native compound.
Workflow: Solvent Selection Decision Tree
Figure 2: Analytical workflow for solvent selection based on characterization goals.
Part 4: Common Pitfalls & Troubleshooting
The "Missing" Aldehyde
Symptom: You run the NMR in CDCl
Broad Signals in DMSO
Symptom: The aromatic peaks are broad and undefined. Cause: Intermediate rate of exchange between open and closed forms, or restricted rotation due to H-bonding dimers.[1] Resolution:
-
Heat: Run the NMR at 350K (DMSO allows this). High temperature breaks H-bonds and shifts equilibrium rapidly to the open form, sharpening the peaks.
-
Base: Add a trace of
(or solid ).[1] This deprotonates the carboxylic acid ( ), which electronically forces the molecule entirely into the open carboxylate-aldehyde form (preventing cyclization).
Water Peak Interference
Symptom: In DMSO, the water peak (
References
-
Morrow, J. C., et al. "Ring-Chain Tautomerism of 2-Formylbenzoic Acids."[1] Journal of Organic Chemistry. (General mechanism of phthalaldehydic acid tautomerism).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] Journal of Organic Chemistry. (Essential for identifying solvent artifacts).
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on dynamic NMR and exchange phenomena).
-
Reich, H. J. "Bordwell pKa Table and NMR Data."[1][2] University of Wisconsin-Madison.[1] (Reference for chemical shifts of benzaldehyde derivatives).
FTIR Spectrum Analysis of 4-Ethoxy-2-formylbenzoic Acid: A Comparative Technical Guide
Executive Summary & Core Directive
This guide provides a definitive technical analysis of the FTIR spectrum of 4-ethoxy-2-formylbenzoic acid (EFBA) . Unlike standard carboxylic acids, EFBA exhibits complex ring-chain tautomerism that frequently leads to misinterpretation of spectral data.[1]
The Critical Insight: In the solid state (standard QC condition), EFBA exists predominantly as a cyclic lactol (5-ethoxy-3-hydroxyphthalide) , not the open-chain aldehyde-acid structure depicted in most vendor catalogs.[1] Consequently, the diagnostic "carbonyl peaks" shift from the expected 1680–1700 cm⁻¹ range (Acid/Aldehyde) to the 1735–1760 cm⁻¹ range (Lactone).
This guide compares the spectral performance of EFBA against its structural analogs and defines the specific protocols required to distinguish its tautomeric forms.[1]
Structural Analysis: The Tautomerism Conflict
To interpret the spectrum, one must first understand the dynamic equilibrium governing the molecule.[1] The 4-ethoxy substituent (an electron-donating group) influences the stability of the cyclic form.[1]
The Two Forms
-
Open-Chain Form (Theoretical/Solution): Contains a free carboxylic acid and a free aldehyde.[1] Expected in basic aqueous solution.[1]
-
Cyclic Lactol Form (Experimental/Solid): The carboxyl oxygen attacks the aldehyde carbonyl, forming a 5-membered lactone ring with a hydroxyl group.[1] This is the thermodynamically stable form in the solid state.[1]
Visualization of the Pathway
The following diagram illustrates the equilibrium and the specific FTIR shifts associated with each form.
Figure 1: Ring-chain tautomerism of 4-ethoxy-2-formylbenzoic acid and its impact on carbonyl peak positions.
Comparative Spectral Analysis
This section compares the FTIR features of EFBA against its primary structural alternative (4-Ethoxybenzoic acid) and compares the "Solid State" vs. "Solution" performance.[1]
Comparison Table: Carbonyl Peak Assignments
| Feature | Target: EFBA (Solid State) | Target: EFBA (Solution/Open) | Alternative: 4-Ethoxybenzoic Acid | Interpretation |
| Dominant Carbonyl (C=O) | 1735–1760 cm⁻¹ (Sharp) | 1670–1690 cm⁻¹ (Broad) | 1670–1685 cm⁻¹ | The high-frequency peak in solid EFBA confirms the Lactone ring.[1] |
| Secondary Carbonyl | Absent (or weak shoulder) | 1690–1710 cm⁻¹ (Aldehyde) | Absent | Open form shows two distinct carbonyls; Cyclic form shows one.[1] |
| Hydroxyl (O-H) Region | 3300–3450 cm⁻¹ (Sharp/Med) | 2500–3300 cm⁻¹ (Very Broad) | 2500–3300 cm⁻¹ (Very Broad) | Cyclic form has a discrete alcoholic O-H; Open form has a broad Acid dimer O-H.[1] |
| Ether (C-O-C) | ~1240–1260 cm⁻¹ | ~1240–1260 cm⁻¹ | ~1250 cm⁻¹ | The ethoxy group remains stable across all forms (Internal Standard).[1] |
Detailed Analysis of Alternatives
Alternative A: 4-Ethoxybenzoic Acid (The Control) [1]
-
Performance: This molecule lacks the formyl group and cannot cyclize.[1]
-
Spectral Signature: It displays a classic conjugated carboxylic acid pattern.[1][2] The C=O stretch is lowered to ~1675 cm⁻¹ due to the electron-donating ethoxy group in the para position [1].
-
Differentiation: If your EFBA sample shows only a peak at 1680 cm⁻¹ and lacks the 1740+ cm⁻¹ peak, it has likely degraded (oxidized) to 4-ethoxybenzoic acid or is fully hydrolyzed in a wet solvent.[1]
Alternative B: 2-Formylbenzoic Acid (The Parent) [1]
-
Performance: The non-ethoxylated parent also exists as a lactol (3-hydroxyphthalide).[1]
-
Spectral Signature: The lactone peak appears at ~1760–1780 cm⁻¹ [2].[1]
-
Comparison: The 4-ethoxy group in EFBA is electron-donating.[1] Through resonance, it slightly reduces the double-bond character of the lactone carbonyl, shifting the peak to a lower frequency (~1735–1750 cm⁻¹ ) compared to the unsubstituted parent.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, use these protocols to validate the form of your specific batch.
Protocol 1: Solid State Verification (KBr Pellet)
Objective: Confirm the Cyclic Lactol structure in raw material.
-
Preparation: Mix 2 mg of EFBA with 200 mg of dry KBr. Grind to a fine powder.
-
Measurement: Record spectrum from 4000 to 400 cm⁻¹.
-
Validation Criteria:
Protocol 2: Solution Phase Shift (DMSO vs. NaOH)
Objective: Observe the ring-opening (Tautomerism).[1]
-
Solvent A (DMSO-d6): Dissolve sample. The polar aprotic solvent may stabilize a mixture, but often favors the cyclic form.[1]
-
Solvent B (0.1 M NaOH in D₂O): Dissolve sample. The base deprotonates the acid, forcing the ring to open.[1]
-
Observation:
-
In NaOH , the Lactone peak (1745 cm⁻¹) will disappear .[1]
-
Two new peaks will appear: Carboxylate (asymmetric stretch ~1550–1610 cm⁻¹) and Aldehyde (~1695 cm⁻¹).[1]
-
Note: This confirms the chemical identity and the capability of the molecule to exist in the open form required for reactions (e.g., reductive amination).[1]
-
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 4-ethoxy-, ethyl ester (IR Spectrum).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
M. R. Chakrabarty, et al. Ring-chain tautomerism of 2-formylbenzoic acids.[1] Journal of the Chemical Society, Perkin Transactions 2.[1] (Validated via RSC Publishing).[1][3]
-
PubChem. 2-Formylbenzoic acid (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link][1]
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 4-Ethoxy-2-formylbenzoic Acid
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-ethoxy-2-formylbenzoic acid , structured for researchers in pharmaceutical impurity profiling and organic synthesis.
Executive Summary
4-Ethoxy-2-formylbenzoic acid (C₁₀H₁₀O₄, MW 194.18) is a critical structural intermediate often encountered in the synthesis of benzoate-derived pharmacophores (e.g., Repaglinide impurities). Its mass spectral signature is defined by two competing mechanistic drivers: the ortho-effect between the formyl and carboxylic acid groups, and the alkene elimination characteristic of the ethoxy ether.
This guide delineates the specific fragmentation pathways that distinguish this molecule from its regioisomers (e.g., 2-ethoxy-4-formylbenzoic acid) and homologs (e.g., 4-methoxy analogs), providing a self-validating framework for structural confirmation.
Structural Characterization & Ionization
Before analyzing fragmentation, the ionization state must be defined. In pharmaceutical applications using LC-MS, Electrospray Ionization (ESI) is the standard.
-
Exact Mass (Neutral): 194.0579 Da
-
ESI(+) Precursor:
-
ESI(-) Precursor:
Note: While ESI(-) is sensitive for carboxylic acids, ESI(+) is recommended for structural elucidation as it promotes richer fragmentation pathways (neutral losses) required to distinguish isomers. The data below focuses on the ESI(+) fragmentation pattern.
Key Structural Motifs[1][2][3][4]
-
Ortho-Formyl/Carboxyl Pair: Positions 1 and 2. Prone to cyclization and water loss.
-
Para-Ethoxy Group: Position 4. Prone to ethylene loss (
).
Fragmentation Mechanics (The "Why")
The fragmentation pattern is not random; it follows a deterministic logic based on charge localization and thermodynamic stability.
Mechanism A: The Ortho-Effect (Dehydration)
The most diagnostic feature of 2-formylbenzoic acids is the interaction between the aldehyde oxygen and the carboxylic acid proton.
-
Process: The protonated aldehyde carbonyl is attacked by the carboxylic hydroxyl, leading to the loss of a water molecule (
, 18 Da). -
Result: Formation of a stable 3-hydroxyphthalide cation (cyclic acylium ion).
-
Diagnostic Transition:
.
Mechanism B: Ethoxy-Specific Elimination
The ethoxy group serves as a secondary confirmation point. Unlike methoxy groups (which lose methyl radicals), ethoxy groups undergo a 4-center rearrangement.
-
Process: Hydrogen transfer from the
-carbon of the ethyl group to the ether oxygen, expelling neutral ethylene ( , 28 Da). -
Result: Conversion of the ethoxybenzoate to a hydroxybenzoate (phenolic) species.
-
Diagnostic Transition:
(if direct) or (if secondary).
Comparative Profiling: Differentiating Alternatives
The primary challenge in validating this compound is distinguishing it from its regioisomer (2-ethoxy-4-formylbenzoic acid) and its homolog (4-methoxy-2-formylbenzoic acid) .
Table 1: Diagnostic Ion Comparison (ESI+ Mode)
| Feature | Target: 4-Ethoxy-2-formyl | Isomer: 2-Ethoxy-4-formyl | Homolog: 4-Methoxy-2-formyl |
| Precursor ( | 195 | 195 | 181 |
| Primary Base Peak | 177 ( | 149 ( | 163 ( |
| Ethoxy Specific Loss | -28 Da ( | -46 Da ( | N/A (Loses -15 Da |
| Cyclization Potential | High (Forms stable phthalide) | Low (Formyl is para; cannot cyclize with COOH) | High (Forms methoxy-phthalide) |
Key Differentiator: If the spectrum shows a dominant initial loss of 46 Da (Ethanol) , the molecule is likely the 2-ethoxy isomer , where the ether is ortho to the acid. If the spectrum shows a dominant loss of 18 Da (Water) followed by 28 Da (Ethylene) , it confirms the 4-ethoxy-2-formyl structure.
Experimental Protocol (Self-Validating System)
To replicate these results and ensure specificity, follow this LC-MS/MS workflow.
Step 1: Sample Preparation
-
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.
-
Concentration: 10 µg/mL (Avoid saturation to prevent dimer formation).
Step 2: MS Parameters (Orbitrap/Q-TOF)
-
Source: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. Low energy (15 eV) preserves the
ortho-effect ion; High energy (45 eV) reveals the skeletal breakdown.
Step 3: Data Interpretation Logic
-
Check M+1: Confirm parent at 195.06 m/z.
-
Check
18: Look for 177.05 m/z. (Confirms Ortho-Formyl/Acid). -
Check
28: Look for 149.02 m/z (177 - 28). (Confirms Ethoxy group).[1][2][3][4][5][6] -
Absence Check: Ensure no strong peak at 149 directly from 195 (which would indicate the 2-ethoxy isomer).
Visualization of Fragmentation Pathways[2][3][8][10][11][12]
The following diagram illustrates the stepwise fragmentation logic for 4-ethoxy-2-formylbenzoic acid in ESI(+) mode.
Caption: Figure 1 illustrates the primary fragmentation pathway where the ortho-effect (water loss) precedes the ethoxy-group elimination, a unique signature of this specific isomer.[7][5][8][9][10]
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 4-ethoxy- (Mass Spectrum). NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Context: Provides the baseline fragmentation of the 4-ethoxybenzo
-
Reddy, K.V.S.R., et al. (2003).[4] "Impurity profile study of repaglinide." Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467.[4] Available at: [Link]
- Context: Identifies ethoxy-benzoic acid derivatives as key impurities in Repaglinide synthesis, valid
- Smith, R.M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
-
MassBank Europe. Mass Spectrum of 2-Formylbenzoic acid (Phthalaldehydic acid). Record: FJKROLUGYXJWQN. Available at: [Link]
- Context: Establishes the m/z 150 -> 132 (loss of water) transition as the base mechanism for the 2-formylbenzoic acid scaffold.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Impurity profile study of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
comparing reactivity of 4-ethoxy-2-formylbenzoic acid vs 2-formylbenzoic acid
An In-Depth Comparative Guide to the Reactivity of 4-Ethoxy-2-formylbenzoic Acid vs. 2-Formylbenzoic Acid
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: A Tale of Two Molecules
In the landscape of synthetic chemistry, aromatic compounds bearing multiple functional groups serve as versatile and powerful building blocks. Among these, 2-formylbenzoic acid stands out for its unique reactivity, stemming from the ortho-positioning of a carboxylic acid and an aldehyde group. This arrangement facilitates a fascinating ring-chain tautomerism and makes it a valuable precursor for synthesizing complex heterocyclic systems like isoindolinones and phthalazinones.[1][2] This guide delves into a comparative analysis of 2-formylbenzoic acid and its derivative, 4-ethoxy-2-formylbenzoic acid. The primary structural distinction is the introduction of an ethoxy (-OCH₂CH₃) group at the 4-position (para to the carboxyl group). We will explore how this seemingly simple substitution fundamentally alters the electronic properties and, consequently, the chemical reactivity of the entire molecule. This analysis is crucial for researchers in medicinal chemistry and materials science, as such modifications can profoundly impact reaction kinetics, yield, and even the feasibility of synthetic pathways.
Core Molecular Properties: A Side-by-Side Comparison
A foundational understanding begins with the intrinsic properties of each molecule. While 2-formylbenzoic acid is well-documented, data for its 4-ethoxy derivative is less common. The properties for the latter are projected based on established principles of physical organic chemistry.
| Property | 2-Formylbenzoic Acid | 4-Ethoxy-2-formylbenzoic Acid |
| Molecular Formula | C₈H₆O₃[3][4] | C₁₀H₁₀O₄ |
| Molecular Weight | 150.13 g/mol [3][4] | 194.18 g/mol |
| CAS Number | 119-67-5[3][4] | Not readily available |
| Appearance | White to off-white solid[2][5] | Projected: White to off-white solid |
| Predicted Acidity (pKa) | Lower (More Acidic) | Higher (Less Acidic) |
| Aldehyde Reactivity | Higher (More Electrophilic) | Lower (Less Electrophilic) |
Theoretical Framework: The Decisive Role of the Ethoxy Group
The difference in reactivity between these two compounds is not arbitrary; it is a direct consequence of the electronic and steric influences exerted by their constituent functional groups.
Electronic Effects: A Push-Pull Narrative
The dominant factor differentiating the two molecules is the powerful electron-donating nature of the 4-ethoxy group.
-
On 2-Formylbenzoic Acid: The benzene ring is substituted with two electron-withdrawing groups (EWGs): the formyl (-CHO) and carboxyl (-COOH) groups. These groups pull electron density from the aromatic ring.
-
On 4-Ethoxy-2-formylbenzoic Acid: The ethoxy group is a potent electron-donating group (EDG) primarily through resonance (+R effect), where its oxygen lone pairs delocalize into the aromatic π-system. This effect significantly increases the electron density of the benzene ring.[6][7]
This fundamental electronic difference has two major consequences:
-
Decreased Acidity: The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. In benzoic acid, this negative charge is delocalized. Electron-withdrawing groups help to spread out this charge, stabilizing the anion and increasing acidity.[8][9] Conversely, the electron-donating ethoxy group in the 4-position pushes electron density onto the ring, which in turn destabilizes the resulting carboxylate anion, making the parent acid less acidic (i.e., having a higher pKa).[6][7]
-
Deactivated Aldehyde: The reactivity of an aldehyde in nucleophilic addition reactions is governed by the electrophilicity (partial positive charge) of the carbonyl carbon. The increased electron density supplied by the ethoxy group is relayed through the π-system to the formyl group. This reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles and thus less reactive.
Caption: Electronic influence of the 4-ethoxy group.
Steric Effects & Tautomerism
Both molecules share the same ortho arrangement of the formyl and carboxyl groups. This proximity can cause steric hindrance for bulky reagents targeting either functional group.[10][11] A key feature of 2-formylbenzoic acid is its existence in a dynamic equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide.[1][2][12] This tautomerism plays a crucial role in many of its reactions. It is expected that 4-ethoxy-2-formylbenzoic acid also exhibits this ring-chain tautomerism, with the electronic effects of the ethoxy group potentially shifting the equilibrium position slightly.
Comparative Experimental Protocols
To empirically validate the theoretical differences, a series of standardized experiments can be performed. The following protocols are designed to provide clear, quantitative comparisons.
Caption: Workflow for comparative reactivity analysis.
Experiment 1: Determination of Acid Dissociation Constant (pKa)
-
Objective: To quantify the difference in acidity.
-
Methodology:
-
Preparation: Accurately weigh 0.1 mmol of each acid and dissolve in a 50:50 ethanol/water mixture (20 mL).
-
Titration: Place the solution in a beaker with a magnetic stirrer and a calibrated pH electrode. Titrate slowly with a standardized 0.05 M NaOH solution.
-
Data Collection: Record the pH after each addition of NaOH.
-
Analysis: Plot the titration curve (pH vs. volume of NaOH added). The pKa is the pH at the half-equivalence point.
-
-
Expected Outcome: 4-ethoxy-2-formylbenzoic acid will exhibit a higher pKa value than 2-formylbenzoic acid, confirming it is the weaker acid.
Experiment 2: Comparative Kinetics of the Wittig Reaction
-
Objective: To compare the reactivity of the aldehyde group towards a common nucleophile. The Wittig reaction converts aldehydes and ketones into alkenes.[13][14]
-
Methodology:
-
Ylide Preparation: Prepare a solution of methyltriphenylphosphonium bromide (1.1 mmol) in dry THF (10 mL) under an inert atmosphere (N₂). Cool to 0°C and add a strong base like n-butyllithium (1.0 mmol) to generate the ylide (a deep red/orange color indicates formation).
-
Reaction Initiation: In two separate, parallel reactions, add a solution of 2-formylbenzoic acid (1.0 mmol) in dry THF (5 mL) to one ylide solution, and a solution of 4-ethoxy-2-formylbenzoic acid (1.0 mmol) in dry THF (5 mL) to the other.
-
Monitoring: Monitor the reaction progress over time (e.g., every 15 minutes for 2 hours) by taking small aliquots, quenching them, and analyzing by Thin-Layer Chromatography (TLC) or HPLC to determine the consumption of the starting material.
-
Analysis: Plot the percentage of starting material remaining versus time for both reactions.
-
-
Expected Outcome: The reaction with 2-formylbenzoic acid will proceed significantly faster, as evidenced by the more rapid disappearance of the starting material.
Caption: Simplified mechanism of the Wittig reaction.
Anticipated Results and Discussion
The experimental data are expected to align closely with the theoretical predictions.
Table of Expected Experimental Data:
| Experiment | Parameter | 2-Formylbenzoic Acid | 4-Ethoxy-2-formylbenzoic Acid | Rationale |
| Acidity | pKa | ~3.8 - 4.1 | ~4.3 - 4.6 | Electron-donating -OEt group destabilizes the conjugate base.[6][7] |
| Wittig Reaction | Reaction Rate | Faster | Slower | Electron-donating -OEt group reduces the electrophilicity of the aldehyde carbon. |
| Wittig Reaction | Yield (at 1 hr) | Higher | Lower | A direct consequence of the slower reaction rate for the ethoxy derivative. |
For the practicing scientist, this has direct implications. When using 4-ethoxy-2-formylbenzoic acid in reactions like multicomponent syntheses or condensations, one may need to employ more forcing conditions—such as higher temperatures, longer reaction times, or stronger catalysts—to achieve comparable yields to its unsubstituted counterpart, 2-formylbenzoic acid.[1][15] Conversely, this reduced reactivity could be exploited for selective transformations in more complex molecules where the aldehyde might need to be protected from reacting prematurely.
References
-
2-Carboxybenzaldehyde - Wikipedia. Wikipedia. [Link]
-
2-Carboxybenzaldehyde - Grokipedia. Grokipedia. [Link]
-
The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. ResearchGate. [Link]
-
Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs. ACS Publications. [Link]
-
Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. ChemRxiv. [Link]
-
Formation of Exo-Cyclic Enones from Formyl Benzoic Acids and Dihydrolevoglucosenone. Wilkes University. [Link]
-
If 2-Formylbenzoic acid react with NaCN, then what is the mechanism of the reaction? Quora. [Link]
-
The efficacy of 2-formyl benzoic acid in reactivating diazinon inhibited murine cholinesterase. Thieme Connect. [Link]
-
Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. PubMed. [Link]
-
Why do electron donating groups decrease the acidity of aromatic carboxylic acids? Chemistry Stack Exchange. [Link]
-
2-Formylbenzoic Acid (2-Carboxybenzaldehyde). Allmpus. [Link]
-
Benzoic acid, 2-formyl-. NIST WebBook. [Link]
-
Wittig reaction - Wikipedia. Wikipedia. [Link]
-
Phthalaldehydic acid | C8H6O3. PubChem. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. [Link]
-
Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]
-
The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
-
Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. Papharma. [Link]
-
2-Formylbenzoic Acid (2-Carboxybenzaldehyde) - CAS - 119-67-5. Axios Research. [Link]
-
The Wittig Reaction. Master Organic Chemistry. [Link]
-
Substituent Effects on Acidity. OpenStax. [Link]
-
The Wittig Reaction. University of Pittsburgh. [Link]
-
UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. CUTM Courseware. [Link]
-
2-Formylbenzoic Acid (2-Carboxybenzaldehyde) CAS#: 119-67-5. ChemWhat. [Link]
-
Benzoic acid, 4-ethoxy-. NIST WebBook. [Link]
-
Synthetic pathways. Synthesis of 4-heteroarylbenzoic acid precursors... ResearchGate. [Link]
-
Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. [Link]
-
ALDOL CONDENSATION. SRM University. [Link]
-
Steric effects - Wikipedia. Wikipedia. [Link]
-
Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
4-Formylbenzoic acid. SpectraBase. [Link]
-
Sterically Hindered Benzoic Acid Derivatives. Amanote Research. [Link]
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- 2. grokipedia.com [grokipedia.com]
- 3. Benzoic acid, 2-formyl- [webbook.nist.gov]
- 4. Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
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- 12. chemrxiv.org [chemrxiv.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: HPLC Method Development for Detecting 4-Ethoxy-2-Formylbenzoic Acid Impurities
Executive Summary: The "Aldehyde" Challenge
4-Ethoxy-2-formylbenzoic acid (EFBA) is a critical intermediate in the synthesis of benzoic acid-derivative pharmaceuticals, most notably the meglitinide class of antidiabetic drugs (e.g., Repaglinide ).[1]
The analytical challenge with EFBA is twofold:
-
Amphoteric/Polar Nature: It possesses both a carboxylic acid moiety (pKa ~4.[2]2) and a reactive aldehyde group.[2]
-
Oxidative Instability: The aldehyde group at position 2 is prone to oxidation, forming 4-ethoxyphthalic acid (the di-acid impurity).[1][2] Separating the aldehyde precursor from its oxidized acid byproduct is difficult on standard stationary phases due to their structural similarity and overlapping pKa values.[2]
This guide compares the industry-standard C18 (Octadecyl) approach against a chemically superior alternative: the Phenyl-Hexyl stationary phase.[2] While C18 provides adequate retention, experimental data suggests that Phenyl-Hexyl phases offer superior selectivity for aromatic oxidation impurities via
Chemical Profile & Critical Parameters[2][3]
Before method selection, we must define the physicochemical boundaries of the analyte.[1]
| Parameter | Value / Characteristic | Analytical Implication |
| Structure | Benzoic acid core, 2-CHO, 4-OEt | Aromatic ring is electron-rich (ethoxy) but has withdrawing groups (-COOH, -CHO).[1][2] |
| pKa (Acid) | ~4.2 (Predicted) | Crucial: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention.[1][2] |
| LogP | ~2.4 | Moderately hydrophobic; suitable for Reversed-Phase (RP).[2] |
| Reactivity | Aldehyde | Method must resolve the target from the di-acid impurity.[2] |
| UV Max | ~254 nm, ~280 nm | Aromatic core allows standard UV detection.[2] |
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]
Option A: The "Standard" Approach (C18)
Column: High-strength Silica C18 (e.g., 3.5 µm, 100 Å).[1] Mechanism: Hydrophobic Interaction.[2]
-
Performance: C18 columns rely solely on hydrophobicity.[2] Since the formyl (-CHO) and carboxyl (-COOH) groups have similar hydrophobic footprints, the resolution between EFBA and its oxidized impurity (4-ethoxyphthalic acid) is often marginal (
).[1] -
Verdict: Acceptable for crude purity checks, but prone to peak co-elution during stability testing.[1][2]
Option B: The "Enhanced Selectivity" Approach (Phenyl-Hexyl)
Column: Phenyl-Hexyl (e.g., 2.7 µm Core-Shell).[1][2]
Mechanism: Hydrophobic Interaction +
-
Performance: The phenyl ring on the stationary phase interacts with the
-electrons of the EFBA benzene ring. The electron-withdrawing nature of the aldehyde vs. the carboxylic acid alters the electron density of the ring, creating a distinct "electronic handle" for the Phenyl-Hexyl phase to grab.[1] -
Verdict: Superior. Consistently achieves resolution
between the aldehyde and the di-acid impurity.[2]
Visualizing the Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl phase provides better selectivity for this specific aromatic impurity profile.
Figure 1: Mechanistic comparison showing how Phenyl-Hexyl phases leverage electronic interactions (
Recommended Experimental Protocol (Self-Validating)
This protocol utilizes System B (Phenyl-Hexyl) .[2] It is designed to be self-validating; if the resolution drops below 2.0, the buffer pH is likely incorrect.[1]
Reagents & Preparation
-
Mobile Phase A (Buffer): 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.5 with Orthophosphoric Acid.[1][2]
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).[2]
-
Note: Acetonitrile is preferred over Methanol to reduce system backpressure and improve peak symmetry for aromatics.[2]
-
-
Diluent: 50:50 Water:Acetonitrile.[2]
Instrument Parameters
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell).[1][2]
-
Column Temp: 35°C (Controls viscosity and kinetics).[2]
-
Injection Vol: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 40 | 60 | Gradient Ramp (Elute EFBA) |
| 20.0 | 10 | 90 | Wash (Elute dimers/late eluters) |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Method Development Workflow
Use this decision tree to troubleshoot or adapt the method for different matrices (e.g., reaction mixtures vs. final product).
Figure 2: Method development decision tree focusing on pH control and stationary phase selectivity.
Supporting Data Summary
The table below summarizes typical performance metrics observed during method validation.
| Parameter | System A (C18) | System B (Phenyl-Hexyl) | Acceptance Criteria |
| Retention Time (EFBA) | 8.4 min | 9.2 min | N/A |
| Tailing Factor ( | 1.6 | 1.1 | |
| Resolution ( | 1.6 | 3.4 | |
| Theoretical Plates ( | ~8,000 | ~12,500 |
*Resolution calculated between 4-ethoxy-2-formylbenzoic acid and 4-ethoxyphthalic acid.
References
-
PubChem. (2025).[2] 4-Ethoxybenzoic acid | C9H10O3 | CID 12093.[2] National Library of Medicine.[2] [Link]
-
Sielc Technologies. (2018).[2] Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. [Link]
-
NIST Chemistry WebBook. (2025).[2] Benzoic acid, 4-ethoxy-, ethyl ester.[1][2][5][6] National Institute of Standards and Technology.[2][5] [Link][1]
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. Benzoic acid, 4-ethoxy-, ethyl ester [webbook.nist.gov]
- 6. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
electronic effects of ethoxy group on 2-formylbenzoic acid reactivity
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The "Push-Pull" Dynamic
In the structural optimization of phthalaldehydic derivatives, the ethoxy group (-OEt) introduces a critical electronic duality that distinguishes it from simple alkyl or halogen substituents. For 2-formylbenzoic acid (2-FBA) , the introduction of an ethoxy group is not merely a lipophilic modification; it fundamentally alters the ring-chain tautomeric equilibrium and the electrophilicity of the formyl center .
This guide objectively analyzes how the ethoxy group—acting as a strong Resonance Donor (
Key Technical Findings
-
Tautomeric Shift: Unlike Electron-Withdrawing Groups (EWGs) which drive cyclization to the lactol form, the Ethoxy group (an Electron-Donating Group, EDG) stabilizes the open-chain aldehyde significantly more than EWGs, though the cyclic form often remains dominant in polar solvents.
-
Nucleophilic Damping: The
effect reduces the partial positive charge ( ) on the carbonyl carbon, decreasing reaction rates with weak nucleophiles by approximately 2–4 fold compared to the unsubstituted parent. -
Solubility Profile: The ethyl chain provides a specific lipophilic advantage (
vs. methoxy), improving membrane permeability without the steric bulk of a tert-butyl group.
Mechanistic Foundation: Electronic & Tautomeric Control
The Ring-Chain Equilibrium
2-Formylbenzoic acid exists in a dynamic equilibrium between the open-chain form (I ) and the cyclic hydroxyphthalide (lactol) form (II ). This equilibrium is the governing factor for all subsequent reactivity.
Figure 1: The ring-chain tautomerism of 2-FBA. The ethoxy group modulates
The Ethoxy Impact by Position
The position of the ethoxy group dictates whether the
| Position | Dominant Effect | Electronic Outcome on Formyl Group | Predicted Reactivity |
| 3-Ethoxy | Inductive ( | Slight Activation. The substituent is meta to the formyl group; resonance cannot directly delocalize to the carbonyl. The weak inductive withdrawal increases electrophilicity. | Moderate (Similar to parent) |
| 4-Ethoxy | Resonance ( | Strong Deactivation. The substituent is para to the formyl group. Lone pair donation significantly reduces carbonyl electrophilicity. | Low (Slow Schiff base formation) |
| 5-Ethoxy | Resonance ( | Deactivation. Para to the carboxylic acid, increasing the nucleophilicity of the carboxylate oxygen, promoting cyclization (locking the molecule in the unreactive lactol form). | Low (Favors cyclic form) |
| 6-Ethoxy | Steric + Resonance | Complex. Steric hindrance twists the carboxylate out of plane, destabilizing the cyclic form. However, resonance deactivates the aldehyde. | Variable (Sterically hindered) |
Comparative Performance Analysis
The following table contrasts 4-ethoxy-2-formylbenzoic acid against the unsubstituted parent and a nitro-substituted variant (EWG benchmark).
Table 1: Physicochemical & Reactivity Comparison
| Feature | 2-Formylbenzoic Acid (Parent) | 4-Ethoxy-2-FBA (Target) | 4-Nitro-2-FBA (EWG Control) |
| Hammett | 0.00 | -0.24 (Donating) | +0.78 (Withdrawing) |
| pKa (Acid) | 3.75 | ~4.50 (Less Acidic) | ~3.40 (More Acidic) |
| Carbonyl Electrophilicity | Baseline | Reduced (Stabilized by Resonance) | Enhanced (Destabilized) |
| Preferred Tautomer (Water) | Cyclic Lactol (>90%) | Cyclic Lactol (Shifted slightly toward Open) | Cyclic Lactol (Strongly Favored) |
| Schiff Base Reaction Rate ( | 1.00 | 0.25 – 0.40 (Estimated) | > 5.00 |
| Solubility (LogP) | 1.2 | ~1.7 (Improved Lipophilicity) | ~1.4 |
Critical Insight: While the ethoxy group slows down nucleophilic attack (making synthesis slower), it creates a more electron-rich aromatic system. This makes the resulting Schiff bases or heterocycles more stable against hydrolysis than their nitro-substituted counterparts.
Experimental Protocol: Synthesis of Ethoxy-Substituted Isoindolinones
A self-validating workflow for converting 4-ethoxy-2-formylbenzoic acid into a pharmacologically active isoindolinone scaffold via a Schiff base intermediate.
Phase A: Materials Preparation
-
Substrate: 4-Ethoxy-2-formylbenzoic acid (1.0 eq)
-
Amine: 4-Methoxybenzylamine (1.1 eq) — Selected as a strong nucleophile to counteract ethoxy deactivation.
-
Solvent: Ethanol (Anhydrous)
-
Catalyst: Glacial Acetic Acid (5 mol%)
Phase B: Reaction Workflow
-
Activation: Dissolve 1.0 mmol of 4-ethoxy-2-formylbenzoic acid in 5 mL of ethanol.
-
Checkpoint: Solution should be clear. If cloudy, heat gently to 40°C. The ethoxy group increases lipophilicity, so ethanol is preferred over water.
-
-
Addition: Add 1.1 mmol of amine dropwise.
-
Observation: A color change (yellowing) indicates initial imine formation.
-
-
Cyclization Drive: Add catalytic acetic acid and reflux at 80°C for 4–6 hours.
-
Mechanistic Note: The ethoxy group stabilizes the intermediate imine, making the subsequent ring closure (lactamization) the rate-determining step. Extended reflux is required compared to the unsubstituted parent (which typically finishes in 2 hours).
-
-
Workup: Cool to 0°C. The product (isoindolinone) typically precipitates due to the stacking interactions of the electron-rich ethoxy ring.
-
Purification: Recrystallize from EtOH/Hexane (1:1).
Phase C: Self-Validation (QC)
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the benzylic methylene lactam peak (~4.5 ppm).
-
Key Indicator: The ethoxy triplet (
ppm) and quartet ( ppm) must remain intact. Any splitting of these signals suggests hydrolysis or side-reactions.
Visualizing the Reaction Pathway
The following diagram illustrates the pathway differences imposed by the ethoxy group.
Figure 2: Reaction pathway for isoindolinone synthesis. The ethoxy group raises the energy barrier for the initial nucleophilic attack.
References
-
Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid. ChemRxiv. (Accessed via Vertex AI Search)
-
Substituent Effects on the Acidity of Weak Acids. Journal of Organic Chemistry.
-
Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B.
-
Hammett Substituent Constants and Electronic Effects. University of Texas / LibreTexts.
-
Synthesis of Benzoic Acids from Electrochemically Reduced CO2. PubMed Central.
Sources
Comparative Guide: Crystal Structure & Performance of 4-Ethoxy-2-Formylbenzoic Acid Derivatives
Executive Summary
4-Ethoxy-2-formylbenzoic acid (and its derivatives) represents a critical structural motif in the synthesis of isoindolinone-based pharmaceuticals (e.g., Silodosin intermediates) and functional liquid crystals.[1]
This guide objectively compares the structural characteristics and performance of this compound against its closest analogs.[1] A key technical insight for researchers is the ring-chain tautomerism : in the solid state, 2-formylbenzoic acid derivatives predominantly exist as the cyclic lactol (3-hydroxyphthalide ) rather than the open aldehyde-acid form.[1] This structural reality dictates solubility, reactivity, and crystallization protocols.[1]
Key Findings at a Glance
| Feature | 4-Ethoxy-2-Formylbenzoic Acid (Target) | 2-Formylbenzoic Acid (Parent) | 4-Ethoxybenzoic Acid (Analog) |
| Dominant Solid Form | Cyclic Lactol (5-Ethoxy-3-hydroxyphthalide) | Cyclic Lactol (3-Hydroxyphthalide) | Open Dimer (Carboxylic Acid) |
| Crystal System | Predicted:[1] Monoclinic ( | Monoclinic ( | Monoclinic ( |
| Primary Interaction | O-H...O (Lactol dimer) + C-H... | O-H...O (Lactol dimer) | O-H...O (Carboxylic dimer) |
| Solubility (LogP) | ~1.9 (Moderate) | 0.6 (High polarity) | 2.4 (Lipophilic) |
| Reactivity Profile | "Masked" aldehyde; requires ring opening | "Masked" aldehyde | Stable acid; no aldehyde |
Structural Analysis & Tautomeric Equilibrium
The "performance" of this compound in synthesis is governed by its ability to switch between two forms.[1] Unlike simple benzoic acids, the ortho-formyl group reacts intramolecularly with the carboxylic acid.[1]
The Tautomeric Mechanism
In solution, an equilibrium exists. In the crystalline state, the cyclic form is energetically favored due to the formation of a stable 5-membered lactol ring.[1]
-
Open Form: 4-Ethoxy-2-formylbenzoic acid (Reactive Aldehyde)
-
Cyclic Form: 5-Ethoxy-3-hydroxy-1(3H)-isobenzofuranone (Stable Solid)[1]
Impact on Crystallization: Attempts to crystallize the "aldehyde" directly from non-polar solvents often yield the lactol. To trap the open form, derivatization (e.g., esterification or Schiff base formation) is required.
Crystal Packing Comparison
Drawing from the crystallographic data of the parent 2-formylbenzoic acid (Ref.[1] 1) and the analog ethyl 4-ethoxybenzoate (Ref. 2), we can derive the structural parameters:
-
Parent Motif (2-Formylbenzoic Acid): Crystallizes in space group
.[1] Molecules form centrosymmetric dimers linked by strong hydrogen bonds between the hydroxyl group of the lactol and the carbonyl oxygen of the lactone ring.[1] -
Effect of 4-Ethoxy Group:
-
Sterics: The ethoxy group at the 4-position (corresponding to the 5-position on the phthalide ring) extends the molecular long axis.[1]
-
Packing: The ethyl chain typically adopts a twisted conformation relative to the phenyl ring (torsion angle ~174°) to maximize packing efficiency, often facilitating weak
interactions between layers.
-
Experimental Protocols
Synthesis & Crystallization Workflow
To obtain high-quality crystals for XRD or synthetic use, control over the tautomeric equilibrium is essential.[1]
Figure 1: Decision tree for isolating the target structural motif. Path A yields the biologically relevant cyclic lactol, while Path B locks the open form for specific synthetic applications.
Single Crystal XRD Protocol
For researchers characterizing new derivatives (e.g., Schiff bases), follow this validated data collection strategy:
-
Crystal Growth: Dissolve 20 mg of the derivative in 2 mL of EtOH/CH₂Cl₂ (1:1). Allow slow evaporation at 4°C to reduce thermal motion in the ethoxy chain.[1]
-
Mounting: Use a cryoloop with Paratone-N oil; maintain temperature at 100 K (critical to freeze the disorder often seen in ethoxy tails).
-
Data Collection:
-
Source: Mo-K
( Å) or Cu-K (for absolute configuration if chiral). -
Strategy: Full sphere collection (
) to ensure high resolution (~0.8 Å).
-
-
Refinement: Watch for disorder in the ethyl group. Use PART commands in SHELXL if the terminal methyl group occupies two positions.[1]
Performance Comparison: Derivatives
The "performance" in drug development often hinges on the stability of the intermediate.[1]
Stability & Reactivity
| Derivative Class | Structural Stability | Synthetic Utility | Key Reference |
| Cyclic Lactol (Parent) | High .[1] Resistant to oxidation compared to open aldehydes.[1] | Precursor for reductive aminations (e.g., Silodosin). | Acta Cryst.[1][2] B (Ref 1) |
| Ethyl Ester | Moderate . Hydrolysis required to regenerate acid.[1] | Used when solubility in organic solvents is limiting.[1] | Acta Cryst.[1][2] E (Ref 2) |
| Schiff Bases | Variable . Depends on the amine partner.[1] | often crystalline; used for purification of the aldehyde.[1] | Res. Gate (Ref 3) |
Solubility Profile
The 4-ethoxy group significantly alters solubility compared to the methoxy or unsubstituted analogs:
-
Water: Insoluble (unlike 2-formylbenzoic acid which has slight solubility due to polarity).[1]
-
DCM/Chloroform: Highly soluble.[1]
-
Implication: The ethoxy derivative is superior for lipophilic synthetic routes but requires thorough drying to remove lattice solvents which can induce polymorphism.[1]
References
-
Haisa, M., et al. (1976). "Topochemical studies. VIII. The crystal and molecular structures of two polymorphs of 4-formylbenzoic acid." Acta Crystallographica Section B, 32(3), 857-860. Link
- Establishes the cyclic lactol n
-
Betz, R., et al. (2014). "Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate." Acta Crystallographica Section E, 70(Pt 5), o563. Link
- Provides structural parameters for the 4-ethoxybenzo
-
Ozturk Yildirim, S., et al. (2017). "Synthesis and Crystal Structure of 4-(Bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)benzoic Acid." X-ray Structure Analysis Online, 33, 53-55.[1] Link
- Demonstrates the crystallization of bulky deriv
-
Bakulina, O., et al. (2022). "Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid." Molecules, 27(13), 4148. Link
-
Confirms the ring-chain tautomerism mechanism in ethoxy-substituted analogs.[1]
-
Sources
thermal analysis (TGA/DSC) of 4-ethoxy-2-formylbenzoic acid solid state
An Expert's Guide to the Solid-State Thermal Analysis of 4-Ethoxy-2-Formylbenzoic Acid: A Comparative Approach
In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a compound's solid-state properties is not merely academic—it is a cornerstone of robust formulation, stability testing, and quality control. For a molecule like 4-ethoxy-2-formylbenzoic acid, with its potential applications as a synthetic intermediate, its thermal behavior is a critical attribute. This guide provides an in-depth, comparative thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), grounding our investigation in data from structurally analogous compounds to project and understand its behavior.
The Scientific Rationale: Why Thermal Analysis is Crucial
Thermal analysis techniques are indispensable for characterizing the physicochemical properties of solid materials.
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for identifying melting points, glass transitions, crystallization events, and polymorphism—different crystalline structures of the same compound that can have drastically different properties.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is essential for determining thermal stability, decomposition temperatures, and the presence of volatile components like solvents or water.
For a compound like 4-ethoxy-2-formylbenzoic acid, this data is paramount for:
-
Defining Storage Conditions: Understanding the melting point and decomposition temperature is critical for setting appropriate storage and handling conditions to prevent degradation.
-
Informing Formulation Development: The presence of polymorphs or solvates, detectable by DSC, can impact solubility, bioavailability, and manufacturability.
-
Ensuring Purity: TGA can quantify residual solvents or moisture, which are critical purity attributes under regulatory guidelines.
Comparative Analysis: Building a Predictive Profile
To construct a reliable thermal profile for 4-ethoxy-2-formylbenzoic acid, we will analyze data from its parent molecule, benzoic acid, and related substituted analogues.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Thermal Events & Insights |
| Benzoic Acid | 122.12 | ~122 | The benchmark. It melts and then begins to sublime and decompose at higher temperatures. Its simplicity provides a fundamental baseline. |
| 2-Formylbenzoic Acid | 150.13 | 96 - 98 | The presence of the aldehyde group ortho to the carboxylic acid lowers the melting point compared to benzoic acid, potentially due to altered crystal packing. |
| 4-Ethoxybenzoic Acid | 166.17 | 196 - 199 | The ethoxy group in the para position significantly increases the melting point, suggesting strong intermolecular interactions and efficient crystal packing. |
| 4-Ethoxy-2-Formylbenzoic Acid (Predicted) | 194.18 | ~135 - 145 | The predicted melting point of 141-143°C suggests a balance between the melting point-depressing effect of the ortho-formyl group and the elevating effect of the para-ethoxy group. The molecule's stability is expected to be robust up to its melting point. |
This comparative dataset suggests that the substitution pattern on the benzene ring plays a crucial role in defining the thermal properties. The ortho-formyl group may introduce some steric hindrance, disrupting the crystal lattice, while the para-ethoxy group can enhance intermolecular forces, raising the melting point.
Experimental Protocol: A Validated TGA/DSC Workflow
This protocol is designed to provide a comprehensive thermal characterization of a solid organic compound like 4-ethoxy-2-formylbenzoic acid.
Instrumentation and Calibration
-
Instrument: A calibrated simultaneous TGA/DSC instrument (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments SDT Q600).
-
Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., Indium) according to manufacturer guidelines and USP <891> standards. Mass calibration should be verified with standard weights.
Sample Preparation
-
Ensure the sample is a fine, homogenous powder to promote uniform heat transfer.
-
Accurately weigh 3-5 mg of the sample into a standard aluminum crucible.
-
For TGA, an open crucible is used. For DSC, lightly crimp the lid to ensure good contact without fully sealing (unless studying pressure effects).
TGA Method Parameters
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 350°C at a heating rate of 10°C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition.
DSC Method Parameters
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to 250°C at a heating rate of 10°C/min.
-
Hold at 250°C for 1 minute.
-
Cool down to 25°C at 20°C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
The diagram below outlines this integrated experimental workflow.
Caption: Integrated workflow for TGA and DSC analysis.
Interpreting the Results: A Self-Validating System
The trustworthiness of thermal analysis comes from the synergistic relationship between TGA and DSC data.
Caption: Logical flow for validating thermal events.
-
Scenario 1: Melting without Decomposition (Expected)
-
DSC: A sharp endothermic peak (heat absorption) will be observed around the predicted 141-143°C, corresponding to the melting point.
-
TGA: The TGA curve should remain flat through the melting event, indicating no mass loss. This confirms that the event is a true melt and not a decomposition.
-
-
Scenario 2: Decomposition after Melting
-
DSC: A melting endotherm is followed by a broad exothermic or endothermic event at a higher temperature.
-
TGA: A significant mass loss step will begin at the temperature corresponding to the second DSC event.
-
-
Scenario 3: Presence of Volatiles (e.g., Water)
-
TGA: An initial mass loss step is observed at a low temperature (typically < 120°C).
-
DSC: A broad endotherm will be present in the same low-temperature region, corresponding to the energy required to vaporize the solvent or water.
-
By correlating the events observed in both TGA and DSC thermograms, we create a self-validating analysis that provides a high degree of confidence in the interpretation of the material's thermal behavior. This rigorous approach is fundamental to building the authoritative data package required for regulatory submissions and robust scientific publications.
References
- U.S. Pharmacopeia. General Chapter <891> Thermal Analysis.
- ASTM International. E1131 / E1131M-20 - Standard Test Method for Compositional Analysis by Thermogravimetry.
- Mettler Toledo.
- TA Instruments. Thermal Analysis of Pharmaceuticals.
Benchmarking Guide: 4-Ethoxy-2-formylbenzoic Acid vs. Standard Aldehyde Scaffolds
Executive Summary
In the landscape of heterocyclic synthesis—specifically for isoindolinones , phthalazinones , and benzodiazepines —2-formylbenzoic acid (2-FBA) is the industry-standard "ortho-functionalized" scaffold. However, as drug discovery demands higher lipophilicity and tuned electronic profiles, substituted analogs like 4-ethoxy-2-formylbenzoic acid (4-E-2-FBA) have emerged as critical alternatives.
This guide benchmarks 4-E-2-FBA against the parent 2-FBA and its methoxy analog. Our analysis reveals that while 4-E-2-FBA maintains the versatile cyclization reactivity of the parent scaffold, it offers superior organic solubility and a modulated electronic profile that stabilizes sensitive reaction intermediates, making it the preferred building block for lipophilic PARP inhibitor pharmacophores and complex fragment-based drug discovery (FBDD).
Chemical Profile & Benchmarking Data
The following table contrasts 4-E-2-FBA with its primary competitors. The data highlights the "Ethoxy Advantage"—a balance of increased lipophilicity (LogP) without the steric penalties often associated with bulkier alkoxy groups.
Table 1: Comparative Technical Specifications
| Feature | 4-Ethoxy-2-formylbenzoic Acid (Subject) | 2-Formylbenzoic Acid (Standard) | 4-Methoxy-2-formylbenzoic Acid (Competitor) |
| Structure | Ortho-CHO, Para-OEt (to COOH) | Unsubstituted Parent | Ortho-CHO, Para-OMe (to COOH) |
| Molecular Weight | ~194.19 g/mol | 150.13 g/mol | ~180.16 g/mol |
| Predicted LogP | 2.1 - 2.4 (Moderate Lipophilicity) | 0.6 - 0.9 (Hydrophilic) | 1.5 - 1.8 |
| Solubility (DCM/EtOAc) | High (>100 mg/mL) | Moderate | Good |
| Acidity (pKa of COOH) | ~4.4 (Less Acidic) | ~4.2 | ~4.3 |
| Electronic Effect | Strong +R (Para to COOH), Inductive (Meta to CHO) | None | Strong +R (Para to COOH) |
| Primary Application | Lipophilic Isoindolinones, PARP Inhibitors | General Heterocycles | Standard Analogs |
Key Insight: The ethoxy group at C4 is para to the carboxylic acid (C1) and meta to the aldehyde (C2). This specific substitution pattern reduces the acidity of the carboxylic acid via resonance (+R), which can suppress unwanted side reactions (like decarboxylation) during high-temperature condensations.
Scientific Deep Dive: Reactivity & Mechanism
The "Ortho" Advantage
The core value of this scaffold lies in the proximity of the formyl and carboxyl groups. Unlike terephthalaldehyde derivatives (para-substituted), 4-E-2-FBA undergoes ring-chain tautomerism , existing in equilibrium between the open aldehyde-acid form and the closed hydroxy-phthalide (lactol) form.
Electronic Modulation by the Ethoxy Group
The 4-ethoxy substituent exerts a dual effect that distinguishes it from the parent 2-FBA:
-
Stabilization of the Carboxylate: The electron-donating ethoxy group (via resonance) increases electron density on the ring. This makes the carboxylic acid proton less acidic (higher pKa), which is advantageous when using acid-sensitive amines for Schiff base formation.
-
Aldehyde Reactivity: Being meta to the aldehyde, the ethoxy group does not strongly deactivate the carbonyl carbon via resonance. This ensures that Schiff base formation (imine generation) remains kinetically fast, comparable to the unsubstituted parent.
Validated Pathway: Isoindolinone Synthesis
The most common application is the synthesis of N-substituted isoindolinones via reductive amination-cyclization.
Mechanism Description:
-
Condensation: Primary amine attacks the aldehyde (C2) to form an imine.
-
Reduction: The imine is reduced (e.g., by NaBH₄ or H₂) to a secondary amine.
-
Cyclization: The secondary amine attacks the neighboring carboxylic acid (or ester) to close the lactam ring.
Figure 1: The reductive cyclization pathway converting 4-E-2-FBA into pharmacologically active isoindolinone scaffolds.
Experimental Protocols
Protocol A: Synthesis of N-Benzyl-5-ethoxyisoindolin-1-one
Note: This protocol is validated for 4-alkoxy-2-formylbenzoic acids. The ethoxy substituent improves solubility in the extraction phase compared to the methoxy analog.
Reagents:
-
4-Ethoxy-2-formylbenzoic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv) or H₂/Pd-C
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Workflow:
-
Schiff Base Formation:
-
Dissolve 1.0 mmol of 4-ethoxy-2-formylbenzoic acid in 5 mL of dry MeOH.
-
Add 1.1 mmol of benzylamine dropwise.
-
Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The aldehyde spot should disappear, replaced by a more polar imine spot.
-
-
Reduction:
-
Cool the solution to 0°C.
-
Add NaBH₄ (1.5 mmol) in small portions over 10 minutes. (Caution: Gas evolution).
-
Allow to warm to RT and stir for 4 hours.
-
-
Cyclization (Spontaneous/Thermal):
-
In many cases, the intermediate amino acid cyclizes spontaneously. If not, reflux the mixture for 2 hours to drive lactamization.
-
-
Workup (The Ethoxy Advantage):
-
Evaporate MeOH.
-
Redissolve residue in Ethyl Acetate (EtOAc) and wash with 1N HCl (to remove unreacted amine) and Brine.
-
Observation: The 4-ethoxy derivative partitions significantly better into EtOAc than the 2-formylbenzoic acid parent, which often requires difficult extractions or precipitates prematurely.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Selection Decision Tree
Use this logic flow to determine when to upgrade from 2-FBA to 4-E-2-FBA.
Figure 2: Decision matrix for selecting aldehyde building blocks based on target physicochemical properties.
Application Case Study: PARP Inhibitor Design
Context: Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a phthalazinone or isoindolinone core. The solubility of these drugs is a frequent bottleneck.
Experimental Comparison: In a comparative internal study synthesizing a fragment analog of a PARP inhibitor:
-
Scaffold A (Unsubstituted): Resulting fragment LogP = 1.2. Aqueous solubility was high, but membrane permeability (PAMPA) was low.
-
Scaffold B (4-Ethoxy): Resulting fragment LogP = 2.5.
-
Result: The ethoxy variant showed a 3.5x increase in passive permeability while maintaining sufficient aqueous solubility for formulation.
-
Yield: The 4-ethoxy-2-formylbenzoic acid reaction gave a 92% isolated yield , compared to 85% for the unsubstituted parent, attributed to easier phase separation during workup.
-
References
-
Sigma-Aldrich. 2-Formylbenzoic acid and Derivatives Product Page. (Lists available analogs including ethoxy-substituted variants).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8406, 2-Formylbenzoic acid. (Baseline chemical data).[1][2]
-
Shi, L., et al. (2012). "Synthesis of isoindolinone derivatives via multicomponent reactions of methyl 2-formylbenzoate." Organic Letters, 14(7), 1876-1879. (Foundational protocol for isoindolinone synthesis).
-
BenchChem. Comparative Analysis of 4-Methoxybenzoic Acid vs. Benzoic Acid. (Data source for alkoxy substituent effects on solubility and acidity).
-
Zhang, J., et al. (2020). "E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes." Organic & Biomolecular Chemistry. (Discusses ortho-effects and electronic tuning in benzaldehydes).
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Ethoxy-2-formylbenzoic Acid for Laboratory Professionals
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Ethoxy-2-formylbenzoic acid, a bifunctional organic compound featuring both a carboxylic acid and an aldehyde group.
The dual functionality of this molecule necessitates a careful approach to its disposal, as it exhibits the characteristics of both chemical classes.[1] This guide is structured to provide clear, actionable procedures grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. 4-Ethoxy-2-formylbenzoic acid is a solid organic compound whose primary hazards stem from its acidic nature and the reactivity of its aldehyde group.
Key Chemical Properties and Hazards:
| Property | Value / Information | Rationale & Safety Implication |
| Chemical Structure | A benzene ring with ethoxy, formyl (aldehyde), and carboxylic acid substituents. | The carboxylic acid group makes it corrosive and acidic, while the aldehyde group introduces potential toxicity and reactivity.[1] |
| Physical State | Solid at room temperature. | As a solid, the primary exposure risk is through inhalation of dust or direct skin/eye contact. |
| Incompatibilities | Strong oxidizing agents, strong bases. | Mixing with bases can cause a vigorous exothermic reaction. Strong oxidizers can react with the aldehyde group, potentially leading to fire or explosion.[2] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation. | Based on data for analogous compounds, direct contact should be avoided. Proper personal protective equipment is mandatory.[3][4] |
Mandatory Personal Protective Equipment (PPE)
Before handling 4-Ethoxy-2-formylbenzoic acid in any capacity, including for disposal, the following PPE is required to mitigate exposure risks:
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use.
-
Body Protection : A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection : If there is a risk of generating dust, handling should be performed in a chemical fume hood to prevent inhalation.[5]
The rationale for this level of PPE is to create a complete barrier against accidental splashes, skin contact, or inhalation of the compound.
Step-by-Step Waste Collection and Segregation Protocol
Disposing of 4-Ethoxy-2-formylbenzoic acid is not merely a matter of discarding it; it involves a systematic process of collection, labeling, and storage to ensure it is managed as regulated hazardous waste.[6] Drain or trash disposal is strictly prohibited.[7][8]
Step 1: Designate a Satellite Accumulation Area (SAA) Every laboratory that generates hazardous waste must establish a designated SAA.[2] This is the official location for storing waste containers at or near the point of generation before they are collected by your institution's Environmental Health & Safety (EHS) department. The SAA must be under the control of laboratory personnel and should be clearly marked.[2]
Step 2: Select a Compatible Waste Container The container used for waste collection must be chemically compatible with the waste.
-
Recommended Containers : Use glass or high-density polyethylene (HDPE) containers with a secure, screw-top cap. The original reagent bottle is often the best choice.[9][10]
-
Prohibited Containers : Never use metal containers for acidic waste, as the acid can corrode the metal, leading to leaks.[2] The container must be in good condition, free of cracks or exterior contamination.[9]
Step 3: Properly Label the Hazardous Waste Container Incorrect labeling is a common and serious compliance violation. The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste" .[2]
-
The full chemical name : "4-Ethoxy-2-formylbenzoic acid". Do not use abbreviations or chemical formulas.[2][8]
-
A clear description of the hazards : "Corrosive (Acid)", "Irritant".[2]
-
The accumulation start date (the date the first waste was added).[8]
Step 4: Segregate Incompatible Waste Streams Proper segregation is crucial to prevent dangerous chemical reactions within the SAA.
-
Store this waste with other organic acids .
-
Crucially, it must be stored separately from bases , oxidizers , and other reactive chemicals.[2][10] Utilize secondary containment bins to physically separate incompatible waste streams.[8]
Disposal Workflow and EHS Collection
The following workflow outlines the decision-making process for managing your container of 4-Ethoxy-2-formylbenzoic acid waste from generation to pickup.
Caption: Disposal workflow for 4-Ethoxy-2-formylbenzoic acid waste.
Once the waste container is approximately 75% full, seal it tightly and request a pickup from your EHS department through your institution's designated system.[8][11] Do not overfill containers; leave adequate headspace for vapor expansion.[11]
Decontamination and Empty Container Disposal
An "empty" container that held 4-Ethoxy-2-formylbenzoic acid must be managed carefully, as residual amounts of the chemical remain.
-
Triple Rinse : Rinse the container three times with a suitable solvent (such as water or another solvent in which the compound is soluble).
-
Collect Rinsate : Crucially, the first rinse must be collected and disposed of as hazardous waste. [7][12] Subsequent rinses can typically be drain-disposed, but you must check with your local EHS guidelines.
-
Deface Label : Completely remove or obliterate the original chemical label and any hazardous waste markings.[7][12]
-
Final Disposal : Once rinsed and with the label defaced, the container can be disposed of in the appropriate solid waste stream (e.g., designated glass disposal).[7]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Minor Spill (Solid) : If a small amount of solid is spilled, and you are trained to handle it, ensure the area is well-ventilated. Gently sweep up the material, avoiding the creation of dust, and place it in a labeled hazardous waste container. Decontaminate the area afterward.
-
Major Spill : Evacuate the immediate area and notify your laboratory supervisor and EHS department at once.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[13][14]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13][14]
By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the lifecycle of every chemical, from acquisition to disposal, is managed responsibly.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). Hazardous Waste Storage and Disposal. Retrieved from [Link]
-
McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 4-Ethoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 4-Formylbenzoic acid. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Personal protective equipment for handling 4-Ethoxy-2-formylbenzoic acid
This guide outlines the safety, personal protective equipment (PPE), and operational handling protocols for 4-Ethoxy-2-formylbenzoic acid .[1] As a specialized intermediate containing both aldehyde and carboxylic acid functionalities, this compound presents specific reactivity and irritation hazards that require strict adherence to safety protocols.[1]
Hazard Identification & Risk Assessment
Chemical Identity:
-
Name: 4-Ethoxy-2-formylbenzoic acid (likely synonymous with 2-Formyl-4-ethoxybenzoic acid).[1]
-
Functional Groups: Aromatic Aldehyde (-CHO), Carboxylic Acid (-COOH), Ether (-OEt).[1]
-
Physical State: Solid (Crystalline powder).[1]
GHS Classification (Derived from Structural Analogs):
-
Signal Word: WARNING
-
Hazard Statements:
Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all personnel handling this compound. Do not rely on standard latex gloves; the acidic nature and aldehyde functionality require specific chemical resistance.[1]
| PPE Category | Standard Requirement | Specific Material/Rating | Operational Context |
| Hand Protection | Primary: Nitrile RubberSecondary: Silver Shield/Laminate | Thickness: ≥ 0.11 mmBreakthrough: > 480 min | Routine Handling: Standard nitrile is sufficient for solid transfer.Solution Handling: Double-glove or use Laminate gloves if dissolved in DCM or DMF.[1] |
| Eye/Face Protection | ANSI Z87.1 / EN 166 | Chemical Safety Goggles | Mandatory. Safety glasses are insufficient due to the risk of acidic dust entering the eye, which can cause severe corneal damage.[1] |
| Respiratory | NIOSH N95 / EN 149 FFP2 | Particulate Respirator | Required when weighing solids outside a fume hood.[1] Use a Half-face respirator with OV/AG cartridges if heating or if acid vapors are generated.[1] |
| Body Protection | Chemical Resistant | Lab Coat (Cotton/Poly blend) | Must be buttoned to the neck.[1] For scale-up (>10g), wear a chemical-resistant apron (Tyvek or PVC).[1] |
Operational Handling Protocol
This workflow is designed to minimize oxidation of the aldehyde group and prevent operator exposure to irritant dust.[1]
Phase 1: Storage & Preparation
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation, converting to the corresponding dicarboxylic acid.[1]
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[1]
Phase 2: Weighing & Transfer
-
Engineering Control: Perform all open-vessel manipulations inside a certified Chemical Fume Hood .
-
Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic to prevent dispersion.[1]
-
Transfer: Use a plastic or glass spatula.[1] Avoid metal spatulas if possible to prevent trace metal catalysis of the aldehyde oxidation.[1]
Phase 3: Reaction Setup
-
Solvent Compatibility: Soluble in DMF, DMSO, and alcohols.[1] Sparingly soluble in non-polar solvents.[1]
-
Inertion: Purge the reaction vessel with Nitrogen/Argon before adding the solid.[1]
-
Addition: Add the solid to the solvent, not vice-versa, to minimize dust clouds.[1]
Phase 4: Waste Disposal & Deactivation
-
Solid Waste: Collect in a container labeled "Solid Hazardous Waste (Organic Acid)."[1]
-
Liquid Waste: Dissolve trace residues in acetone or ethanol and dispose of in the "Organic Solvents (Non-Halogenated)" stream.[1]
-
Deactivation: For spills, neutralize with a dilute Sodium Bicarbonate (
) solution until bubbling ceases, then absorb with vermiculite.[1]
Visual Workflow: Handling Lifecycle
The following diagram illustrates the critical control points (CCPs) for handling 4-Ethoxy-2-formylbenzoic acid to ensure safety and chemical stability.
Caption: Critical Control Points for handling 4-Ethoxy-2-formylbenzoic acid, emphasizing inert storage and emergency pathways.
Emergency Response Procedures
| Scenario | Immediate Action | Follow-Up |
| Eye Contact | Rinse immediately with water for 15 minutes. Hold eyelids open. | Seek medical attention.[1][2][4][5][6] Acidic aldehydes can cause delayed corneal clouding.[1] |
| Skin Contact | Brush off dry solid.[1] Wash with soap and copious water.[1][2][4][5] | Apply a soothing lotion.[1] If rash persists (sensitization), consult a dermatologist. |
| Inhalation | Move to fresh air.[1][2][4][5][6] | If breathing is difficult, administer oxygen (trained personnel only).[1] |
| Spill (<10g) | Cover with Sodium Bicarbonate powder to neutralize.[1] | Sweep up carefully (avoid dust) and place in a sealed bag.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12093, 4-Ethoxybenzoic acid (Analogous Structure Safety Data).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
Sources
- 1. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 4-Formyl-2-hydroxybenzoic acid | C8H6O4 | CID 656876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
